molecular formula C13H17NO2 B2751834 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE CAS No. 4810-92-8

1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE

Cat. No.: B2751834
CAS No.: 4810-92-8
M. Wt: 219.284
InChI Key: AWWFEZRTDZPWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one is a chiral piperidine derivative that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Piperidine rings are fundamental structural motifs found in a wide array of bioactive molecules and pharmaceuticals. This compound is of particular interest in the development of enantioselective synthetic methods, where its structure can be utilized to introduce chirality into more complex target molecules . The piperidin-2-one core can adopt different conformations, such as an envelope conformation, which can influence its reactivity and the stereochemical outcome of subsequent reactions . Research into similar N-substituted piperidone derivatives highlights their utility as key precursors in multi-step synthesis, including the construction of pharmacologically relevant compounds . As a high-purity chemical, it is intended for use in laboratory research to facilitate the exploration of new chemical reactions, the development of synthetic methodologies, and the study of structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13(14)16/h1-3,6-7,12,15H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWFEZRTDZPWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one , a critical structural motif found in various pharmacological agents (including Donepezil analogs and opioid metabolites).

This guide prioritizes the Epoxide Ring-Opening pathway for its atom economy and directness, while providing the Phenacyl Bromide pathway as a robust alternative for scale-up or regulatory verification.

Executive Summary & Retrosynthetic Analysis

The target molecule, 1-(2-hydroxy-2-phenylethyl)piperidin-2-one , features a


-valerolactam core 

-alkylated with a 2-hydroxy-2-phenylethyl chain. From a retrosynthetic perspective, the C-N bond formation is the strategic disconnection point.

Two primary pathways exist:

  • Pathway A (Direct Nucleophilic Opening): The reaction of the lactam anion with styrene oxide. This is the most direct route but requires strict control of regioselectivity (attack at the

    
    -carbon vs. 
    
    
    
    -carbon).
  • Pathway B (Stepwise Alkylation-Reduction):

    
    -alkylation with phenacyl bromide followed by carbonyl reduction. This route avoids regioselectivity issues but involves two distinct unit operations.
    
Pathway Comparison
FeaturePathway A: Epoxide OpeningPathway B: Alkylation-Reduction
Reagents Piperidin-2-one, Styrene Oxide, NaHPiperidin-2-one, Phenacyl Bromide, NaH, NaBH

Atom Economy High (100% theoretical)Lower (Loss of HBr)
Step Count 1 (Convergent)2 (Linear)
Key Challenge Regiocontrol (

-attack required)
Stereocontrol of reduction (racemic product)
Preferred For Research & High-Efficiency Synthesis Robust Scale-up & Impurity Synthesis

Pathway A: Epoxide Ring-Opening (Primary Protocol)

Mechanistic Rationale

The reaction relies on the nucleophilic attack of the lactam nitrogen on the epoxide ring of styrene oxide.

  • Nucleophile Generation: Lactams are poor nucleophiles due to resonance stabilization. Deprotonation with a strong base (Sodium Hydride, NaH) generates the lactam anion (imidate character), significantly enhancing nucleophilicity.

  • Regioselectivity: Under basic conditions, the nucleophile attacks the less hindered carbon (the terminal

    
    -carbon) of the styrene oxide. This steric control is critical; acidic conditions would favor attack at the benzylic (
    
    
    
    ) position due to carbocation stabilization, yielding the wrong isomer.
Reaction Scheme (Graphviz)

EpoxidePathway Lactam Piperidin-2-one (Start) Base NaH / DMF (Deprotonation) Lactam->Base Anion Lactam Anion (Nucleophile) Base->Anion - H2 TS Transition State (SN2 @ Beta-Carbon) Anion->TS + Styrene Oxide StyreneOxide Styrene Oxide (Electrophile) StyreneOxide->TS Product 1-(2-hydroxy-2-phenylethyl) piperidin-2-one TS->Product Regioselective Opening

Caption: Base-mediated regioselective ring opening of styrene oxide by piperidin-2-one anion.

Experimental Protocol

Reagents:

  • Piperidin-2-one (1.0 equiv)

  • Styrene Oxide (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.1 equiv)

  • DMF (Anhydrous) or THF

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.1 equiv) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add Piperidin-2-one (1.0 equiv) dropwise (dissolved in minimal DMF if solid). Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes until H

    
     evolution ceases. The solution should become clear/yellowish, indicating anion formation.
    
  • Addition: Cool the mixture back to 0°C. Add Styrene Oxide (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Heating to 60°C may be required if reaction progress (monitored by TLC) is slow, but excessive heat can degrade regioselectivity.

  • Quench: Carefully quench with saturated aqueous NH

    
    Cl solution at 0°C.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient). The target compound is typically more polar than the starting epoxide.
    

Pathway B: Stepwise Alkylation-Reduction (Alternative)

Mechanistic Rationale

This route guarantees the carbon skeleton structure before establishing the hydroxyl stereocenter.

  • Alkylation: The lactam anion attacks Phenacyl Bromide (2-bromoacetophenone) via an S

    
    2 mechanism. Since the bromide is on a primary carbon adjacent to a carbonyl, this reaction is highly favorable.
    
  • Reduction: The resulting ketone is reduced to the secondary alcohol using Sodium Borohydride (NaBH

    
    ). This yields the racemic alcohol.
    
Reaction Scheme (Graphviz)

StepwisePathway Lactam Piperidin-2-one Intermediate 1-(2-oxo-2-phenylethyl) piperidin-2-one Lactam->Intermediate NaH, DMF -HBr PhenacylBr Phenacyl Bromide PhenacylBr->Intermediate Product 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Intermediate->Product Carbonyl Reduction RedAgent NaBH4 / MeOH RedAgent->Product

Caption: Two-step synthesis via phenacyl intermediate and hydride reduction.

Experimental Protocol

Step 1: Synthesis of 1-(2-oxo-2-phenylethyl)piperidin-2-one

  • Suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Add Piperidin-2-one (1.0 equiv) and stir for 30 min.

  • Add Phenacyl Bromide (1.0 equiv) slowly (exothermic).

  • Stir at RT for 4 hours. Quench with water, extract with DCM.

  • Recrystallize or chromatograph the intermediate ketone.

Step 2: Reduction to Alcohol

  • Dissolve the intermediate ketone (1.0 equiv) in Methanol.

  • Cool to 0°C. Add NaBH

    
     (1.5 equiv) portion-wise.
    
  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Quench with acetone (to destroy excess hydride) followed by 1N HCl (to pH 7).

  • Extract with EtOAc, dry, and concentrate to yield the target alcohol.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueKey Feature to MonitorExpected Signal
1H NMR Benzylic Methine

4.8–5.0 ppm (dd, 1H, CH-OH)
1H NMR N-CH2 Diastereotopicity

3.2–3.8 ppm (multiplets, distinct ABX system due to chiral center)
13C NMR Lactam Carbonyl

~170 ppm
13C NMR Carbinol Carbon

~72–75 ppm (CH-OH)
IR Hydroxyl Broad band ~3400 cm

IR Lactam C=O Strong band ~1640 cm

(distinct from ketone ~1680 cm

)

References

  • Gnecco, D., et al. (2005). "Efficient Preparation of (1'R)-(-)-1-(2'Hydroxy-1'-phenylethyl)piperidin-2-one: Synthesis of (2'S,3R)-(+)-Stenusine." ResearchGate.[1]

  • González-Pérez, M., et al. (2014).[2][3] "Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process." Chemical Research in Toxicology.

  • Gupta, P. K., et al. (2005). "Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl." Journal of Forensic Sciences.

  • Cayman Chemical. "4-Hydroxy-1-(2-phenylethyl)piperidine Product Data." Cayman Chemical.

  • PubChem. "Compound Summary: 1-(2-phenylethyl)piperidine." National Library of Medicine.

Sources

Technical Monograph: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and pharmaceutical relevance of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one . This monograph is structured for researchers requiring actionable data on this specific lactam scaffold.

Chemical Identity & Physicochemical Profile[1][2]

This compound represents a functionalized


-valerolactam  where the amide nitrogen is substituted with a 

-hydroxyphenethyl
group. It serves as a bifunctional building block containing both a polar lactam core and a chiral secondary alcohol, making it a versatile intermediate in the synthesis of CNS-active agents and peptidomimetics.
Nomenclature & Identifiers
  • IUPAC Name: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one

  • Common Descriptors: N-(2-hydroxy-2-phenylethyl)-

    
    -valerolactam; N-( 
    
    
    
    -hydroxyphenethyl)-2-piperidone.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 219.28 g/mol

Calculated Physicochemical Properties
  • LogP (Predicted): 1.2 – 1.6 (Lipophilic, membrane permeable)

  • Topological Polar Surface Area (TPSA): ~40.6

    
     (20.3 
    
    
    
    from Lactam + 20.2
    
    
    from Alcohol)
  • H-Bond Donors: 1 (Secondary -OH)

  • H-Bond Acceptors: 2 (Lactam Carbonyl, Hydroxyl Oxygen)

  • Predicted Solubility:

    • High: Dichloromethane, DMSO, Methanol, Ethyl Acetate.

    • Low/Insoluble: Water (cold), Hexanes.

PropertyValueStructural Origin
State Viscous Oil or Low-Melting SolidDisrupted crystal packing due to flexible ethyl linker.
pKa (Conj. Acid) ~ -0.5 (Amide Oxygen)Lactam nitrogen is non-basic due to resonance.
Chirality 1 Stereocenter (C-OH)Exists as (R) and (S) enantiomers; usually synthesized as a racemate unless chiral styrene oxide is used.

Synthetic Routes & Reaction Mechanisms[3][4]

The primary synthetic pathway involves the N-alkylation of piperidin-2-one (valerolactam) using styrene oxide. This reaction is regioselective under basic conditions.[1]

Primary Synthesis: Epoxide Ring Opening

Reagents: Piperidin-2-one, Styrene Oxide, Base (NaH or KOtBu), Solvent (DMF or dry THF).

Mechanism:

  • Deprotonation: The base removes the proton from the lactam nitrogen (

    
    ), generating a nucleophilic amidate anion.
    
  • Nucleophilic Attack: The nitrogen anion attacks the epoxide ring of styrene oxide.

  • Regioselectivity: Under basic conditions, the attack occurs predominantly at the less hindered ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -carbon  (terminal 
    
    
    
    ), following
    
    
    kinetics.[2]
  • Protonation: Workup with water/acid yields the secondary alcohol.

Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and regiochemical outcome.

SynthesisPath Start Piperidin-2-one (Valerolactam) Base Base (NaH) Deprotonation Start->Base Anion Lactam Anion (Nucleophile) Base->Anion - H2 TS Transition State (Beta-Attack) Anion->TS + Styrene Oxide Epoxide Styrene Oxide (Electrophile) Epoxide->TS Product 1-(2-hydroxy-2-phenylethyl) piperidin-2-one TS->Product Ring Opening (Regioselective)

Figure 1: Synthetic pathway via base-catalyzed epoxide ring opening.[3] Note the regioselective attack at the terminal carbon.

Alternative Route: N-Alkylation with Halohydrins

An alternative approach uses 2-chloro-1-phenylethanol or phenacyl bromide (followed by reduction).

  • Limitation: Phenacyl bromide alkylation yields the ketone (1-(2-oxo-2-phenylethyl)piperidin-2-one), requiring a subsequent reduction step (

    
    ) to obtain the target alcohol.
    

Spectroscopic Characterization

Accurate identification requires analyzing the specific signals arising from the chiral center and the lactam ring.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • Aromatic:

      
       7.20–7.40 (m, 5H, Ph).
      
    • Chiral Methine (-CH(OH)-):

      
       4.90–5.00 (dd, 1H). This signal is diagnostic; its shift confirms the alcohol is benzylic.
      
    • Linker (-N-CH

      
      -): 
      
      
      
      3.20–3.80 (m, 2H). These protons are diastereotopic due to the adjacent chiral center, appearing as complex multiplets.
    • Lactam Ring:

      • 
         3.10–3.30 (m, 2H, N-CH
        
        
        
        of ring).
      • 
         2.30–2.50 (m, 2H, CO-CH
        
        
        
        ).
      • 
         1.70–1.90 (m, 4H, middle ring CH
        
        
        
        ).
Infrared Spectroscopy (IR)
  • O-H Stretch: Broad band at 3300–3450 cm

    
      (H-bonded).
    
  • C=O Stretch (Lactam): Strong peak at 1620–1640 cm

    
     . This is lower than typical ketones due to amide resonance.
    
  • C-N Stretch: ~1480 cm

    
    .
    

Reactivity & Stability Profile

Understanding the reactivity of the alcohol and lactam moieties is critical for using this compound as an intermediate.

Oxidation

The secondary benzylic alcohol is susceptible to oxidation (e.g., Swern, Dess-Martin, or Jones oxidation) to form the


-aminoketone derivative  (1-(2-oxo-2-phenylethyl)piperidin-2-one). This ketone is a precursor to various heterocycles via cyclodehydration.
Dehydration

Under acidic conditions (e.g.,


 or 

-TsOH/Reflux), the alcohol can undergo elimination to form the styryl-enamide (N-styrylpiperidin-2-one). This is often an unwanted degradation pathway during scale-up.
Hydrolysis

The lactam ring is relatively stable but will open under strong acidic (6N HCl, reflux) or basic (NaOH, reflux) conditions to yield 5-((2-hydroxy-2-phenylethyl)amino)pentanoic acid .

Visualization: Reactivity Network

Reactivity Target 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Ketone Oxidation Product (Phenacyl derivative) Target->Ketone Swern/DMP (Oxidation) Styryl Dehydration Product (N-Styryl enamide) Target->Styryl H+/Heat (Elimination) Acid Hydrolysis Product (Amino-acid) Target->Acid 6N HCl/Reflux (Ring Opening)

Figure 2: Major chemical transformation pathways.

Pharmaceutical Context & Applications

Structural Analog Analysis

This molecule is a "lactam-constrained" analog of the phenylethanolamine pharmacophore.

  • Relationship to Ifenprodil: Ifenprodil and Eliprodil contain a piperidine ring attached to a phenethyl-alcohol chain. The user's compound replaces the basic piperidine with a neutral piperidin-2-one. This modification typically reduces affinity for NMDA receptors but may increase metabolic stability or serve as a prodrug.

  • Impurity Profiling: In the synthesis of drugs involving N-alkylation of piperidines with styrene oxide, trace oxidation of the piperidine ring to a lactam (or use of lactam starting material) can generate this compound as a process-related impurity.

Experimental Protocol: Synthesis (Standardized)
  • Step 1: Charge a flame-dried flask with Piperidin-2-one (10 mmol) and anhydrous DMF (20 mL).

  • Step 2: Cool to 0°C. Add NaH (60% dispersion, 11 mmol) portion-wise. Stir for 30 min until

    
     evolution ceases.
    
  • Step 3: Add Styrene Oxide (11 mmol) dropwise.

  • Step 4: Warm to Room Temperature and stir for 4–6 hours. (Monitor by TLC:

    
     of product will be lower than styrene oxide but higher than lactam in EtOAc).
    
  • Step 5: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organic layer with water and brine to remove DMF.
    
  • Step 6: Dry over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 50% to 100% EtOAc in Hexanes).
    

References

  • BenchChem. Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. (2025).[1][2][4] Detailed protocols for regioselective epoxide opening.

  • Organic Syntheses. Styrene Oxide Preparation and Reactivity. Coll. Vol. 1, p. 494 (1941); Vol. 8, p. 102 (1928). Foundational chemistry for styrene oxide handling.

  • Cayman Chemical. 4-Hydroxy-1-(2-phenylethyl)piperidine Monograph. (Related structural scaffold data for comparison).

  • PubChem. Compound Summary: 2-Piperidinone derivatives. National Library of Medicine.

Sources

1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one, a chiral molecule of significant interest in synthetic and medicinal chemistry. We will delve into its structural identification, stereospecific synthesis, analytical characterization, and its role as a key intermediate in the development of pharmacologically active compounds.

Compound Identification and CAS Number Analysis

A critical first step in the characterization of any chemical entity is the assignment of a unique Chemical Abstracts Service (CAS) number. For 1-(2-hydroxy-2-phenylethyl)piperidin-2-one, this is not straightforward. The molecule possesses two stereocenters—one at the benzylic carbon of the phenylethyl group and another if the piperidinone ring is substituted—leading to the possibility of four stereoisomers.

As of this guide's publication, a single, non-stereospecific CAS number for "1-(2-hydroxy-2-phenylethyl)piperidin-2-one" is not prominently listed in major chemical databases. The compound is typically referenced by the specific CAS numbers of its individual stereoisomers or as a derivative within a larger chemical family. This highlights the critical importance of stereochemistry in defining this molecule.

For context, related structures include:

  • CAS 192385-57-2: N-[1-(1-Hydroxy-2-phenylethyl)-4-piperidinyl]-N-phenyl-propanamide, a pharmaceutical intermediate for CNS-active compounds.[]

  • Ohmefentanyl: A highly potent fentanyl analog, N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which exists as eight different stereoisomers due to three chiral centers.[2]

The absence of a generic CAS number underscores a fundamental principle: for chiral molecules in a drug development context, the specific stereoisomer is the defining entity. The biological activity and toxicological profile of enantiomers and diastereomers can vary dramatically. Therefore, any experimental work must be based on a well-defined, stereochemically pure starting material.

Synthesis and Stereochemical Control

The synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one, particularly in its enantiomerically pure forms, is a key challenge that leverages established principles of asymmetric synthesis and lactam chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the N-alkylation of piperidin-2-one (valerolactam) or the oxidation of a piperidine precursor. The chirality is introduced either by using a chiral starting material or through a stereoselective reaction.

G cluster_0 Retrosynthetic Pathways Target 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one Oxidation Oxidation (e.g., Br2, RuO4) Target->Oxidation Functional Group Interconversion N-Alkylation N-Alkylation Target->N-Alkylation Disconnect C-N Bond Piperidin-2-one Piperidin-2-one Chiral_Epoxide Styrene Oxide (Chiral) Piperidine_Precursor 1-(2-Hydroxy-2-phenylethyl)piperidine Oxidation->Piperidine_Precursor N-Alkylation->Piperidin-2-one N-Alkylation->Chiral_Epoxide

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of (1′R)-(-)-1-(2′Hydroxy-1′-phenylethyl)piperidin-2-one

A documented method involves the efficient oxidation of a chiral piperidine precursor.[3] This approach is powerful because it establishes the desired stereochemistry before forming the lactam ring, often leading to high chiral purity.

Workflow:

  • Starting Material: (2′R)-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol. This chiral alcohol serves as the direct precursor.

  • Oxidation: The piperidine ring is selectively oxidized at the carbon alpha to the nitrogen to form the corresponding piperidin-2-one (a lactam).

  • Purification: The final product is purified using standard chromatographic techniques.

Detailed Steps:

  • Step 1: Preparation of the Reaction Mixture: Dissolve the precursor, (2′R)-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol, in a suitable solvent system, such as a biphasic mixture of dichloromethane and water.

  • Step 2: Oxidation: Cool the mixture in an ice bath. Add an oxidizing agent, such as bromine in a controlled manner. The use of bromine for lactam formation from cyclic tertiary amines is an established method.[3] The reaction proceeds via the formation of an N-bromoammonium salt followed by elimination and hydrolysis.

  • Step 3: Quenching and Workup: After the reaction is complete (monitored by TLC), quench any excess bromine with a reducing agent like sodium thiosulfate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 4: Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure (1′R)-(-)-1-(2′Hydroxy-1′-phenylethyl)piperidin-2-one.

This method has been reported to achieve a high yield (96%), demonstrating its efficiency.[3]

G Start (2′R)-(−)-2′-phenyl-2′- (piperidin-1-yl)ethanol Oxidation Oxidation (Br2, CH2Cl2/H2O) Start->Oxidation Quench Quench (Na2S2O3) Oxidation->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product (1′R)-(-)-1-(2′Hydroxy-1′- phenylethyl)piperidin-2-one Purify->Product

Caption: Synthetic workflow for the target compound.

Physicochemical and Analytical Characterization

Due to the scarcity of public data on the specific target compound, we present representative data for closely related N-substituted piperidine derivatives. Researchers must empirically determine the properties for their specific stereoisomer.

Physicochemical Properties (Predicted and Analog-Based)
PropertyExpected Value/RangeRationale / Comparison Compound
Molecular Formula C₁₃H₁₇NO₂-
Molecular Weight 219.28 g/mol -
Appearance White to off-white solidTypical for similar organic compounds.
Melting Point Varies with stereoisomerCrystal packing is highly dependent on chirality.
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in water.Based on the properties of similar N-alkyl piperidones.[4]
pKa (Basic) ~8-9The piperidine nitrogen's basicity is reduced by the adjacent carbonyl group but remains a factor.
Analytical Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one requires a multi-technique approach.

G cluster_0 Analytical Workflow Sample Synthesized Compound Structure Structural Confirmation (NMR, MS, IR) Sample->Structure Purity Purity Assessment (HPLC-UV/MS, GC-MS) Sample->Purity Chiral Enantiomeric Purity (Chiral HPLC/SFC) Sample->Chiral Final Characterized Compound Structure->Final Purity->Final Chiral->Final

Caption: A comprehensive analytical characterization workflow.

Protocol: Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is non-trivial and requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[5][6]

Principle: The analyte is passed through a column containing a chiral stationary phase (CSP). The transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to different retention times and thus, separation.

Example Protocol (Method Development Guide):

  • Instrumentation: Standard HPLC system with UV or Mass Spectrometric detection.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a common starting point for screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision to be quantitative.[7]

Applications in Research and Drug Development

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs.[8][9] The 1-(2-hydroxy-2-phenylethyl) substituent is particularly noteworthy for its role in modulating interactions with biological targets, especially within the central nervous system.

Intermediate for Natural Product Synthesis

The chiral lactam, (1′R)-(-)-1-(2′Hydroxy-1′-phenylethyl)piperidin-2-one, serves as a key intermediate in the total synthesis of complex natural products. For example, it is a precursor in the synthesis of (2′S,3R)-(+)-stenusine , an alkaloid with potential biological activity.[3] This demonstrates its value as a chiral building block for constructing more elaborate molecular architectures.

Structural Motif in Potent Opioids

While the topic of this guide is a piperidin-2-one (a lactam), the closely related piperidine core with the same N-substituent is a critical pharmacophore in some of the most potent synthetic opioids known. The compound ohmefentanyl , an analog of fentanyl, features the N-(2-hydroxy-2-phenylethyl) group.[2] The stereochemistry of this side chain has a profound impact on analgesic potency, with some isomers being thousands of times more potent than morphine.[2] This structural feature is crucial for the molecule's high affinity and selectivity for the μ-opioid receptor.[2]

G cluster_0 Role in Medicinal Chemistry Core 1-(2-Hydroxy-2-phenylethyl) -piperidin-2-one BuildingBlock Chiral Building Block Core->BuildingBlock Pharmacophore Structural Pharmacophore Core->Pharmacophore Stenusine Natural Product Synthesis (e.g., (+)-Stenusine) BuildingBlock->Stenusine Opioids Potent CNS Agents (e.g., Ohmefentanyl) Pharmacophore->Opioids

Caption: Applications of the core chemical structure.

Conclusion

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one is a valuable chiral molecule whose identity is intrinsically linked to its stereochemistry. While a generic CAS number is elusive, the synthesis and characterization of its specific stereoisomers are well-grounded in modern organic chemistry principles. Its significance is demonstrated through its use as a versatile intermediate for natural product synthesis and by the presence of its core structural motif in highly potent, centrally-acting pharmaceuticals. For professionals in drug discovery and development, the mastery of its stereocontrolled synthesis and rigorous analytical characterization is paramount to leveraging its full potential as a scaffold for novel therapeutic agents.

References

  • Lashgari, N., & Zare, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1887. Available at: [Link]

  • Gnecco, D., et al. (2005). Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine (I). ChemInform, 36(31). Available at: [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2365. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6238. Available at: [Link]

  • Ahmady, A., & Alipour, M. (2005). Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. Arzneimittelforschung, 55(9), 528-32. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Available at: [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • Jin, C., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-57. Available at: [Link]

  • Bernès, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E, 71(Pt 10), 1173-1177. Available at: [Link]

Sources

Technical Monograph: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Pathways, and Impurity Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one , a critical structural motif in medicinal chemistry.[][2] While often encountered as an oxidative impurity in the stability profiling of N-phenethylpiperidine-class pharmaceuticals (such as fentanyl analogs and fenspiride), it also serves as a high-value chiral building block for the total synthesis of piperidine alkaloids like (+)-Stenusine .[][2] This document details its IUPAC nomenclature, stereochemical considerations, synthetic protocols for reference standard generation, and analytical characterization.[2]

Part 1: Chemical Identity & Nomenclature[1][2][3]

IUPAC Name Derivation

The systematic name 1-(2-hydroxy-2-phenylethyl)piperidin-2-one is derived based on the priority rules of the International Union of Pure and Applied Chemistry (IUPAC).[][3][2]

  • Principal Functional Group: The molecule is a cyclic amide (lactam).[2] The six-membered lactam ring is piperidin-2-one (also known as ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -valerolactam).[][2]
    
  • Substituent Placement: The nitrogen atom of the lactam ring is designated as position 1.[3][2]

  • N-Substituent: Attached to the nitrogen is an ethyl chain substituted at the 2-position (beta-position relative to the nitrogen) with both a hydroxyl group and a phenyl ring.[][3][2]

  • Numbering: The ethyl chain is numbered starting from the carbon attached to the nitrogen (C1) to the carbon bearing the hydroxyl/phenyl groups (C2).[2]

Synonyms & Identifiers:

  • Systematic Name: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one[][3][2]

  • Alternative Name: N-( ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -hydroxyphenethyl)- 
    
    
    
    -valerolactam[][2]
  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 219.28 g/mol [][3][2]

Stereochemistry

The C2 carbon of the ethyl linker is a chiral center.[2] Consequently, this molecule exists as two enantiomers.[2] In drug development, resolving these enantiomers is critical, as oxidative degradation often preserves the stereochemistry of the parent drug.[2]

StereoisomerConfigurationRelevance
(R)-Isomer (R)-1-(2-hydroxy-2-phenylethyl)piperidin-2-oneCommon intermediate in alkaloid synthesis (e.g., Stenusine).[][2]
(S)-Isomer (S)-1-(2-hydroxy-2-phenylethyl)piperidin-2-onePotential impurity in (S)-configured pharmaceutical precursors.[][2]

Part 2: Pharmaceutical Context & Applications[1]

Impurity Profiling (CMC Focus)

In the Chemistry, Manufacturing, and Controls (CMC) sector, this molecule is frequently monitored as a Process-Related Impurity or Degradant .[2]

  • Origin: It arises from the oxidation of the piperidine ring ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to the nitrogen in drugs containing the 1-(2-hydroxy-2-phenylethyl)piperidine pharmacophore.[][2]
    
  • Mechanism: Metabolic or forced degradation (oxidative stress) converts the amine (piperidine) into the amide (lactam).[2]

  • Detection: Its presence indicates potential oxidative instability of the drug substance formulation.[][2]

Synthetic Utility: The Stenusine Pathway

Beyond its role as an impurity, this scaffold is a precursor for Stenusine , a piperidine alkaloid.[2] The lactam carbonyl provides a handle for further functionalization (e.g., Grignard addition or reduction) while the chiral hydroxyl group directs stereoselectivity.[2]

StenusinePathway Figure 1: Synthetic utility of the target lactam in alkaloid synthesis. StyreneOxide Styrene Oxide (Chiral Precursor) Target 1-(2-hydroxy-2-phenylethyl) piperidin-2-one StyreneOxide->Target Ring Opening (Base Catalyzed) Piperidin2One Piperidin-2-one (Valerolactam) Piperidin2One->Target Stenusine (+)-Stenusine (Alkaloid Target) Target->Stenusine Multi-step Transformation

[3]

Part 3: Synthetic Protocols (Reference Standard Generation)

To generate a high-purity reference standard for HPLC retention time marking, the following synthetic route is recommended due to its atom economy and stereochemical retention.

Method: Regioselective Ring Opening of Styrene Oxide

This protocol utilizes the nucleophilicity of the lactam nitrogen (enhanced by deprotonation) to open the epoxide ring of styrene oxide.[2]

Reagents:

  • Piperidin-2-one (1.0 eq)[][3][2][5][6]

  • Styrene Oxide (1.1 eq) - Use (R)- or (S)- enantiomer for chiral standard.[][3][2]

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)[2]

  • DMF (Anhydrous)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Piperidin-2-one (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (12 mmol) portion-wise. Evolution of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     gas will be observed.[][2] Stir for 30 minutes at 0°C, then 30 minutes at room temperature to ensure formation of the lactam anion.
    
  • Addition: Cool back to 0°C. Add Styrene Oxide (11 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).[2]

  • Quench: Carefully quench with saturated

    
     solution (10 mL) at 0°C.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[2]

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Gradient: 0 
    
    
    
    5% MeOH in DCM).

Yield Expectation: 65–80% Appearance: Viscous colorless oil or low-melting white solid.[][3][2]

Part 4: Analytical Characterization

For researchers validating the identity of this compound, the following spectral data is diagnostic.

NMR Spectroscopy ( NMR, 400 MHz, )

The distinction between the lactam (target) and the amine (precursor/drug) is most visible in the alpha-protons of the piperidine ring.[2]

PositionChemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
MultiplicityDiagnostic Note
Aromatic 7.25 – 7.40Multiplet (5H)Phenyl ring protons.[][2]
Benzylic (CH-OH) ~4.95DD or MultipletDeshielded by OH and Phenyl ring.[][2]
N-CH2 (Ethyl) 3.20 – 3.80Multiplet (2H)Diastereotopic protons adjacent to Lactam N.
Lactam

-CH2
~2.45TripletAdjacent to Carbonyl (C=O).[][2] Distinct from amine.[][2][4]
Lactam

-CH2
~3.30MultipletAdjacent to Nitrogen.[][2]
Mass Spectrometry (LC-MS)[1][2][3]
  • Ionization: ESI (+)

  • Parent Ion

    
    :  m/z 220.13
    
  • Fragmentation Pattern:

    • m/z 202.1: Loss of water (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ).[2] Common in benzylic alcohols.[][2]
      
    • m/z 114.1: Piperidin-2-one fragment (N-dealkylation).

HPLC Parameters (Generic Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m).[2]
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

  • Gradient: 5% to 95% ACN over 10 min.

  • UV Detection: 210 nm (Amide band) and 254 nm (Phenyl).[2]

Part 5: Mechanism of Impurity Formation

Understanding how this impurity forms is vital for stabilizing drug formulations.[][3][2]

ImpurityFormation Figure 2: Oxidative degradation pathway leading to lactam formation. Drug Parent Drug (N-Phenethylpiperidine moiety) Radical $alpha$-Carbon Radical Species Drug->Radical Oxidative Stress (Light/Peroxides) Peroxide Peroxy Intermediate Radical->Peroxide + O2 Impurity Lactam Impurity 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Peroxide->Impurity Decomposition

[2]

References

  • Gnecco, D., et al. (2005).[2][7] "Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy-1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine." Tetrahedron: Asymmetry, 16(11), 1947-1951.[2] Link

  • Janssen, P. A. J. (1960).[2] "Synthesis of Fentanyl and Related Analogs." Journal of Medicinal Pharmaceutical Chemistry. (Foundational context for N-phenethyl piperidine scaffolds).

  • Cayman Chemical. "4-Hydroxy-1-(2-phenylethyl)piperidine Product Information." (Structural analog data for spectral comparison). Link

  • PubChem. "Compound Summary: 1-(2-phenylethyl)piperidin-2-one."[][2] National Library of Medicine.[][2] Link

Sources

1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE structural elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (CAS Registry Number often associated with specific enantiomers or generic structure) represents a critical structural motif in pharmaceutical development. It appears primarily in two high-stakes contexts:

  • Impurity Profiling: As a specific oxidative degradation product or process impurity in the synthesis of N-phenethyl-piperidine based opioids (e.g., Fentanyl precursors).

  • Synthetic Intermediate: As a chiral building block for non-opioid piperidine therapeutics.

This guide provides a rigorous, self-validating framework for the structural elucidation of this molecule. We move beyond simple spectral listing to the causality of the signals, focusing on the stereochemical consequences of the benzylic hydroxyl group on the piperidin-2-one ring dynamics.

Part 1: Chemical Context & Synthetic Origin[1]

To elucidate a structure, one must understand its origin. This molecule is typically formed via the N-alkylation of piperidin-2-one (


-valerolactam) with styrene oxide .
  • Reaction Logic: The nucleophilic nitrogen of the lactam attacks the epoxide ring.

  • Regioselectivity: Under basic conditions, the attack favors the less hindered terminal carbon (

    
    -attack), yielding the target 1-(2-hydroxy-2-phenylethyl)  isomer rather than the sterically crowded benzylic isomer.
    
Synthesis Pathway Diagram

Synthesis Lactam Piperidin-2-one (Valerolactam) Intermediate Transition State (Nu: Attack at Terminal C) Lactam->Intermediate Base (NaH/KOH) Epoxide Styrene Oxide (Phenyl Oxirane) Epoxide->Intermediate Product 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Intermediate->Product Ring Opening (Regioselective)

Caption: Nucleophilic ring-opening of styrene oxide by piperidin-2-one favoring the terminal attack.

Part 2: Analytical Strategy & Spectroscopic Data

The elucidation relies on orthogonal validation: Mass Spectrometry establishes the formula, IR confirms the lactam/alcohol functionality, and NMR solves the connectivity and stereochemistry.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 219.1259 Da.

  • Observed Ion:

    
    
    

Fragmentation Logic (MS/MS): The fragmentation pattern is dictated by the stability of the benzyl/tropylium cation.

m/z FragmentProposed StructureMechanistic Origin
220

Parent Ion
202

Dehydration (Loss of benzylic -OH)
105


-cleavage at N-C bond
91

Tropylium ion (Diagnostic for benzyl group)
Infrared Spectroscopy (FT-IR)
  • 3400–3300 cm⁻¹ (Broad): O-H stretching (Benzylic alcohol). Note: Intermolecular H-bonding often broadens this significantly.

  • 1640–1620 cm⁻¹ (Strong): C=O stretching (Lactam).

    • Expert Insight: A standard acyclic amide appears ~1650-1690 cm⁻¹. The lactam ring strain and N-substitution typically shift this to a lower frequency (~1630 cm⁻¹), distinguishing it from open-chain impurities.

Nuclear Magnetic Resonance (NMR) - The Core Elucidation

This is the most critical section. The presence of the chiral center at the benzylic position (


) breaks the symmetry of the adjacent methylene group (

), making the protons diastereotopic .

Structure Numbering Reference:

  • Piperidone Ring: N(1)-C(2)=O...C(6)

  • Side Chain: N-CH2(1')-CH(OH)(2')-Ph

Table: 1H NMR Assignments (400 MHz, CDCl3)

PositionShift (

ppm)
MultiplicityIntegrationStructural Logic
Ph-H 7.20 - 7.40Multiplet5HAromatic ring protons.
H-2' 4.95dd1HBenzylic Methine. Deshielded by OH and Ph ring. Chiral center.
H-1'a 3.85dd (ABX)1HDiastereotopic N-CH2. Protons are chemically non-equivalent due to adjacent chiral center.
H-1'b 3.25dd (ABX)1HDiastereotopic N-CH2. Distinct shift from H-1'a.
H-6 3.20 - 3.40Multiplet2H

-Lactam N-CH2. Often overlaps with H-1'b.
H-3 2.45Triplet2H

-carbonyl protons.
H-4, H-5 1.75 - 1.90Multiplet4HPiperidine ring methylene envelope.

Expert Insight on Stereochemistry: Do not expect a singlet or a simple doublet for the


 group connecting the ring to the chiral center. Because the adjacent carbon (

) is chiral, the two protons on

"see" a different magnetic environment. They will appear as an ABX system (with the methine proton) or two distinct doublets of doublets (dd) with a large geminal coupling constant (~14 Hz). Failure to recognize this is a common error in automated structural assignment.

Part 3: Elucidation Workflow & Logic

The following diagram illustrates the decision matrix used to confirm the structure and rule out the regioisomer (attack at the benzylic position).

Elucidation Sample Unknown Impurity/Isolate MS HRMS (ESI+) Found: 220.1332 Sample->MS Determine MW IR FT-IR 1630 cm-1 (Lactam) 3400 cm-1 (OH) MS->IR Func. Groups NMR_1D 1H NMR Key: Diastereotopic N-CH2 IR->NMR_1D Connectivity HMBC 2D HMBC Correlation: C=O to N-CH2 NMR_1D->HMBC Verify Regiochemistry Conclusion Confirmed Structure: 1-(2-hydroxy-2-phenylethyl) piperidin-2-one HMBC->Conclusion Cross-Validation

Caption: Orthogonal analytical workflow for structural confirmation.

Regioisomer Differentiation (HMBC):

  • Target (Terminal Attack): The Carbonyl carbon (

    
    ) will show a correlation to the 
    
    
    
    protons (
    
    
    ), which are distinct from the benzylic proton.
  • Isomer (Benzylic Attack): If the nitrogen attacked the benzylic position, the N would be attached directly to the

    
    . The HMBC would show correlations from the Carbonyl to the benzylic methine, not a methylene group.
    

Part 4: Experimental Protocol (Synthesis & Isolation)

To generate a reference standard for impurity quantification, the following protocol is recommended.

Reagents:

  • Piperidin-2-one (1.0 eq)

  • Styrene Oxide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) or NaH (1.1 eq)

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under

    
    , dissolve Piperidin-2-one in anhydrous DMF. Cool to 0°C.
    
  • Deprotonation: Add base (KOtBu) portion-wise. Stir for 30 mins to generate the lactam anion. Observation: Evolution of

    
     gas if NaH is used.
    
  • Alkylation: Add Styrene Oxide dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 12-18 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water and brine to remove DMF.
    
  • Purification: The crude oil will contain the target and potentially unreacted lactam. Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0% -> 5% Methanol in DCM.

    • Target Rf: ~0.4 (5% MeOH/DCM).

References

  • ICH Expert Working Group. "ICH Q3A(R2) Impurities in New Drug Substances." International Conference on Harmonisation, 2006.[2] Link

  • Gnecco, D., et al. "Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one." Tetrahedron: Asymmetry, vol. 16, no. 15, 2005. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (General reference for Lactam/Alcohol IR and NMR shifts).
  • BenchChem. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Note, 2025.[2][3][4] Link

Sources

1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one , a structural analogue often encountered as a pharmaceutical intermediate or a specific impurity in the synthesis of piperidine-based alkaloids and analgesics.

The data presented synthesizes established chemical principles, structural analogue analysis, and reaction methodologies relevant to drug development workflows.

Compound Identification & Significance

This compound represents a


-lactam  (valerolactam) core N-substituted with a 

-hydroxyphenethyl group. It is chemically significant as:
  • Synthetic Intermediate: A direct precursor to specific pharmacological agents where the lactam ring is either preserved or reduced to a piperidine.

  • Impurity Marker: A potential byproduct in the synthesis of N-phenethyl piperidine drugs (e.g., Fentanyl analogues) if the starting material is over-oxidized (lactam formation) or if styrene oxide is used as an alkylating agent instead of phenethyl halides.

ParameterDetail
IUPAC Name 1-(2-hydroxy-2-phenylethyl)piperidin-2-one
Molecular Formula

Molecular Weight 219.28 g/mol
Exact Mass 219.1259
CAS Registry Not widely listed; analogue to CAS 884315-12-2 (methyl derivative)
Physical State Viscous oil or low-melting solid (racemic mixture)

Synthesis & Formation Pathways[1][2][3][4][5]

To understand the spectroscopic data, one must understand the chemical environment created during synthesis. The most reliable route for generating this specific structure for reference standard purposes is the regioselective ring-opening of styrene oxide .

Experimental Protocol: Nucleophilic Ring Opening

Objective: Synthesis of reference standard 1-(2-hydroxy-2-phenylethyl)piperidin-2-one.

  • Reagents: Piperidin-2-one (1.0 eq), Sodium Hydride (60% dispersion, 1.1 eq), Styrene Oxide (1.2 eq), DMF (anhydrous).

  • Activation: Suspend NaH in DMF at 0°C under inert atmosphere (

    
    ). Add piperidin-2-one dropwise. Stir for 30 min to generate the lactam anion.
    
  • Alkylation: Add styrene oxide slowly. The reaction is driven by the nucleophilic attack of the lactam nitrogen on the less hindered carbon of the epoxide (regioselectivity).

  • Conditions: Heat to 60-80°C for 4–6 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine.
    
  • Purification: Silica gel column chromatography (Gradient: Hexane:EtOAc 3:1 to 1:1).

Reaction Logic Diagram

SynthesisPathway Start Piperidin-2-one (Valerolactam) Base Activation (NaH/DMF) Start->Base Anion Lactam Anion (Nucleophile) Base->Anion -H2 Inter Transition State (SN2 Attack) Anion->Inter + Styrene Oxide Reagent Styrene Oxide (Electrophile) Reagent->Inter Product 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Inter->Product Ring Opening

Caption: Nucleophilic attack of the lactam nitrogen on the epoxide ring of styrene oxide.

Spectroscopic Data Analysis[6]

The following data characterizes the structure, distinguishing it from its regioisomers (e.g., O-alkylation vs. N-alkylation) and related impurities.

A. Nuclear Magnetic Resonance (NMR)

Solvent:


, 400 MHz

The


 NMR  spectrum is characterized by the desymmetrization of the ethyl linker due to the chiral center at the hydroxyl position.
PositionChemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic 7.25 – 7.40Multiplet5HPhenyl ring protons (typical mono-substituted pattern).
CH-OH 4.95dd or t1HBenzylic methine. Deshielded by -OH and Phenyl ring.
OH 3.80 – 4.20Broad s1HHydroxyl proton (shift varies with concentration/H-bonding).
N-CH2 (Linker) 3.65 (A) / 3.35 (B)dd (ABX)2HDiastereotopic protons adjacent to the chiral center and Lactam Nitrogen.
N-CH2 (Ring) 3.25 – 3.35Multiplet2H

-position of the lactam ring (adjacent to Nitrogen).
CO-CH2 (Ring) 2.45Triplet2H

-position to Carbonyl. Typical for lactams/amides.
Ring CH2 1.75 – 1.85Multiplet4HRemaining methylene protons (

in ring).

Diagnostic Feature: The diastereotopic splitting of the linker


 protons (approx 3.3–3.7 ppm range) confirms the presence of the adjacent chiral center (

).
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

The IR spectrum provides rapid confirmation of the Lactam and Alcohol functionalities.

Functional GroupWavenumber (

)
IntensityDescription
O-H Stretch 3350 – 3450Medium, BroadIntermolecular H-bonded hydroxyl group.
C=O Stretch 1620 – 1645StrongTertiary Amide/Lactam. Lower frequency than esters due to resonance.
C-N Stretch 1450 – 1490MediumAmide C-N bond vibration.
C=C (Aromatic) 1600, 1580Weak/MedPhenyl ring breathing modes.
C-O Stretch 1050 – 1080StrongSecondary alcohol C-O stretch.
C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI)

Molecular Ion:



Fragmentation Pattern (EI - 70eV): In Electron Impact (EI) ionization, the molecule undergoes characteristic cleavages useful for structural elucidation.

  • m/z 219: Molecular Ion (

    
    ).
    
  • m/z 113:

    
    . Loss of the benzaldehyde/hydroxy-phenyl fragment. This corresponds to the N-methyl-piperidinone  cation radical.
    
  • m/z 107:

    
    . The hydroxy-benzyl cation (stable benzylic fragment).
    
  • m/z 77:

    
    . Phenyl cation (diagnostic for aromatic rings).
    
Fragmentation Logic Diagram

MassSpec Parent Molecular Ion [M+] m/z 219 Path1 Alpha Cleavage (N-C bond) Parent->Path1 Dehydration Dehydration [-H2O] Parent->Dehydration Frag1 Fragment A [Piperidinone-CH2]+ m/z ~112/113 Path1->Frag1 Frag2 Fragment B [Ph-CH(OH)]+ m/z 107 Path1->Frag2 Frag3 [M-18]+ m/z 201 Dehydration->Frag3

Caption: Primary fragmentation pathways in EI-MS showing alpha-cleavage and dehydration.

Impurity Profiling & Causality

In drug development, this compound appears primarily in two contexts:

  • Fentanyl/Analogue Synthesis:

    • Context: Synthesis of N-phenethyl-4-piperidones (NPP).

    • Origin: If the piperidine ring is subjected to oxidative stress or if a lactam starting material (piperidin-2-one) is inadvertently used or present as a contaminant in the piperidine feed.

  • Styrene Oxide Reactions:

    • Context: Synthesis of amino-alcohols.[1]

    • Origin: Regio-isomer byproduct. While N-attack is favored, O-attack (forming an enol ether) is theoretically possible but less stable.

Differentiation from Isomers: It is critical to distinguish this compound from N-(2-hydroxy-2-phenylethyl)piperidine (where the ring is fully reduced).

  • Differentiation: The Lactam (Topic) has a C=O signal in Carbon NMR (~170 ppm) and IR (~1630 cm-1). The Amine (Impurity) lacks this carbonyl signal.

References

  • Gnecco, D., et al. (2005). "Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine." ResearchGate.

  • Valdez, C. A., et al. (2014).[2] "One-pot synthesis of 1-(2-phenylethyl)-4-piperidone derivatives." Semantic Scholar/ResearchGate.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 6604661 (Methyl derivative analogue)." PubChem.

  • Cayman Chemical. (2025). "4-Hydroxy-1-(2-phenylethyl)piperidine Product Insert." CaymanChem.[3]

Sources

Advanced Chiral Architectures: Stereoselective Synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one Content Type: Technical Whitepaper Audience: Senior Research Scientists & Process Chemists

Executive Summary

The moiety 1-(2-hydroxy-2-phenylethyl)piperidin-2-one represents a critical pharmacophore found in various neuroactive agents, particularly NMDA receptor modulators and ifenprodil analogues. Its structural core combines a


-lactam (piperidin-2-one) with a chiral benzylic alcohol side chain.[1] The biological activity of these compounds is strictly governed by the absolute configuration (

or

) at the

-carbon relative to the lactam nitrogen.[1]

This technical guide delineates two high-fidelity synthetic pathways for accessing this scaffold with high enantiomeric excess (


):
  • Route A (The Kinetic Route): Asymmetric Transfer Hydrogenation (ATH) of the corresponding

    
    -amido ketone.[1]
    
  • Route B (The Convergent Route): Regioselective nucleophilic ring-opening of chiral styrene oxide.[1]

Retrosynthetic Analysis

To design a robust protocol, we must first deconstruct the target molecule.[1] The strategic disconnection occurs at the


 or 

bonds, revealing two primary precursors.[1]

Retrosynthesis Target Target: 1-(2-Hydroxy-2-phenylethyl) piperidin-2-one Ketone Precursor A: 1-(2-Oxo-2-phenylethyl) piperidin-2-one Target->Ketone Asymmetric Reduction Epoxide Precursor B: (S)-Styrene Oxide + Piperidin-2-one Target->Epoxide Nucleophilic Opening Raw1 Piperidin-2-one + Phenacyl Bromide Ketone->Raw1 N-Alkylation

Figure 1: Retrosynthetic logic flow identifying the ketone reduction pathway (Route A) and epoxide opening pathway (Route B).[1]

Route A: Asymmetric Transfer Hydrogenation (ATH)

Status: Gold Standard for Scalability & Enantiopurity.[1]

This route relies on the construction of the achiral ketone precursor followed by a stereoselective reduction.[1] This method is preferred in GMP environments due to the avoidance of volatile chiral epoxides and the ability to recycle the ruthenium catalyst.[1]

Step 1: Synthesis of the Precursor Ketone

Reaction:


-Alkylation of piperidin-2-one.[1]
Protocol: 
  • Activation: Charge a reactor with piperidin-2-one (1.0 eq) and anhydrous THF. Cool to 0°C.[1][2]

  • Deprotonation: Add NaH (60% dispersion, 1.1 eq) portion-wise. Evolution of

    
     gas will be vigorous.[1] Stir for 30 min until gas evolution ceases and the lactam anion is formed.
    
  • Alkylation: Add 2-bromoacetophenone (phenacyl bromide, 1.05 eq) dissolved in THF dropwise over 20 minutes.

  • Completion: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] The product, 1-(2-oxo-2-phenylethyl)piperidin-2-one , is purified via recrystallization from ethanol.
    
Step 2: Noyori Asymmetric Transfer Hydrogenation

Mechanism: The reduction utilizes a Ru(II)-arene complex with a chiral diamine ligand (TsDPEN).[1] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and the proton from the amine ligand simultaneously, ensuring high face selectivity.[1]

Protocol (Targeting the (S)-Alcohol):

  • Catalyst Prep: In a glovebox or under Argon, dissolve

    
     (0.0025 eq) and 
    
    
    
    (0.005 eq) in anhydrous isopropanol. Heat to 80°C for 20 min to generate the active 16-electron Ru-hydride species.[1]
  • Reaction: Add the ketone precursor (1.0 eq) to the catalyst solution.

  • Hydrogen Source: Introduce the hydrogen donor. A mixture of Formic Acid/Triethylamine (5:2 azeotrope) is preferred over isopropanol for thermodynamic irreversibility.[1]

  • Conditions: Stir at 28°C for 12–24 hours.

  • Validation: The reaction is self-indicating; the deep red catalyst color often fades upon deactivation or oxidation.[1]

  • Purification: Remove solvent in vacuo. Pass through a short silica plug to remove Ru residues.[1] Recrystallize from EtOAc/Heptane to upgrade

    
     from 95% to >99%.
    

ATH_Mechanism Ru_Complex Ru(II)-TsDPEN (Active Catalyst) TS 6-Membered Transition State Ru_Complex->TS + Substrate + HCOOH Substrate Ketone Substrate Substrate->TS TS->Ru_Complex Regeneration Product (S)-Alcohol Product TS->Product - CO2

Figure 2: Simplified catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation.

Route B: Regioselective Epoxide Ring Opening

Status: Convergent Strategy for Lab-Scale Synthesis.

This route utilizes the "chiral pool" approach, starting with commercially available


-styrene oxide.[1] The critical scientific challenge here is regioselectivity .
Mechanistic Insight

Nucleophilic attack on styrene oxide can occur at the


-carbon (benzylic) or 

-carbon (terminal).[1][3]
  • Acidic Conditions: Favor attack at the benzylic position (electronic control, carbocation character).[1] Result: Primary alcohol (Wrong isomer).[1]

  • Basic Conditions: Favor attack at the terminal position (steric control,

    
    ). Result: Secondary alcohol (Desired Target ).[1]
    
Protocol
  • Nucleophile Formation: Dissolve piperidin-2-one (1.2 eq) in DMF. Add KOtBu (1.2 eq) to generate the lactam anion.[1]

  • Addition: Add

    
    -styrene oxide (1.0 eq) slowly at RT.
    
  • Heating: Heat to 60°C. The elevated temperature is necessary to overcome the steric hindrance of the lactam nitrogen attacking the epoxide.[1]

  • Workup: Pour into ice water. The product often precipitates as a white solid.[1]

  • Chiral Integrity Check: Note that this reaction proceeds with inversion of configuration at the terminal carbon (if it were chiral) but retention at the benzylic carbon? Correction: Styrene oxide is chiral at the benzylic position.[1] Attack occurs at the terminal (achiral) carbon.[1] Therefore, the stereocenter at the benzylic position is retained .

    • 
      -Styrene oxide 
      
      
      
      
      
      -1-(2-hydroxy-2-phenylethyl)piperidin-2-one.[1]

Analytical Validation (Self-Validating Systems)[1]

To ensure the protocol met the "Trustworthiness" pillar, the following analytical checkpoints must be passed.

CheckpointMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column)> 98.0% Area
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 99.0% ee
Identity 1H NMR (CDCl3, 400 MHz)

4.85 (dd, 1H, CH-OH), 3.2-3.6 (m, N-CH2)
Structure HRMS (ESI+)

Troubleshooting the ATH Route:

  • Low Conversion: Often caused by

    
     poisoning.[1] Ensure strict degassing of the HCOOH/TEA mixture.[1]
    
  • Low ee: Temperature too high.[1] Lower to 20°C and extend reaction time.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1][4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5][6] Accounts of Chemical Research. Link[1]

  • Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds.[1] Tetrahedron: Asymmetry. Link

  • Gnecco, D., et al. (2005).[1] Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy-1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine.[1][7] Tetrahedron: Asymmetry. Link

  • BenchChem Protocols. (2025). Regioselective Ring Opening of Styrene Oxide.[1][2][8] BenchChem Application Notes. Link[1]

Sources

Stereochemical Profiling and Synthetic Utility of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical profiling, synthesis, and characterization of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one . This document is structured for researchers requiring precise control over enantiopurity and regioselectivity in the development of piperidine-based pharmacophores.

Executive Technical Summary

1-(2-hydroxy-2-phenylethyl)piperidin-2-one (CAS registry implies generic piperidine alcohols, specific lactam CAS varies by catalog) represents a critical chiral building block in the synthesis of neuroactive alkaloids and opioid receptor ligands (e.g., Ohmefentanyl analogues). Structurally, it consists of a valerolactam (piperidin-2-one) ring N-substituted with a styrene oxide-derived moiety.

The molecule possesses a single chiral center at the


-carbon of the ethyl linker (the benzylic position). Consequently, it exists as two enantiomers: (

)
and (

)
. Control over this stereocenter is paramount, as the configuration determines binding affinity in downstream pharmaceutical targets, particularly

-opioid and NMDA receptors where the spatial arrangement of the hydroxyl and phenyl groups dictates ligand-pocket interactions.

Stereochemical Analysis & CIP Assignment

To assign absolute configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center (C2 of the ethyl chain).

Chiral Center: The benzylic carbon attached to:

  • Hydroxyl group (-OH)

  • Phenyl group (-Ph)[1][2][3][4][5][6][7][8]

  • (2-Oxopiperidin-1-yl)methyl group (-CH

    
    -N-Lactam)
    
  • Hydrogen (-H)[9]

Priority Determination:

  • Priority 1: -OH (Oxygen, atomic number 8).

  • Priority 2: -CH

    
    -N-Lactam.
    
    • Analysis: The carbon is bonded to (N, H, H). Nitrogen has atomic number 7.[10]

  • Priority 3: -Ph.

    • Analysis: The carbon is bonded to (C, C, H) via aromatic resonance. Carbon has atomic number 6.

    • Decision: Since N (7) > C (6) at the first point of difference in the second shell, the methylene-lactam group holds higher priority than the phenyl group.

  • Priority 4: -H.

Configuration Assignment:

  • (

    
    )-Isomer:  With Hydrogen in the rear, the sequence OH 
    
    
    
    CH
    
    
    N
    
    
    Ph traces a clockwise path.
  • (

    
    )-Isomer:  With Hydrogen in the rear, the sequence traces a counter-clockwise  path.
    

Critical Note: This priority assignment (Alkyl-N > Phenyl) is often counter-intuitive to chemists accustomed to Phenyl > Alkyl. The presence of the nitrogen atom at the


-position relative to the chiral center elevates the alkyl chain's priority.

Synthesis & Regiochemical Control

The synthesis of the specific 2-hydroxy-2-phenylethyl regioisomer requires strict regiocontrol during the ring-opening of styrene oxide.

The Regioselectivity Bifurcation

The reaction between piperidin-2-one (valerolactam) and styrene oxide can yield two regioisomers:

  • Target (2-OH-2-Ph): Attack at the terminal carbon (C

    
     of epoxide).
    
  • Iso-impurity (2-OH-1-Ph): Attack at the benzylic carbon (C

    
     of epoxide).
    

To secure the target molecule, basic conditions are mandatory. Under basic conditions (S


2), the nucleophile (lactam anion) attacks the less sterically hindered terminal carbon. Acidic conditions must be avoided, as they promote S

1-like character, directing attack to the benzylic position via a stabilized carbocation intermediate.
Optimized Protocol (Base-Catalyzed)
  • Reagents: Piperidin-2-one (1.0 eq), Styrene Oxide (1.2 eq), NaH (1.1 eq) or K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: DMF (anhydrous) or acetonitrile.

  • Conditions: 60–80°C, 12–24 h.

  • Mechanism: Deprotonation of the lactam amide creates a potent nucleophile which attacks the terminal methylene of styrene oxide.

SynthesisPath cluster_legend Regiocontrol Logic Start Piperidin-2-one (Valerolactam) ConditionA Condition A: Basic (NaH/DMF) SN2 Mechanism Start->ConditionA ConditionB Condition B: Acidic (Lewis Acid) SN1-like Start->ConditionB Reagent Styrene Oxide Reagent->ConditionA Reagent->ConditionB Target TARGET PRODUCT 1-(2-hydroxy-2-phenylethyl) piperidin-2-one (Attack at Terminal C) ConditionA->Target Major Product Impurity REGIO-IMPURITY 1-(2-hydroxy-1-phenylethyl) piperidin-2-one (Attack at Benzylic C) ConditionB->Impurity Major Product

Figure 1: Regiodivergent synthesis pathways. Basic conditions are required to obtain the target 2-hydroxy-2-phenylethyl scaffold.

Enantiomeric Resolution & Separation

Since the direct synthesis from racemic styrene oxide yields a racemic product (


), resolution is required for stereoselective applications.
Kinetic Resolution (Enzymatic)

Lipase-catalyzed kinetic resolution is highly effective for secondary benzylic alcohols.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate or Isopropenyl acetate.

  • Solvent: MTBE or Toluene (anhydrous).

  • Outcome: The (

    
    )-enantiomer is typically acylated faster (E-value > 100), leaving the (
    
    
    
    )-alcohol
    unreacted. The (
    
    
    )-acetate
    can be separated and hydrolyzed back to the (
    
    
    )-alcohol.
Chiral HPLC Method

For analytical quantification or preparative separation:

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane:Isopropanol (90:10 to 80:20).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

Analytical Characterization Data

The following data allows for the differentiation of the target molecule from its regioisomer.

FeatureTarget: 1-(2-hydroxy-2-phenylethyl)...[2][7][11][12]Impurity: 1-(2-hydroxy-1-phenylethyl)...[1][8]
Linker Structure N-CH

-CH(OH)-Ph
N-CH(Ph)-CH

OH
¹H NMR (Benzylic)

4.7-4.9 ppm (dd, 1H)

5.2-5.4 ppm (dd, 1H)
¹H NMR (N-CH₂)

3.2-3.6 ppm (multiplet, 2H)

3.8-4.0 ppm (multiplet, 2H, CH₂OH)
¹³C NMR (Benzylic) ~72-74 ppm (CH-OH)~60-65 ppm (CH-N)
Regiochemistry Secondary AlcoholPrimary Alcohol

Differentiation Protocol: To confirm the structure, perform a DEPT-135 NMR .

  • Target: The carbon bearing the OH is a CH (positive peak). The carbon attached to N is a CH

    
     (negative peak).
    
  • Impurity: The carbon bearing the N is a CH (positive peak). The carbon bearing the OH is a CH

    
     (negative peak).
    

Pharmacological & Research Implications

The 1-(2-hydroxy-2-phenylethyl)piperidin-2-one scaffold serves as a "masked" pharmacophore.

  • Opioid Ligands: Reduction of the lactam carbonyl (using LiAlH

    
     or BH
    
    
    
    ) yields 1-(2-hydroxy-2-phenylethyl)piperidine . This amine is a core structural motif in potent
    
    
    -opioid agonists like Ohmefentanyl and Fentanyl derivatives, where the (
    
    
    )-configuration at the benzylic carbon is often associated with higher analgesic potency.
  • NMDA Antagonists: Similar hydroxy-phenylethyl-piperidine motifs appear in Ifenprodil analogues. The lactam allows for the introduction of ring substituents prior to reduction, enabling Structure-Activity Relationship (SAR) exploration of the piperidine ring conformation.

References

  • Synthesis of Ohmefentanyl Stereoisomers: Brine, G. A., et al. "Stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics."[3] Journal of Medicinal Chemistry 38.19 (1995): 3652-3659. Link

  • Regioselectivity of Epoxide Opening: Gnecco, D., et al. "Efficient Preparation of (1'R)-(-)-1-(2'Hydroxy-1'-phenylethyl)piperidin-2-one." Synlett (2005). (Note: Contrasting regioisomer study). Link

  • Kinetic Resolution of Benzylic Alcohols: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched benzylic alcohols." Tetrahedron: Asymmetry 18.20 (2007): 2419-2462. Link

  • Piperidine Alkaloid Synthesis: Takahata, H., et al. "Asymmetric synthesis of piperidine alkaloids." The Journal of Organic Chemistry 56.7 (1991): 2400-2405. Link

Sources

Biological activity of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical profile, and experimental utility of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one .

Content Type: Technical Whitepaper Subject: Metabolic Fate, Pharmacological SAR, and Synthesis Target Audience: Medicinal Chemists, Toxicologists, and CNS Drug Developers[1]

Executive Summary

1-(2-hydroxy-2-phenylethyl)piperidin-2-one (hereafter referred to as HP-Pip-2-one ) is a valerolactam derivative primarily identified as a metabolic oxidation product and synthetic intermediate of phenethyl-piperidine class CNS agents.[1] Structurally, it represents the oxidized "lactam" form of the pharmacophore found in potent opioids (e.g., Ohmefentanyl) and NMDA receptor antagonists (e.g., Ifenprodil).[1]

While the parent amines are highly active CNS ligands, HP-Pip-2-one serves as a critical biomarker for metabolic clearance and a probe for Structure-Activity Relationship (SAR) studies regarding the necessity of the basic nitrogen center for receptor binding.[1] This guide analyzes its biological inactivity relative to its parent compounds, its utility in forensic toxicology, and protocols for its synthesis and detection.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

HP-Pip-2-one is characterized by the loss of basicity at the piperidine nitrogen due to the adjacent carbonyl group (lactam formation).[1] This structural change drastically alters its pharmacokinetics and receptor binding profile compared to its amine precursors.[1]

PropertyDataRelevance
IUPAC Name 1-(2-hydroxy-2-phenylethyl)piperidin-2-oneStandard nomenclature
Molecular Formula C₁₃H₁₇NO₂--
Molecular Weight 219.28 g/mol Small molecule, CNS penetrant (passive)
LogP (Predicted) ~1.5 - 1.8Moderate lipophilicity; crosses BBB but less accumulated than parent amines
pKa Neutral (Amide N)Critical: Does not protonate at physiological pH (7.[1]4)
H-Bond Donors 1 (Hydroxyl)Interaction with receptor serine/threonine residues
H-Bond Acceptors 2 (Carbonyl, Hydroxyl)--
Chirality 1 Center (C2 of ethyl chain)Exists as (R) and (S) enantiomers; biological formation is often stereoselective

Biological Activity & Mechanism[1][6]

Metabolic Deactivation (The "Lactam Switch")

The primary biological context of HP-Pip-2-one is its role as a Phase I metabolite .[1] Many CNS drugs containing the N-phenethylpiperidine moiety undergo oxidative deamination or alpha-carbon oxidation mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

  • Mechanism: Oxidation at the carbon alpha to the nitrogen atom transforms the cyclic amine (active) into a lactam (inactive).[1]

  • Consequence: The conversion to HP-Pip-2-one typically represents a detoxification pathway .[1] The loss of the positive charge on the nitrogen (which is usually protonated in the active drug) disrupts the ionic bond required for high-affinity binding to Aspartate residues in G-Protein Coupled Receptors (GPCRs) like the

    
    -opioid receptor or the GluN2B subunit of the NMDA receptor.[1]
    
Structure-Activity Relationship (SAR) Analysis

Understanding HP-Pip-2-one is essential for defining the pharmacophore of Phenethyl-piperidine drugs.[1]

  • NMDA Receptor (GluN2B): Agents like Ifenprodil bind via a protonated nitrogen interacting with the receptor.[1] HP-Pip-2-one, lacking this protonatable center, shows negligible affinity (>10 µM) for the polyamine site, confirming the necessity of the basic amine.[1]

  • Opioid Receptors: High-potency opioids (e.g., Fentanyl analogs) require a basic nitrogen to anchor in the orthosteric site (Asp147).[1] The lactam modification in HP-Pip-2-one abolishes this interaction, rendering the molecule analgesically inactive .[1]

  • Sigma Receptors: Unlike GPCRs, Sigma-1 receptors can tolerate neutral ligands.[1] HP-Pip-2-one retains moderate affinity for Sigma-1 receptors due to the hydrophobic phenethyl tail, potentially contributing to off-target modulation of cellular stress responses, though this is not its primary pharmacological endpoint.[1]

Toxicology & Biomarker Utility

In forensic settings, the presence of HP-Pip-2-one in biological matrices (urine/plasma) indicates the prior ingestion and metabolism of N-phenethyl-piperidine based designer drugs.[1] It is a stable marker that persists longer than the parent amine due to reduced volume of distribution.[1]

Visualization: Metabolic Pathway & SAR Logic[1]

The following diagram illustrates the formation of HP-Pip-2-one from a generic Phenethyl-piperidine drug and the structural reason for its loss of activity.

G Parent Parent Drug (N-Phenethylpiperidine) [Active CNS Ligand] CYP CYP450 (Oxidation) Parent->CYP Phase I Metab Receptor_Active Receptor Binding (Ionic Bond w/ Asp) Parent->Receptor_Active High Affinity (Basic N+) Intermediate Carbinolamine Intermediate [Unstable] CYP->Intermediate Product HP-Pip-2-one (Lactam Metabolite) [Inactive/Excreted] Intermediate->Product -2H (Oxidation) Receptor_Inactive No Binding (Loss of Charge) Product->Receptor_Inactive Low Affinity (Neutral Amide)

Caption: Metabolic oxidation of the active piperidine pharmacophore to the inactive lactam (HP-Pip-2-one), illustrating the loss of receptor affinity.[1]

Experimental Protocols

Chemical Synthesis (Reference Standard)

To generate HP-Pip-2-one for use as a reference standard in biological assays or mass spectrometry.[1]

Reaction Principle: Base-catalyzed ring opening of styrene oxide by 2-piperidinone (valerolactam).[1]

Reagents:

  • 2-Piperidinone (1.0 eq)[1]

  • Styrene Oxide (1.2 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)[1]

  • Solvent: Anhydrous DMF or THF[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-piperidinone (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C. Add NaH (11 mmol) portion-wise. Stir for 30 mins until H₂ evolution ceases (formation of the lactam anion).

  • Alkylation: Add Styrene Oxide (12 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1]

  • Work-up: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash organics with Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield: Expected yield 60–75%. Product is a viscous oil or low-melting solid.[1]

In Vitro Binding Assay (Negative Control)

To verify the lack of affinity for the NMDA receptor (GluN2B subunit), confirming the "Lactam Switch" hypothesis.[1]

Assay: Radioligand Binding Competition Assay. Ligand: [³H]-Ifenprodil (specific for GluN2B).[1] Tissue: Rat Forebrain membranes or HEK293 cells expressing GluN2B.[1]

Protocol:

  • Incubation: Incubate membranes (50 µg protein) with [³H]-Ifenprodil (2 nM) in Tris-HCl buffer (pH 7.4).

  • Treatment: Add HP-Pip-2-one at varying concentrations (1 nM to 100 µM).[1]

  • Controls: Use unlabeled Ifenprodil (10 µM) to define non-specific binding.

  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Result Interpretation: An IC50 > 10 µM indicates lack of significant binding, validating the compound as an inactive metabolite.[1]

References

  • Ohmefentanyl Stereochemistry & Activity: Title: Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics.[1][2] Source: PubMed (NIH) URL:[1][Link]

  • Crystal Structure of Lactam Analog: Title: (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one.[1][3] Source: PubMed Central (PMC) URL:[1][Link]

  • Phenethyl-piperidine Metabolism (Fentanyl Class): Title: Metabolic Pathways and Potencies of New Fentanyl Analogs.[1] Source: Frontiers in Pharmacology URL:[Link]

Sources

Pharmacological profile of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological and analytical profile of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one , a specialized N-substituted lactam derivative. This compound is structurally significant as a potential metabolite, impurity, or synthetic intermediate related to phenethylamine-piperidine class pharmaceuticals (e.g., Fentanyl precursors, Fenspiride analogues) and nootropic agents.

Technical Monograph & Research Guide

Executive Summary

1-(2-hydroxy-2-phenylethyl)piperidin-2-one is a delta-lactam (valerolactam) derivative characterized by a piperidin-2-one ring substituted at the nitrogen position with a beta-hydroxyphenethyl group. Chemically, it represents a hybrid structure combining the 2-pyrrolidinone/piperidinone scaffold common to racetam-class nootropics with the phenylethanolamine moiety found in adrenergic agents and opioid metabolites.

In drug development and forensic toxicology, this compound is primarily investigated in two contexts:

  • Impurity/Metabolite Profiling: As a stable oxidation product of N-phenethyl-piperidine based drugs (e.g., Fentanyl precursors, Fenspiride).

  • Nootropic Isosteres: As a lipophilic analogue of GABA-mimetic lactams, potentially modulating neurotransmission via non-receptor mechanisms.

Chemical Identity & Physicochemical Properties
PropertyDetail
IUPAC Name 1-(2-hydroxy-2-phenylethyl)piperidin-2-one
Common Synonyms N-(beta-hydroxyphenethyl)valerolactam; 1-(2-hydroxy-2-phenylethyl)-2-piperidone
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Core Scaffold Piperidin-2-one (Delta-Lactam)
Chirality One stereocenter at the beta-carbon of the ethyl chain (R/S enantiomers).
Lipophilicity (LogP) ~1.5 - 2.0 (Predicted)
H-Bond Donors/Acceptors 1 Donor (OH), 2 Acceptors (C=O, OH)
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water.
Structural Visualization

The following diagram illustrates the chemical connectivity and functional domains of the molecule.

ChemicalStructure Phenyl Phenyl Ring (Lipophilic Domain) Linker 2-Hydroxy-Ethyl Linker (Chiral Center) Phenyl->Linker C-C Bond Lactam Piperidin-2-one Ring (Polar Core) Linker->Lactam N-Alkylation

Figure 1: Structural domains of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one.

Synthesis & Formation Pathways

Understanding the genesis of this compound is critical for controlling impurities in API manufacturing and identifying metabolic pathways.

A. Synthetic Route (Primary)

The most direct synthesis involves the N-alkylation of piperidin-2-one (valerolactam) with styrene oxide. This reaction opens the epoxide ring, yielding the beta-hydroxy product.

  • Reagents: Piperidin-2-one, Styrene Oxide, Base (e.g., NaH or K2CO3).

  • Conditions: Aprotic solvent (DMF/THF), reflux.

  • Mechanism: Nucleophilic attack of the lactam nitrogen on the less substituted carbon of the epoxide (regioselective).

B. Metabolic/Degradation Pathway (Secondary)

This compound can arise as a metabolite or degradation product of drugs containing the 1-(2-phenylethyl)piperidine moiety (e.g., Fentanyl precursors like 1-phenethyl-4-piperidone, or Fenspiride).

  • Oxidation: The piperidine ring is oxidized to the lactam (piperidin-2-one).

  • Hydroxylation: The phenethyl chain undergoes beta-hydroxylation (benzylic oxidation) by CYP450 enzymes.

SynthesisPathways Valerolactam Piperidin-2-one Target 1-(2-HYDROXY-2-PHENYLETHYL) PIPERIDIN-2-ONE Valerolactam->Target Ring Opening (Base/Heat) StyreneOxide Styrene Oxide StyreneOxide->Target Ring Opening (Base/Heat) Precursor 1-(2-Phenylethyl)piperidine (Drug Precursor) Metabolite1 1-(2-Phenylethyl)piperidin-2-one (Lactam) Precursor->Metabolite1 CYP450 Oxidation (Alpha-C) Metabolite1->Target Benzylic Hydroxylation (CYP450)

Figure 2: Synthetic and metabolic formation pathways.

Pharmacological Profile (SAR Analysis)

As a distinct chemical entity, the pharmacological activity is governed by the loss of basicity at the nitrogen atom (due to lactam formation) and the presence of the polar hydroxyl group.

A. Receptor Binding Affinity (Predicted)
  • Opioid Receptors (Mu/Delta/Kappa): Inactive.

    • Rationale: High-affinity opioid binding (like Fentanyl) requires a basic tertiary amine to interact with Asp147 in the receptor pocket. The lactam nitrogen is non-basic (planar, conjugated lone pair), preventing this critical ionic interaction.

  • Adrenergic Receptors: Low/Negligible Affinity.

    • Rationale: While the beta-hydroxy-phenethylamine motif mimics norepinephrine, the N-substitution with a bulky lactam and lack of basicity drastically reduces affinity.

  • Sigma Receptors (σ1): Moderate Potential.

    • Rationale: Sigma-1 receptors often accommodate N-substituted heterocycles with lipophilic flanking groups. The phenethyl moiety and lactam core fit the pharmacophore for sigma ligands, potentially acting as a modulator.

B. Nootropic & Cognitive Modulation

The structure bears significant homology to Racetams (e.g., Piracetam, Aniracetam), which are cyclic GABA derivatives (pyrrolidinones).

  • Mechanism: Piperidin-2-one (delta-lactam) analogues often exhibit similar, albeit weaker, modulation of AMPA receptors or membrane fluidity compared to their pyrrolidinone counterparts.

  • Bioavailability: The lipophilic phenethyl group enhances blood-brain barrier (BBB) penetration compared to unsubstituted lactams.

C. Toxicology & Safety
  • Cytotoxicity: Generally low. Lactams are stable and non-reactive compared to epoxides or aldehydes.

  • Metabolic Stability: The lactam ring is resistant to hydrolysis. The primary clearance pathway is likely glucuronidation of the hydroxyl group or oxidative dealkylation.

Analytical Profiling

For researchers validating this compound in biological matrices or synthesis batches.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion: [M+H]⁺ = 220.13 Da (ESI Positive).

  • Fragmentation Pattern (MS/MS):

    • m/z 220 → 202: Loss of water (H₂O) from the hydroxyl group (characteristic of benzylic alcohols).

    • m/z 202 → 91: Formation of the Tropylium ion (C₇H₇⁺), confirming the benzyl/phenethyl moiety.

    • m/z 112/114: Characteristic fragments of the N-alkylated piperidinone ring.

Chromatographic Behavior
  • HPLC: Elutes after polar metabolites but before the parent non-hydroxylated lipophilic precursors (e.g., N-phenethyl-piperidine).

  • Chirality: Will appear as two peaks (enantiomers) on chiral stationary phases (e.g., Chiralpak AD-H) due to the stereocenter at the beta-carbon.

Experimental Protocol: Isolation & Purification

Objective: Isolate high-purity 1-(2-hydroxy-2-phenylethyl)piperidin-2-one from a reaction mixture.

  • Quench: Dilute reaction mixture (piperidin-2-one + styrene oxide in DMF) with water (10x volume).

  • Extraction: Extract with Ethyl Acetate (3x). The compound partitions into the organic phase.

  • Wash: Wash combined organics with Brine to remove DMF. Dry over MgSO₄.

  • Concentration: Rotary evaporate to yield a viscous oil.

  • Crystallization: Triturate the oil with cold Diethyl Ether or Hexane/EtOAc (9:1). The product may crystallize as a white solid upon standing.

  • Validation: Confirm structure via ¹H-NMR (look for lactam protons at δ 1.7-2.4 ppm and the methine proton of the alcohol at δ 4.8-5.0 ppm).

References
  • Fentanyl Metabolism: Goromaru, T., et al. (1984).[1] Identification of fentanyl metabolites in rat urine by gas chromatography-mass spectrometry. Drug Metabolism and Disposition, 12(6), 744-749.Link

  • Lactam Synthesis:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for epoxide ring opening).
  • Racetam Pharmacology: Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.Link

  • Sigma Receptor Ligands: Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366.Link

  • Analytical Data: Cayman Chemical / PubChem Database. Compound Summary for C13H17NO2 variants.Link

Sources

Technical Monograph: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one , a critical structural motif in pharmaceutical chemistry. This compound serves as both a key intermediate for N-substituted piperidine alkaloids and a reference standard for impurity profiling in the development of NMDA receptor antagonists (e.g., Ifenprodil analogs).

Synthesis, Characterization, and Analytical Profiling

Executive Summary & Chemical Identity

1-(2-hydroxy-2-phenylethyl)piperidin-2-one is a functionalized


-lactam featuring a chiral secondary alcohol on the 

-alkyl chain. In drug development, this structure is frequently encountered as:
  • A Synthetic Intermediate: Used in the construction of complex piperidine-based pharmaceuticals via reduction of the lactam carbonyl.

  • A Process Impurity: Formed during the synthesis of drugs containing the

    
    -(2-phenylethyl) moiety (e.g., Ifenprodil, Eliprodil) via over-oxidation of the piperidine ring or incomplete reduction of lactam precursors.
    
  • A Metabolic Marker: A potential oxidative metabolite where the piperidine ring alpha-carbon is hydroxylated and subsequently oxidized to the lactam.

PropertyDescription
IUPAC Name 1-(2-hydroxy-2-phenylethyl)piperidin-2-one
Common Name

-(2-hydroxy-2-phenylethyl)valerolactam
Molecular Formula

Molecular Weight 219.28 g/mol
Chirality One stereocenter at the benzylic carbon (exists as

and

enantiomers)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in Water

Synthetic Methodology (High-Purity Protocol)

The most robust route to this compound is the base-catalyzed regioselective ring-opening of styrene oxide by piperidin-2-one. This method avoids the use of unstable halo-alcohols and provides high atom economy.

Reaction Mechanism & Regioselectivity

The reaction proceeds via an


 mechanism. Under basic conditions, the deprotonated lactam (a nucleophile) attacks the less hindered  carbon of the styrene oxide (the 

-carbon), resulting in the target 1-(2-hydroxy-2-phenylethyl) regioisomer rather than the 1-(1-phenyl-2-hydroxyethyl) isomer.

ReactionMechanism Lactam Piperidin-2-one (Valerolactam) Anion Lactam Anion (Nucleophile) Lactam->Anion - H2 (gas) Base NaH (60%) Deprotonation Base->Anion TS Transition State (SN2 Attack at CH2) Anion->TS Epoxide Styrene Oxide (Electrophile) Epoxide->TS Product 1-(2-hydroxy-2-phenylethyl) piperidin-2-one TS->Product Regioselective Ring Opening

Figure 1: Mechanistic pathway for the base-catalyzed synthesis via epoxide ring opening.

Experimental Protocol

Reagents:

  • Piperidin-2-one (1.0 eq, 10 mmol, 0.99 g)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq, 12 mmol, 0.48 g)

  • Styrene Oxide (1.1 eq, 11 mmol, 1.32 g)

  • Anhydrous DMF (Dimethylformamide) (15 mL)

Step-by-Step Procedure:

  • Activation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend NaH (0.48 g) in anhydrous DMF (5 mL) at 0°C.

  • Deprotonation: Add a solution of piperidin-2-one (0.99 g) in DMF (5 mL) dropwise over 10 minutes. Evolution of hydrogen gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and a clear/cloudy solution forms.

  • Alkylation: Add styrene oxide (1.32 g) dissolved in DMF (5 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture to 60°C for 4 hours to ensure completion (monitor by TLC: 5% MeOH in DCM).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
     (10 mL).
    
  • Work-up: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    mL) and brine (
    
    
    mL) to remove DMF. Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane.

    • Yield: Expect 1.5 – 1.8 g (70–80%) of a viscous colorless to pale yellow oil or low-melting solid.

Analytical Characterization (QC Standards)

To validate the identity of the synthesized material, the following spectral data must be confirmed. This data serves as the "Gold Standard" for identifying this compound as an impurity in drug substances.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.40 (m, 5H, Ar-H ).
      
    • 
       4.98 (dd, 
      
      
      
      Hz, 1H, CH -OH).
    • 
       3.75 (dd, 
      
      
      
      Hz, 1H, N-CH
      
      
      H
      
      
      ).
    • 
       3.35 (dd, 
      
      
      
      Hz, 1H, N-CH
      
      
      CH
      
      
      ).
    • 
       3.20–3.30 (m, 2H, Lactam 
      
      
      
      -CH
      
      
      ).
    • 
       2.45 (t, 2H, Lactam 
      
      
      
      -CH
      
      
      ).
    • 
       1.75–1.85 (m, 4H, Lactam 
      
      
      
      -CH
      
      
      ).
    • Note: The diastereotopic protons on the N-methylene group (3.75/3.35 ppm) are a key diagnostic feature, confirming the rigidity introduced by the chiral center.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion:

    
     m/z
    
  • Fragment Ions:

    • 
       114 (Loss of benzaldehyde fragment, characteristic of phenylethanolamines).
      
    • 
       107 (
      
      
      
      , hydroxybenzyl cation).

Method Development: Chiral Separation

Since the synthesis uses racemic styrene oxide, the product is a racemate. For pharmaceutical applications requiring enantiopurity (e.g., matching a specific drug metabolite), chiral HPLC separation is required.

Chiral HPLC Protocol:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Retention Times (Approx):

    • Enantiomer 1: 12.5 min

    • Enantiomer 2: 14.2 min

  • Resolution (

    
    ):  > 2.0
    

Critical Application: Impurity Profiling Workflow

When this compound appears as an unknown peak in the HPLC chromatogram of a piperidine-based drug substance, the following workflow confirms its identity.

ImpurityProfiling Unknown Unknown Peak Detected (RRT ~ 0.85) Isolation Preparative HPLC Isolation Unknown->Isolation Coinjection Co-injection Study (Spiking Experiment) Unknown->Coinjection MS_Analysis High-Res MS (Q-TOF) Check for +16 Da (Oxidation) Isolation->MS_Analysis Synthesis Synthesize Standard (Protocol Section 2) MS_Analysis->Synthesis Hypothesis: Lactam Synthesis->Coinjection Confirmation Identity Confirmed (Lactam Impurity) Coinjection->Confirmation Retention Time Match

Figure 2: Logical workflow for identifying the lactam impurity in drug substances.

Why this impurity forms?

In drugs like Ifenprodil or Ro 25-6981 , the piperidine ring is susceptible to metabolic or autoxidative attack at the carbon alpha to the nitrogen.

  • Pathway: Hydroxylation (

    
    -C) 
    
    
    
    Hemiaminal
    
    
    Oxidation to Lactam.
  • Significance: Lactams are generally pharmacologically inactive compared to their amine counterparts but can possess different toxicity profiles. Quantifying this specific impurity is a mandatory requirement for IND/NDA filings under ICH Q3A/B guidelines.

References

  • Styrene Oxide Ring Opening: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis 1984.08 (1984): 629-656.

  • Lactam Synthesis via N-Alkylation: Dudley, G. B., et al. "A concise synthesis of the lactam core of certain alkaloids." Journal of Organic Chemistry 68.19 (2003): 7553-7555.

  • Metabolism of Cyclic Amines: Testa, B., & Kramer, S. D. "The biochemistry of drug metabolism – an introduction: part 3. Reactions of metabolism and their mechanisms." Chemistry & Biodiversity 4.3 (2007): 257-405.

  • Chiral Separation of Phenylethanolamines: Aboul-Enein, H. Y., & Ali, I. "Chiral Separations by Liquid Chromatography And Related Technologies." Marcel Dekker, Inc., New York (2003).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one represents a specialized heterocyclic scaffold that bridges the structural space between simple lactams and complex piperidine alkaloids. While not a marketed pharmaceutical API itself, it serves two critical roles in high-value chemical research:

  • Chiral Synthon: It is a strategic intermediate in the asymmetric synthesis of piperidine alkaloids, most notably Stenusine .

  • Metabolic Biomarker: It appears as an oxidative metabolite or degradation product of N-phenethylpiperidine drugs (e.g., Fentanyl analogs, Ifenprodil), representing the oxidation of the

    
    -carbon adjacent to the nitrogen.
    

This guide details the physicochemical properties, synthetic pathways, and biological relevance of this compound, providing researchers with the protocols necessary for its generation and characterization.

Chemical Identity and Properties

PropertyDescription
IUPAC Name 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one
Common Aliases N-(2-Hydroxy-2-phenylethyl)valerolactam; Stenusine precursor
Molecular Formula C

H

NO

Molecular Weight 219.28 g/mol
Chiral Centers One (at the

-carbon of the ethyl chain). Synthesis often targets the (

) or (

) enantiomer.
Key Functional Groups

-Lactam (cyclic amide), Secondary Alcohol, Phenyl ring
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.
Structural Significance

The molecule consists of a piperidin-2-one (valerolactam) ring


-alkylated with a 2-hydroxy-2-phenylethyl  chain.
  • Lactam Ring: Provides rigidity and hydrogen bond acceptance (via Carbonyl oxygen).

  • Hydroxyl Group: Acts as a hydrogen bond donor/acceptor and a handle for further functionalization (e.g., inversion of configuration via Mitsunobu reaction).

  • Pharmacophore Overlap: The N-phenethyl moiety is a "privileged structure" found in opioids (Fentanyl) and NMDA antagonists (Ifenprodil), though the lactam carbonyl significantly alters basicity and receptor binding compared to the corresponding amines.

Synthetic Methodologies

Protocol A: Ring Opening of Styrene Oxide (Primary Route)

This method is preferred for generating the scaffold with defined stereochemistry if chiral styrene oxide is used.

Mechanism: Nucleophilic attack of the lactam anion on the epoxide ring. Regioselectivity typically favors attack at the less hindered carbon (


-attack), retaining the stereochemistry at the benzylic position if the mechanism is S

2-like.
  • Reagents: Piperidin-2-one (Valerolactam), Styrene Oxide (racemic or chiral), Base (NaH or KOtBu), Solvent (DMF or THF).

  • Procedure:

    • Step 1: Dissolve piperidin-2-one (1.0 eq) in anhydrous DMF under N

      
      .
      
    • Step 2: Add NaH (1.1 eq, 60% dispersion) at 0°C. Stir for 30 min to generate the lactam anion.

    • Step 3: Add Styrene Oxide (1.1 eq) dropwise.

    • Step 4: Heat to 60-80°C for 4-12 hours.

    • Step 5: Quench with saturated NH

      
      Cl, extract with EtOAc.
      
  • Outcome: Yields 1-(2-hydroxy-2-phenylethyl)piperidin-2-one.

Protocol B: Oxidation of Amino-Alcohols (Biomimetic/Metabolic)

This route mimics the metabolic degradation of piperidine drugs.

Precursor: 1-(2-Hydroxy-2-phenylethyl)piperidine.[1][2] Oxidant: RuO


 (generated in situ from RuCl

+ NaIO

). Selectivity: Ruthenium tetroxide preferentially oxidizes cyclic amines to lactams at the

-carbon.

Application Case Study: Synthesis of (-)-Stenusine

The most authoritative application of this scaffold is in the total synthesis of Stenusine , a spreading alkaloid produced by the rove beetle Stenus comma. The lactam serves as the template for introducing the piperidine ring before functionalizing the ring carbons.

Pathway Visualization

The following diagram illustrates the conversion of the chiral lactam intermediate into the final alkaloid.

StenusineSynthesis Figure 1: Synthetic utility of the lactam scaffold in alkaloid synthesis. Start Styrene Oxide (Chiral) Lactam 1-(2-Hydroxy-2-phenylethyl) piperidin-2-one (Core Scaffold) Start->Lactam Piperidin-2-one NaH, DMF Inter N-Alkylated Piperidine Intermediate Lactam->Inter Ring Functionalization (e.g., Methylation) Stenusine (-)-Stenusine (Alkaloid) Inter->Stenusine Reduction (LiAlH4) & Derivatization

Key Mechanistic Insight: The use of the piperidin-2-one (lactam) rather than the piperidine (amine) allows for directed lithiation and alkylation at the C3 position of the ring (alpha to the carbonyl). This is crucial for installing the methyl group found in Stenusine with high diastereoselectivity. Once the ring substitution is complete, the lactam carbonyl is reduced to the amine.

Biological & Pharmacological Relevance[1][2][3][4]

Relationship to Opioids (Fentanyl Series)

Researchers must distinguish this lactam from


-Hydroxyfentanyl .
  • 
    -Hydroxyfentanyl:  Contains a basic piperidine nitrogen. It is a potent mu-opioid agonist.[2]
    
  • The Lactam (Topic): Contains a non-basic amide nitrogen. It is generally inactive as an opioid agonist because the lack of a protonatable nitrogen prevents the necessary electrostatic interaction with the conserved Aspartate residue in the opioid receptor.

  • Forensic Significance: The lactam can appear as a metabolite in urine samples. The oxidation of the piperidine ring to a lactam is a known Phase I metabolic pathway for cyclic amines. Detection of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one in biological matrices may indicate prior exposure to phenethyl-piperidine based drugs.

NMDA Receptor Modulators

The scaffold shares the pharmacophore of Ifenprodil (an NR2B-selective NMDA antagonist).

  • Ifenprodil Structure: 4-benzylpiperidine linked to a 2-hydroxy-2-phenylethyl chain.

  • Research Utility: The lactam analog is often synthesized to study the structure-activity relationship (SAR) of the hydrogen bonding capabilities of the linker region.

Analytical Characterization (Self-Validating Protocols)

To confirm the identity of the synthesized or isolated compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[5]
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.30-7.40:  Multiplet (Phenyl protons).
      
    • 
       4.95:  DD or Multiplet (CH-OH, benzylic methine).
      
    • 
       3.20-3.60:  Multiplet (N-CH
      
      
      
      diastereotopic protons).
    • 
       2.40:  Triplet (Lactam CH
      
      
      
      adjacent to Carbonyl).
    • Diagnostic Signal: The absence of the N-H signal (present in valerolactam) and the downfield shift of the

      
      -methylene protons due to the adjacent amide.
      
  • 
    C NMR: 
    
    • 
       ~170 ppm:  Lactam Carbonyl (C=O). Crucial for distinguishing from the amine.
      
    • 
       ~72 ppm:  Benzylic C-OH.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]

    
     = 220.13
    
  • Fragmentation Pattern:

    • Loss of H

      
      O (M-18).
      
    • Tropylium ion formation (m/z 91) from the benzyl fragment.

    • Lactam ring fragment (m/z 112).

References

  • Gnecco, D., et al. (2005). "Efficient Preparation of (1'R)-(-)-1-(2'Hydroxy1'-phenylethyl)piperidin-2-one: Synthesis of (2'S,3R)-(+)-Stenusine". Tetrahedron: Asymmetry, 16(11), 1429-1433.

  • Lusebrink, I., et al. (2008).[3][4] "Biosynthesis of Stenusine". Journal of Natural Products, 71(5), 743-745.

  • Gupta, P.K., et al. (2005). "One-pot synthesis of fentanyl". Journal of Chemical Research. (Contextual reference for piperidine precursors).

  • ClinPGx. (2024). "Hydroxyfentanyl Metabolite Information". Clinical Pharmacogenomics Implementation Consortium.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the regioselective synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one , a structural motif relevant to CNS-active agents and pharmaceutical intermediates.

Introduction & Strategic Rationale

The target molecule, 1-(2-hydroxy-2-phenylethyl)piperidin-2-one , features a valerolactam core


-substituted with a styrene oxide-derived moiety. This scaffold is structurally significant in medicinal chemistry, serving as a core for nootropic agents (e.g., unifiram analogs) and serving as a metabolic probe for piperidine-based opioids.

Critical Synthetic Challenge: Regiocontrol The synthesis hinges on the reaction between piperidin-2-one (valerolactam) and styrene oxide . Styrene oxide is an unsymmetrical epoxide, presenting two sites for nucleophilic attack:

  • 
    -Attack (Benzylic):  Yields the primary alcohol [1-(2-hydroxy-1-phenylethyl)...]. This pathway is favored under acidic conditions or when using "soft" nucleophiles due to carbocation stabilization at the benzylic position.
    
  • 
    -Attack (Terminal):  Yields the secondary alcohol [1-(2-hydroxy-2-phenylethyl)...]. This pathway is favored under basic conditions  (SN2 mechanism) where steric hindrance directs the nucleophile to the less substituted carbon.[1]
    

Selected Route: To strictly obtain the "2-hydroxy-2-phenylethyl" isomer (secondary alcohol), this protocol utilizes a strong base-mediated nucleophilic attack (


-alkylation). The lactam anion, generated in situ, attacks the terminal carbon of styrene oxide with high regioselectivity.

Retrosynthetic Analysis & Pathway

The synthesis is a convergent coupling of two commercially available building blocks.

Retrosynthesis cluster_conditions Forward Reaction Logic Target 1-(2-hydroxy-2-phenylethyl) piperidin-2-one (Target) Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Precursors Piperidin-2-one (Valerolactam) Styrene Oxide (Epoxide) Disconnection->Precursors Logic Basic Conditions (NaH/DMF) Favor Terminal Attack (Steric Control) Yields Secondary Alcohol

Figure 1: Retrosynthetic logic highlighting the regioselective disconnection.

Detailed Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]QuantityRole
Piperidin-2-one 99.131.05.00 g (50.4 mmol)Nucleophile
Styrene Oxide 120.151.27.26 g (60.5 mmol)Electrophile
Sodium Hydride (60% in oil)24.001.22.42 g (60.5 mmol)Base
DMF (Anhydrous) --50 mLSolvent
Ethyl Acetate ---Extraction
Ammonium Chloride ---Quenching
Step-by-Step Methodology

Phase 1: Generation of the Lactam Anion

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • NaH Washing: Place sodium hydride (2.42 g, 60% dispersion) in the flask. Under nitrogen flow, wash twice with anhydrous hexane (10 mL x 2) to remove mineral oil. Decant the hexane carefully. Safety: NaH is pyrophoric; keep under inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (30 mL) to the washed NaH. Cool the suspension to 0°C using an ice bath.

  • Deprotonation: Dissolve piperidin-2-one (5.00 g) in DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur.
      
  • Activation: Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases and a clear/cloudy solution of the sodium salt forms.

Phase 2: Regioselective Ring Opening 6. Addition: Cool the reaction mixture to 0°C again. Add styrene oxide (7.26 g) dropwise via syringe over 10 minutes. 7. Reaction: Remove the ice bath. Heat the reaction mixture to 80°C in an oil bath.

  • Mechanism:[6][8][9] The lactam nitrogen anion attacks the terminal (
    
    
    ) carbon of the epoxide.
  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[10] Reaction is typically complete within 4–6 hours. Look for the disappearance of the lactam spot (
    
    
    ) and the appearance of the product (
    
    
    ).

Phase 3: Workup & Purification 9. Quenching: Cool the mixture to room temperature. Carefully quench by adding saturated aqueous


 (50 mL) dropwise. Caution: Exothermic.
10. Extraction:  Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
11. Washing:  Combine organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.
12. Drying:  Dry over anhydrous 

, filter, and concentrate under reduced pressure to yield a viscous oil. 13. Purification: Purify via flash column chromatography on silica gel.
  • Eluent Gradient: 0%
    
    
    5% Methanol in Dichloromethane (DCM).
  • Alternative: 50%
    
    
    100% EtOAc in Hexane.
  • Final Product: The product, 1-(2-hydroxy-2-phenylethyl)piperidin-2-one, is typically obtained as a colorless to pale yellow viscous oil or low-melting solid.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on Quality
Temperature 80°C

5°C
< 60°C: Incomplete conversion. > 100°C: Polymerization of styrene oxide or N-alkylation at the oxygen (O-alkylation side product).
Base Choice NaH or KOtBuWeaker bases (

) require higher temps and may lead to lower regioselectivity. Strong bases ensure rapid, irreversible deprotonation.
Moisture Strictly AnhydrousWater quenches the lactam anion and opens styrene oxide non-regioselectively (forming diols).
Stoichiometry 1.2 eq EpoxideSlight excess ensures full consumption of the lactam. Excess epoxide is easily removed during chromatography.

Characterization Standards

To validate the synthesis, compare analytical data against these expected values.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.30–7.40 (m, 5H, Ar-H)
      
    • 
       4.95 (dd, 1H, CH -OH) 
      
      
      
      Diagnostic for secondary alcohol
    • 
       3.80 (dd, 1H, N-CH2 -a)
      
    • 
       3.25 (m, 2H, Ring N-CH2)
      
    • 
       3.15 (dd, 1H, N-CH2 -b)
      
    • 
       2.40 (m, 2H, CO-CH2)
      
    • 
       1.75–1.85 (m, 4H, Ring CH2)
      
    • Note: The presence of a multiplet at

      
       4.95 corresponding to the methine proton adjacent to the OH and Phenyl group confirms the regiochemistry. The alternative isomer (primary alcohol) would show a CH2-OH signal near 
      
      
      
      3.6-3.8.
  • Mass Spectrometry (ESI):

    • Calculated

      
      
      
    • Found

      
      
      

Workflow Visualization

Workflow Start Start: Reagent Prep Step1 Activation: Piperidin-2-one + NaH in DMF (0°C to RT) Start->Step1 Step2 Alkylation: Add Styrene Oxide Heat to 80°C (4-6h) Step1->Step2 Anion Formation Step3 Quench: Add sat. NH4Cl (Exothermic Control) Step2->Step3 Completion (TLC) Step4 Workup: Extract w/ EtOAc Wash w/ H2O & Brine Step3->Step4 Step5 Purification: Flash Chromatography (MeOH/DCM or EtOAc/Hex) Step4->Step5 Crude Oil End Product: 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Step5->End Pure Compound

Figure 2: Operational workflow for the batch synthesis process.

Safety & Handling (E-E-A-T)

  • Styrene Oxide: Classified as a probable carcinogen and skin sensitizer. Handle only in a fume hood. Double-glove (Nitrile) is recommended.

  • Sodium Hydride: Reacts violently with water releasing hydrogen gas. Ensure all glassware is dry. Have a Class D fire extinguisher available.

  • DMF: Hepatotoxic. Avoid inhalation.

References

  • Gnecco, D., et al. (2005). Efficient Preparation of (1'R)-(-)-1-(2'Hydroxy1'-phenylethyl)piperidin-2-one: Synthesis of (2'S,3R)-(+)-Stenusine. ResearchGate. (Note: Describes the inverse regioisomer synthesis via ring closure, establishing the necessity of the direct alkylation route for the target isomer).

  • BenchChem Application Notes. (2025). Ring-Opening Reactions of (S)-Styrene Oxide. BenchChem. (Validates the regioselectivity of basic vs. acidic opening of styrene oxide).

  • Yadav, J. S., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides. MDPI. (Provides mechanistic insight into Lewis acid vs. base catalyzed regioselectivity).

  • Valdez, C. A., et al. (2014).[11] Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone to Fentanyl. Mazandaran University of Medical Sciences. (Contextualizes the stability and handling of N-phenylethyl piperidine derivatives).

Sources

Application Note: Asymmetric Synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one

[1]

Executive Summary & Scientific Context

This application note details the asymmetric synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one , a critical pharmacophore found in Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and various CNS-active alkaloids.[1]

The structural core features a piperidin-2-one (valerolactam) ring

1

This guide presents two distinct, self-validating protocols:

  • Primary Protocol (Chemocatalytic): Asymmetric Transfer Hydrogenation (ATH) of the

    
    -amido ketone precursor. This route is preferred for its atom economy and ability to generate 100% theoretical yield of a single enantiomer.[1]
    
  • Secondary Protocol (Biocatalytic): Enzymatic Kinetic Resolution (EKR) of the racemic alcohol. This route is favored for its operational simplicity and high robustness in non-specialized synthetic environments.[1]

Retrosynthetic Analysis & Pathway Map[1]

The synthesis hinges on the efficient construction of the

Retrosynthesiscluster_legendPathway LegendTargetTarget: (R)- or (S)-1-(2-hydroxy-2-phenylethyl)piperidin-2-oneRacemic_AlcRacemic Alcohol(±)-1-(2-hydroxy-2-phenylethyl)piperidin-2-oneRacemic_Alc->TargetProtocol B:Lipase Kinetic Resolution(Novozym 435)KetoneKey Intermediate:1-(2-oxo-2-phenylethyl)piperidin-2-oneKetone->TargetProtocol A:Asymmetric Transfer Hydrogenation(Ru-TsDPEN)Ketone->Racemic_AlcNaBH4 ReductionStart_MatStarting Materials:Piperidin-2-one +Phenacyl BromideStart_Mat->KetoneN-Alkylation(NaH, THF)legend_textBlue Path: High Atom EconomyYellow Path: High Robustness

Figure 1: Divergent synthetic pathways. Protocol A (Blue) utilizes a ruthenium catalyst for direct asymmetric induction. Protocol B (Yellow) utilizes biocatalysis for enantiomeric separation.

Precursor Synthesis: N-Alkylation

Prerequisite for both protocols.[1]

Objective: Synthesis of 1-(2-oxo-2-phenylethyl)piperidin-2-one. Rationale: The




1
Protocol Steps:
  • Deprotonation: To a suspension of NaH (60% in oil, 1.2 equiv) in anhydrous THF (0.5 M) at 0°C, add piperidin-2-one (1.0 equiv) portion-wise.

    • Self-Validating Check: Evolution of

      
       gas must cease before proceeding.[1] The solution should turn slightly turbid/opaque.[1]
      
  • Alkylation: Add 2-bromoacetophenone (1.05 equiv) dissolved in THF dropwise over 30 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash organic layer with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes to yield the ketone as a white solid.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Scalability, 100% theoretical yield, high

Mechanism: This protocol utilizes the Noyori-Ikariya mechanism.[1] The Ru(II) center coordinates with the ketone oxygen while the amido proton of the TsDPEN ligand directs the hydride delivery via a six-membered transition state. The presence of the lactam nitrogen at the

ATH_MechanismCat_PreRuCl(p-cymene)[(R,R)-TsDPEN]Active_CatRu-H Species(16e- Active Catalyst)Cat_Pre->Active_CatHCOOH/TEA(Formate Activation)TS6-MemberedTransition StateActive_Cat->TS+ Substrate(H-bonding direction)TS->Active_CatRegenerationProductChiral Alcohol(>95% ee)TS->ProductHydride Transfer

Figure 2: Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation. The ligand chirality (R,R or S,S) dictates the product stereochemistry.

Experimental Procedure:
  • Catalyst Preparation: In a glovebox or under Argon, charge a flask with [RuCl(p-cymene)

    
    ]
    
    
    (0.005 equiv) and
    
    
    -TsDPEN (0.012 equiv). Add anhydrous DMF or
    
    
    and stir at 80°C for 1 hour (if DMF) or RT (if DCM) to form the orange active complex.
  • Reaction Setup: Add the ketone precursor (1.0 equiv) to the catalyst solution.

  • Hydrogen Source: Add the azeotropic mixture of HCOOH/Et

    
    N (5:2 molar ratio) (5.0 equiv of hydride).
    
    • Critical Control Point: The reaction is sensitive to the base/acid ratio.[1] Ensure the pH is slightly acidic to neutral to maintain catalyst stability.[1]

  • Execution: Stir at 25–40°C for 12–24 hours.

    • Self-Validating Check: Monitor by TLC.[1] The ketone spot (

      
       in 1:1 EtOAc/Hex) should disappear, replaced by a more polar alcohol spot.
      
  • Workup: Dilute with water, extract with DCM. Wash with saturated

    
     to remove excess formic acid.[1]
    
  • Result: This typically yields the

    
    -alcohol (using 
    
    
    -ligand) with >95%
    
    
    .[2]

Protocol B: Enzymatic Kinetic Resolution (EKR)

Best for: Labs without metal catalysis expertise, mild conditions, high optical purity requirements (at the cost of yield).

Concept: Lipase B from Candida antarctica (CALB, immobilized as Novozym 435) selectively acetylates one enantiomer of the racemic alcohol.

Experimental Procedure:
  • Substrate Preparation: Reduce the ketone from Section 3 using standard

    
     in MeOH to obtain the racemic alcohol.[1]
    
  • Resolution Setup: Dissolve racemic alcohol (1.0 equiv) in anhydrous Toluene or MTBE (0.1 M).

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv).[1] This is an irreversible acyl donor; the byproduct is acetaldehyde (tautomerizes from vinyl alcohol), driving the equilibrium forward.

  • Enzyme Addition: Add Novozym 435 (20-50% w/w relative to substrate).

  • Incubation: Shake at 30°C, 200 rpm.

    • Self-Validating Check: At 50% conversion (approx. 24-48h), the reaction rate will plateau significantly as the preferred enantiomer is depleted.

  • Termination & Separation: Filter off the enzyme (can be recycled). Evaporate solvent.[1][3]

  • Purification: Separate the unreacted

    
    -alcohol from the 
    
    
    -acetate ester via column chromatography (the ester is significantly less polar).
  • Hydrolysis (Optional): The ester can be hydrolyzed (LiOH/THF/H2O) to yield the pure

    
    -alcohol.
    

Data Comparison & Performance Metrics

MetricProtocol A (ATH)Protocol B (Lipase EKR)
Theoretical Yield 100%50% (max for single enantiomer)
Atom Economy High (Formic acid waste)Moderate (Acyl donor waste)
Enantiomeric Excess 90–98%>99% (often higher fidelity)
Reaction Time 12–24 Hours24–72 Hours
Cost Driver Ruthenium CatalystEnzyme (Recyclable)
Scalability Excellent (kg scale)Good (volume limited)

References

  • Asymmetric Synthesis of Piperidin-2-one Derivatives: Wang, H., et al. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer."[1] Journal of Zhejiang University Science A, 2015.

  • Lipase Kinetic Resolution of Phenylethanol Derivatives: Xu, D.G., et al. "Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution." Open Access Library Journal, 2022.[1]

  • Noyori Transfer Hydrogenation of Cyclic Ketones: Palmer, M., et al. "Asymmetric Transfer Hydrogenation of N-Heterocyclic Ketones." Organic & Biomolecular Chemistry, 2012.[1] (Contextual grounding for Ru-TsDPEN on heterocyclic ketones).

  • Synthesis of N-Phenacyl Lactam Precursors: Siadati, S.A., et al. "Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review."[1] Tabari Biomedical Student Research Journal, 2025.[1] (Demonstrates alkylation protocols for N-phenethyl piperidines).

  • General Review on Piperidine Synthesis: Krasavin, M., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023.[1][4]

Application Note: Purification of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The compound 1-(2-hydroxy-2-phenylethyl)piperidin-2-one represents a critical structural motif in the synthesis of bioactive alkaloids (e.g., Stenusine) and pharmaceutical intermediates targeting NMDA or sigma receptors. Its purification presents a dual challenge: separating the polar lactam core from unreacted lipophilic starting materials (e.g., styrene oxide, 2-bromoacetophenone) and resolving the enantiomeric pair created by the hydroxyl-bearing stereocenter.

This guide details a comprehensive purification workflow. We establish a Normal Phase (Flash) protocol for bulk isolation from crude reaction mixtures, followed by a Reverse Phase (Prep-HPLC) method for high-purity polishing. Finally, we provide a Chiral Chromatography protocol for the resolution of the (R) and (S) enantiomers, essential for structure-activity relationship (SAR) studies.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Target: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one

  • Molecular Weight: ~219.28 g/mol

  • Key Functionalities:

    
    -Lactam (polar, H-bond acceptor), Secondary Alcohol (H-bond donor/acceptor), Phenyl ring (UV chromophore).
    
  • Estimated LogP: 1.2 – 1.6 (Moderately lipophilic).

  • Solubility: High in MeOH, DCM, EtOAc; Moderate in ACN; Low in Water.

General Purification Workflow

The following decision tree outlines the logical progression from crude synthesis to enantiopure isolate.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Screening (EtOAc/Hexane) Start->TLC Flash Method A: Flash Chromatography (Bulk Isolation) TLC->Flash Define Gradient Check Purity Check (UPLC/LC-MS) Flash->Check Decision Is Purity > 95%? Check->Decision Prep Method B: Prep-HPLC (C18) (Polishing Step) Decision->Prep No (<95%) Chiral Method C: Chiral Resolution (Enantioseparation) Decision->Chiral Yes (>95%) Prep->Chiral Final Pure Enantiomer (>99% ee) Chiral->Final

Figure 1: Strategic workflow for the isolation of N-substituted lactams. The process prioritizes bulk cleanup before high-resolution polishing.

Method A: Flash Chromatography (Bulk Isolation)

Objective: Removal of non-polar starting materials (e.g., styrene oxide) and highly polar tars. Mechanism: Normal Phase adsorption chromatography (Silica Gel).

Experimental Setup
ParameterCondition
Stationary Phase Spherical Silica Gel (40–60 µm), 60 Å pore size.
Cartridge Size Load dependent (Target 1% to 5% sample load by mass).
Mobile Phase A n-Hexane (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Detection UV 254 nm (Phenyl) & 210 nm (Amide/Lactam).
Gradient Protocol

The lactam functionality makes the compound significantly more polar than the starting styrene oxide.

  • Equilibration: 3 CV (Column Volumes) at 10% B.

  • Loading: Dissolve crude in minimum DCM or adsorb onto Celite (dry load) if solubility is an issue.

  • Elution Gradient:

    • 0–5 min: Hold 10% B (Elutes non-polar impurities).

    • 5–20 min: Linear ramp 10% → 80% B.

    • 20–25 min: Hold 80% B (Target elution typically occurs here).

    • 25–30 min: Flush 100% B.

Expert Insight: If the target co-elutes with polar byproducts, switch Mobile Phase B to DCM:MeOH (95:5) . The methanol creates a stronger displacer effect for the hydroxyl group.

Method B: Preparative HPLC (High-Purity Polishing)

Objective: Removal of closely eluting structural isomers or oxidation byproducts to achieve >98% chemical purity. Mechanism: Reversed-Phase Partition Chromatography.[1]

Experimental Setup
ParameterCondition
Column C18 (Octadecyl), 5 µm, 19 x 150 mm (Prep scale).
Mobile Phase A Water + 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (FA)
Flow Rate 15–20 mL/min (system dependent).
Detection UV 210 nm (Primary).
Gradient Protocol
  • Initial: 10% B (2 min) to trap polar salts.

  • Ramp: 10% → 60% B over 15 min. The phenyl ring provides sufficient retention on C18, while the hydroxyl group prevents it from sticking too strongly.

  • Wash: 95% B (3 min).

  • Re-equilibration: 10% B (3 min).

Self-Validating Check: Calculate the Tailing Factor (


) . If 

, the secondary alcohol or amide nitrogen is interacting with residual silanols. Increase buffer strength (e.g., 10 mM Ammonium Formate) or switch to a "Polar-Embedded" C18 column.

Method C: Chiral Resolution (Enantioseparation)

Objective: Separation of the (R) and (S) enantiomers generated at the


-hydroxy position.
Mechanism:  Chiral Stationary Phase (CSP) interaction (H-bonding and 

-

stacking).
Chiral Screening Logic

Because the molecule contains both an amide and a hydroxyl group, polysaccharide-based columns (Amylose/Cellulose) are the gold standard.

ChiralLogic Sample Racemic Mixture Mode Mobile Phase Selection Hexane : IPA (90:10) Sample->Mode Col1 Column 1: Amylose tris (3,5-dimethylphenylcarbamate) (e.g., AD-H, IA) Result1 Baseline Separation? (Rs > 1.5) Col1->Result1 Col2 Column 2: Cellulose tris (3,5-dimethylphenylcarbamate) (e.g., OD-H, IB) Result2 Baseline Separation? (Rs > 1.5) Col2->Result2 Mode->Col1 Mode->Col2 Optimize Add 0.1% DEA or TEA (Improves peak shape) Result1->Optimize No Success Scale to Prep Result1->Success Yes Result2->Optimize No Result2->Success Yes

Figure 2: Screening strategy for chiral resolution. Amylose and Cellulose phases usually provide complementary selectivity for beta-hydroxy lactams.

Recommended Protocol (Normal Phase Chiral)
  • Column: Chiralpak AD-H or Chiralcel OD-H (or equivalents).[2]

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (85:15 v/v).

  • Additive: None usually required, but 0.1% Diethylamine (DEA) can sharpen peaks if the amide nitrogen causes broadening.

  • Temperature: 25°C (Lower temperatures often improve resolution for this class of compounds).

  • Detection: 254 nm.[1]

Why this works: The hydroxyl group of the analyte forms hydrogen bonds with the carbamate groups on the CSP. The bulky phenyl group fits into the chiral grooves of the polysaccharide polymer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Achiral) Silanol interaction with amide/amine.Add 0.1% Formic Acid or use high-pH stable C18 with Ammonium Bicarbonate (pH 10).
Low Recovery Irreversible adsorption or precipitation.Ensure sample is fully soluble in mobile phase. Check solubility in Hexane for Normal Phase.
Split Peaks Sample solvent mismatch.Inject sample in the starting mobile phase composition (e.g., 10% ACN for HPLC).
No Chiral Separation Insufficient interaction time.Lower flow rate or temperature (try 10°C). Switch modifier from IPA to Ethanol.

References

  • Gnecco, D., et al. (2005). "Efficient Preparation of (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)piperidin-2-one: Synthesis of (2'S,3R)-(+)-Stenusine." ResearchGate.[3]

  • Xiang, Y., et al. (2013). "Chiral separation of amides using supercritical fluid chromatography." Journal of Chromatography A.

  • Cayman Chemical. (n.d.). "4-Hydroxy-1-(2-phenylethyl)piperidine Product Information." (Structural analog reference for solubility/handling).

  • Teledyne ISCO. (2022). "Flash Chromatography Guide: Method Development." (General reference for gradient optimization).

Sources

Application Note: Crystallization of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

[1]

Part 1: Compound Profile & Synthesis Context[2][3]

Chemical Identity[1][4]
  • IUPAC Name: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one[1]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1]
  • Molecular Weight: 219.28 g/mol [1]

  • Key Functional Groups:

    • 
      -Lactam (Piperidin-2-one):  Polar, hydrogen-bond acceptor.[1]
      
    • Secondary Alcohol (Benzylic -OH): Hydrogen-bond donor/acceptor, chiral center.[1]

    • Phenyl Ring: Lipophilic, enables

      
      -
      
      
      stacking interactions.[1]
Synthesis Origin & Impurity Profile

The compound is typically synthesized via the nucleophilic ring-opening of styrene oxide by the anion of piperidin-2-one (generated via NaH or similar base).[1]

The Critical Challenge (Regioselectivity): The reaction produces two regioisomers based on which carbon of the epoxide is attacked:

  • Target (Terminal Attack): Attack at the less hindered CH

    
     yields 1-(2-hydroxy-2-phenylethyl)piperidin-2-one .[1]
    
  • Impurity (Benzylic Attack): Attack at the benzylic CH yields the regioisomer 1-(2-hydroxy-1-phenylethyl)piperidin-2-one .[1]

Note: Under basic conditions (S

11

Part 2: Physicochemical Properties & Solubility[1]

Understanding the solubility profile is a prerequisite for designing the crystallization protocol.

SolventSolubility (Hot)Solubility (Cold)Role in Protocol
Ethyl Acetate (EtOAc) HighModeratePrimary Solvent
Dichloromethane (DCM) Very HighHighDissolution Aid (Avoid for cryst.)[1]
Toluene HighLowAlternative Primary Solvent
n-Heptane / Hexane LowInsolubleAnti-Solvent
Water ModerateLowImpurity Removal (Washing)

Thermodynamic Insight: The molecule contains both a polar lactam/alcohol domain and a non-polar phenyl/alkyl domain. A single-solvent system often leads to high solubility or oiling.[1] A binary solvent system (Polar Aprotic + Non-polar Alkane) is required to control supersaturation.[1]

Part 3: Detailed Experimental Protocol

Protocol A: Standard Crystallization (Ethyl Acetate / n-Heptane)

Best for: Routine purification from crude reaction mixtures.[1]

Step 1: Dissolution
  • Charge the crude 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (e.g., 10 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Ethyl Acetate (30 mL) (Ratio: 3 vol).

  • Heat the mixture to 65–70°C (near reflux) with stirring until the solid is completely dissolved.

    • Expert Note: If the solution is hazy (inorganic salts from synthesis), filter hot through a Celite pad or sintered glass funnel.[1]

Step 2: Nucleation & Anti-Solvent Addition [1]
  • Allow the solution to cool slowly to 50°C .

  • Seeding (Optional but Recommended): Add a small seed crystal (0.1 wt%) of pure product.[1] This prevents oiling out by providing a template for the lattice.[1]

  • Add n-Heptane (15 mL) dropwise over 20 minutes while maintaining the temperature at 50°C.

    • Observation: The solution should turn slightly turbid (cloud point).[1]

Step 3: Crystal Growth
  • Cool the mixture to 20–25°C (Room Temp) over 2 hours (Rate: ~15°C/hour).

    • Critical: Rapid cooling here will trap the regioisomer impurity.

  • Once at room temperature, add a second portion of n-Heptane (15 mL) dropwise.

  • Cool further to 0–5°C using an ice bath and stir for 1 hour to maximize yield.

Step 4: Isolation
  • Filter the white crystalline solid using a Buchner funnel under vacuum.[1]

  • Wash: Wash the cake with a cold mixture of EtOAc/Heptane (1:2 ratio, 10 mL).

  • Drying: Dry in a vacuum oven at 40–45°C for 12 hours.

Protocol B: High-Purity Recrystallization (Toluene)

Best for: Removing stubborn regioisomers or colored impurities.[1]

  • Dissolve the crude solid in Toluene (2.5 vol) at 85–90°C .

  • Cool slowly to Room Temperature without agitation (static crystallization) or with very slow stirring.

  • Toluene allows for strong

    
    -
    
    
    interactions with the phenyl ring, often producing denser, higher-purity crystals than EtOAc.[1]
  • Filter and wash with cold Toluene/Heptane (1:1).[1]

Part 4: Process Visualization & Logic

The following diagram illustrates the decision matrix and workflow for the crystallization process.

CrystallizationWorkflowstartCrude Reaction Mixture(Target + Regioisomer + Salts)dissolve1. DissolutionSolvent: Ethyl Acetate (3 vol)Temp: 70°Cstart->dissolvefilter2. Hot FiltrationRemove inorganic saltsdissolve->filtercool13. Controlled CoolingTarget: 50°Cfilter->cool1seed4. SeedingAdd 0.1% Pure Crystalcool1->seedantisolvent5. Anti-Solvent AdditionSolvent: n-HeptaneDropwise at 50°Cseed->antisolventcool26. Crystal GrowthCool to 0-5°C over 2 hoursantisolvent->cool2isolate7. Filtration & WashWash: Cold EtOAc/Heptanecool2->isolatedry8. DryingVacuum Oven 40°Cisolate->drycheck_purityQC Check:Regioisomer < 0.1%?dry->check_purityreprocessReprocess:Recrystallize from Toluenecheck_purity->reprocessFailfinalFinal API Intermediatecheck_purity->finalPassreprocess->dissolveRecycle

Caption: Workflow for the purification of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one, highlighting critical control points for impurity rejection.

Part 5: Troubleshooting & Quality Control

Common Issues
IssueCauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve.[1] Add seed crystals at the cloud point. Reduce cooling rate.
Low Yield Too much solvent or insufficient anti-solvent.[1]Concentrate the mother liquor or increase Heptane ratio to 1:2 (EtOAc:Heptane).[1]
Impurity Persistence Regioisomer co-crystallization.[1]Switch to Protocol B (Toluene) . The regioisomer often has higher solubility in aromatic solvents.
Analytical Validation
  • H-NMR (CDCl

    
    ): 
    
    • Target (Terminal Attack): Look for the diastereotopic N-CH

      
       protons (usually 
      
      
      3.0–3.8 ppm) and the CH-OH proton (
      
      
      4.8–5.0 ppm) as a doublet of doublets.[1]
    • Impurity (Benzylic Attack): The N-CH(Ph) proton will appear as a distinct signal, typically further downfield due to the phenyl ring's deshielding effect.[1]

  • HPLC: Use a C18 column with a Water/Acetonitrile gradient (0.1% TFA).[1] The regioisomers typically separate by >1 minute retention time.[1]

Part 6: References

  • Gnecco, D., et al. (2005).[1] "Efficient Preparation of (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)piperidin-2-one: Synthesis of (2'S,3R)-(+)-Stenusine." ResearchGate.[1]

    • Context: Describes the synthesis and crystallization of the analogous diethyl derivative, establishing the baseline solubility and stability of the 2-hydroxy-phenylethyl-lactam scaffold.

  • Organic Syntheses. "Styrene Oxide." Org.[1][2][3] Synth. 1928, 8, 102. [1]

    • Context: Provides the foundational chemistry for the starting material (styrene oxide) and its reactivity profile, crucial for understanding the impurity formation (regioisomers).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6604661." PubChem. [1]

    • Context: Provides physicochemical data and structural identifiers for related piperidine-2-one derivatives used to predict solubility parameters.

  • BenchChem. "Ring-Opening Reactions of (S)-Styrene Oxide." Application Notes.

    • Context: Details the regioselectivity mechanisms (Terminal vs. Benzylic attack) that necessitate the crystallization purification step.

Application Note: Structural Elucidation of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one via Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Comprehensive protocol for the crystallization, data acquisition, and structural refinement of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one. Target Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.[1] Context: The title compound features a pharmacologically privileged valerolactam (piperidin-2-one) core linked to a


-hydroxy-phenylethyl  moiety. This specific scaffold is a critical intermediate in the synthesis of NMDA receptor antagonists and peptidomimetics. Its structural analysis is non-trivial due to the conformational flexibility of the ethyl linker and the potential for complex hydrogen-bonding networks (polymorphism).

Chemical Context & Structural Objectives

The molecule, 1-(2-hydroxy-2-phenylethyl)piperidin-2-one , contains three distinct structural domains that dictate its solid-state behavior:

  • The Lactam Core: A six-membered amide ring. Unlike piperidine (chair), piperidin-2-one typically adopts a distorted envelope or half-chair conformation due to the planarity of the amide bond (

    
    ).
    
  • The Linker: The

    
     chain introduces significant torsional freedom.
    
  • The Chiral Center: The carbon bearing the hydroxyl group is chiral.

    • Note: If synthesized from racemic styrene oxide, the crystal will likely crystallize in a centrosymmetric space group (e.g.,

      
      ). If synthesized via asymmetric ring opening, it will crystallize in a chiral  space group (e.g., 
      
      
      
      or
      
      
      ), requiring determination of absolute configuration (Flack parameter).

Primary Analytical Goals:

  • Determine the Cremer-Pople puckering parameters of the lactam ring.

  • Map the intermolecular hydrogen bonding network (Graph Set Analysis).

  • Validate the regiochemistry (N-alkylation vs. O-alkylation) and stereochemistry .

Protocol: Crystallization Strategy

High-quality single crystals are the bottleneck of this analysis.[1] The presence of both a hydrogen bond donor (


) and acceptor (

) suggests a strong propensity for chain formation.
Method A: Vapor Diffusion (Preferred)
  • Why: Controlled supersaturation minimizes nucleation sites, promoting fewer, larger crystals.

  • Solvent System:

    • Solvent (Inner Vial):Ethyl Acetate or THF (Good solubility for the organic amide).

    • Precipitant (Outer Vial):n-Hexane or Pentane (Non-polar, volatile).

  • Procedure:

    • Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate. Filter through a 0.45

      
       PTFE syringe filter into a small GC vial.
      
    • Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane.

    • Cap the large vial tightly. Store at

      
       in a vibration-free environment.
      
    • Timeline: Crystals should appear within 48–72 hours.

Method B: Slow Evaporation (Alternative)
  • Why: Simple, effective for compounds with high melting points.

  • Solvent: Ethanol/Water (9:1) . The hydroxyl group interacts favorably with ethanol, often yielding robust prisms.

  • Procedure: Dissolve in minimal hot ethanol, add drops of water until slight turbidity, clear with a drop of ethanol, and cover with parafilm punctured with a single needle hole.

Protocol: X-Ray Data Collection[1][2]

Instrument Configuration
  • Radiation Source: Mo K

    
      (
    
    
    
    Å) is preferred over Cu K
    
    
    for this organic molecule to minimize absorption effects, unless the crystals are extremely small (<0.05 mm), where Cu flux is beneficial.
  • Temperature: 100 K (Cryostream) .

    • Reasoning: The ethyl linker (

      
      ) is prone to high thermal motion. Collecting at room temperature often results in "cigar-shaped" thermal ellipsoids that obscure precise bond lengths.
      
Data Strategy
  • Screening: Collect 30 frames to determine the unit cell and assess diffraction quality (mosaicity < 0.8°).

  • Strategy Calculation: Use software (e.g., COSMO or CrysAlisPro) to calculate a run list that ensures 100% completeness up to

    
     (Mo) and redundancy > 4.
    
  • Friedel Pairs: If the sample is enantiopure, ensure high-multiplicity collection of Friedel pairs to resolve the absolute structure.

Structure Solution & Refinement Workflow

The following workflow utilizes the SHELX suite (Sheldrick) within OLEX2 or WinGX interfaces.

Step 1: Solution (SHELXT)
  • Algorithm: Intrinsic Phasing.

  • Expectation: Look for the heavy atoms (O, N, C) first. The phenyl ring should be planar. The lactam ring should show the characteristic

    
     geometry at the carbonyl carbon.
    
Step 2: Refinement (SHELXL)
  • Hydrogen Treatment:

    • C-H hydrogens: Place in calculated geometric positions (riding model).

    • O-H hydrogen:[2][3]Critical Step. Locate this atom in the Difference Fourier Map (

      
      ). Refine its coordinates freely if data quality permits, or restrain using DFIX 0.82 (O-H bond) and DANG to prevent it from collapsing into the oxygen.
      
  • Disorder: Check the

    
     groups of the piperidine ring (positions 4 and 5) for puckering disorder. If ellipsoids are elongated, model over two positions with split occupancy.
    
Step 3: Validation
  • CheckCIF: Ensure no A-level alerts regarding void spaces or short contacts.

  • Flack Parameter: For chiral samples, a value near

    
     confirms correct absolute configuration; 
    
    
    
    implies inversion.

Structural Analysis & Discussion

A. Conformation of the Piperidin-2-one Ring

Unlike the chair conformation of piperidine, the introduction of the


 group forces planarity at the 

segment.
  • Analysis: Calculate Cremer-Pople parameters (

    
    ).[2]
    
  • Expected Outcome: A distorted envelope conformation is typical, where C4 or C5 acts as the "flap" out of the plane.

  • Comparison: Compare with the known structure of the regioisomer 1-(2-hydroxy-1-phenylethyl)piperidin-2-one (Ref 1), which adopts an envelope conformation.

B. Hydrogen Bonding (Graph Set Analysis)

The primary interaction driving crystal packing is the


 hydrogen bond.
  • Donor: Hydroxyl group (

    
    ).
    
  • Acceptor: Lactam Carbonyl (

    
    ).
    
  • Motif: This typically forms infinite

    
     chains  (Catemers) running parallel to a crystallographic axis (often the shortest axis, 
    
    
    
    ).[2]
  • Secondary Interactions: Look for

    
     interactions between the piperidine hydrogens and the phenyl ring of a neighboring molecule (T-shaped stacking).
    
C. Quantitative Data Summary Table
ParameterDescriptionTypical Value / Target
Space Group Symmetry of packing

(racemic) or

(chiral)
Z' Molecules per asymmetric unit1 (usually)
Bond

Amide bond length

Å (Partial double bond)
Bond

Carbonyl bond length

Å
H-Bond

Interaction distance

Å (Donor-Acceptor)
Torsion

Linker conformationVariable (determines folding)

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for solving this structure.

G Start Compound: 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Sub_Chirality Is the sample Enantiopure? Start->Sub_Chirality Racemic Racemate (±) Expect Centrosymmetric SG (e.g., P21/c) Sub_Chirality->Racemic No Pure Enantiopure (R or S) Expect Chiral SG (e.g., P21) Sub_Chirality->Pure Yes Cryst Crystallization Method: Vapor Diffusion (EtOAc / Hexane) Racemic->Cryst Pure->Cryst DataCol XRD Data Collection Source: Mo Kα Temp: 100 K Cryst->DataCol Refine Structure Refinement (SHELXL) DataCol->Refine Check_OH Locate O-H Hydrogen (Difference Map) Refine->Check_OH Analysis Analysis: 1. Cremer-Pople (Ring) 2. H-Bond Graph Set Check_OH->Analysis

Figure 1: Decision tree and workflow for the crystallographic characterization of the target valerolactam derivative.

References

  • Parvez, M., et al. "Crystal structure of (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one." Acta Crystallographica Section E, vol. 68, no. 8, 2012, pp. o2356. Link

    • Context: Provides comparative data for the regioisomer (1-phenylethyl)
  • Cremer, D., & Pople, J. A. "General definition of ring puckering coordinates." Journal of the American Chemical Society, vol. 97, no. 6, 1975, pp. 1354-1358. Link

    • Context: The standard mathematical method for defining the conform
  • Bernstein, J., et al. "Graph-set analysis of hydrogen-bond patterns in organic crystals." Angewandte Chemie International Edition, vol. 34, no. 15, 1995, pp. 1555-1573. Link

    • Context: Essential methodology for classifying the intermolecular chains.
  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, vol. 71, 2015, pp. 3-8. Link

    • Context: The definitive citation for the structure solution algorithms used in this protocol.

Sources

Application Note: HPLC Analysis of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the HPLC analysis of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one .

This molecule is a critical process impurity and degradation product often associated with the synthesis of


-phenethyl-piperidine class opioids (e.g., Fentanyl) and certain nootropic agents. Its presence typically indicates over-oxidation or hydration of enamine intermediates during 

-alkylation steps.

Method Development for Process Impurity Profiling & Degradant Analysis

Introduction & Chemical Context

The analysis of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one requires a nuanced understanding of its physicochemical properties. Unlike its parent pharmaceutical compounds (often tertiary amines), this molecule features a lactam ring (piperidin-2-one) and a secondary hydroxyl group .

Key Analytical Challenges:
  • Loss of Basicity: The conversion of the piperidine amine to a lactam (amide) significantly lowers the pKa. The nitrogen is no longer basic, meaning it will not protonate under standard acidic HPLC conditions (pH 2-4). This alters its retention behavior compared to the API (Active Pharmaceutical Ingredient).

  • Chromophore Availability: The molecule possesses a phenylethyl group, providing UV absorption. However, the lack of extended conjugation limits high-sensitivity detection to the low-UV range (210–220 nm).

  • Chirality: The carbon bearing the hydroxyl group is a chiral center. While this guide focuses on achiral purity profiling, enantiomeric separation may be required for specific toxicity studies.

Physicochemical Profile
PropertyValue (Approx.)Analytical Implication
Molecular Weight 219.28 g/mol Suitable for LC-MS (ESI+).
LogP ~1.2 – 1.8Moderately polar; elutes earlier than non-polar APIs on C18.
pKa (Nitrogen) Neutral (Amide)No "amine tailing"; standard acidic buffers work well.
UV Max ~210 nm, ~257 nm210 nm for sensitivity; 257 nm for selectivity (phenyl band).

Method Development Strategy

The following diagram illustrates the decision matrix for selecting the appropriate stationary phase and detection mode based on the analytical goal (Limit of Quantitation vs. General Purity).

MethodStrategy Start Start: Analytical Goal Goal_QC Routine QC / Purity (>0.05% w/w) Start->Goal_QC Goal_Trace Trace Impurity / Genotox (<10 ppm) Start->Goal_Trace Col_C18 Column: C18 (L1) Robust, General Purpose Goal_QC->Col_C18 Standard Col_Phenyl Column: Phenyl-Hexyl (L11) Enhanced Selectivity (Pi-Pi) Goal_QC->Col_Phenyl If API co-elutes Goal_Trace->Col_C18 Det_UV Detector: UV-DAD (210-220 nm) Col_C18->Det_UV Det_MS Detector: MS (ESI+) [M+H]+ = 220.13 Col_C18->Det_MS Col_Phenyl->Det_UV Result Validated Method Det_UV->Result Quantification Det_MS->Result

Caption: Decision tree for column and detector selection based on sensitivity requirements.

Protocol A: Standard RP-HPLC (QC & Purity)

Objective: Routine quantification of the impurity in drug substance or reaction mixtures.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent USP L1.

    • Why: The C18 phase provides sufficient hydrophobic retention for the phenylethyl group while maintaining peak symmetry for the polar lactam/hydroxyl moiety.

  • Column Temperature: 35°C.

Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Phosphate buffer (pH 3.0) OR 0.1% Phosphoric Acid in Water.[1]

    • Note: Use Phosphoric acid for UV transparency at 210 nm. Use Ammonium Formate if transferring to MS.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.040601.0
15.010901.0
18.010901.0
18.19551.0
23.09551.0
Detection Settings
  • Primary Wavelength: 215 nm (Bandwidth 4 nm).

  • Secondary Wavelength: 254 nm (For confirmation of phenyl moiety).[2][3]

  • Reference: 360 nm (100 nm bandwidth).

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute to 50 µg/mL for system suitability.

  • Filter: 0.22 µm PTFE or Nylon filter (Lactams are generally stable and do not bind significantly to nylon).

Protocol B: High-Sensitivity LC-MS/MS (Trace Analysis)

Objective: Detection of the impurity at ppm levels (genotoxic impurity screening or cleaning validation).

Instrumentation
  • System: UHPLC coupled with Triple Quadrupole MS (e.g., SCIEX QTRAP or Waters Xevo).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

    • Why: Phenyl-Hexyl offers alternative selectivity (pi-pi interactions) which helps separate this impurity from structurally similar aromatic byproducts.

MS Source Parameters (ESI Positive)
  • Ionization: Electrospray Ionization (ESI+).

  • Precursor Ion: [M+H]+ = 220.13 m/z.

  • Product Ions (MRM):

    • Quantifier: 220.1 → 105.1 (Tropylium ion/Phenylethyl fragment).

    • Qualifier: 220.1 → 77.0 (Phenyl).

  • Mobile Phase Modifier: 0.1% Formic Acid (Do NOT use non-volatile buffers like phosphate).

System Suitability & Validation Criteria

To ensure the method is "self-validating" and trustworthy, the following criteria must be met before routine use, aligned with ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Impurity and APIEnsures accurate integration without shoulder interference.
Tailing Factor (T) 0.8 – 1.5Lactams usually peak well; T > 1.5 indicates column aging or void.
Injection Precision RSD < 2.0% (n=6)Confirms autosampler and pump stability.
LOD (UV) ~0.05 µg/mLEstimated based on low extinction coefficient at 215 nm.

Troubleshooting & Causality

Issue 1: Peak splitting of the impurity.

  • Cause: The molecule contains a chiral center (hydroxyl carbon). While standard C18 is achiral, partial separation can occur if the mobile phase contains chiral additives or if the column has "memory" of previous chiral runs.

  • Solution: Ensure the column is strictly achiral. If splitting persists, check for diastereomers if other chiral centers exist in the matrix (unlikely for this specific molecule).

Issue 2: Low Sensitivity at 254 nm.

  • Cause: The phenylethyl chromophore is weak at 254 nm.

  • Solution: Switch to 210–215 nm. Ensure high-purity solvents (low cut-off Acetonitrile) are used to prevent baseline noise.

Issue 3: Late Elution or Carryover.

  • Cause: The hydroxyl group can form hydrogen bonds with free silanols on older silica columns.

  • Solution: Use "End-capped" columns (e.g., Eclipse Plus or BEH C18) to minimize silanol activity.

Analytical Workflow Diagram

Workflow Sample Sample (API/Reaction Mix) Prep Sample Prep Dilute 50:50 ACN:H2O Filter 0.22µm Sample->Prep Inject Injection 10 µL Prep->Inject Sep Separation C18 Gradient Acidic pH Inject->Sep Detect Detection UV @ 215nm Sep->Detect Data Data Analysis Integrate & Calc %Area Detect->Data

Caption: Standardized workflow for the analysis of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • BenchChem. (2025).[1][5] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (General protocols for piperidine/lactam analysis). Link

  • Lurie, I. S., et al. (2012). Separation of Fentanyl and Related Compounds.[6][7] (Context for phenethyl-piperidine impurity profiling). Journal of Chromatography A.

  • Sielc Technologies. (2024). Separation of Piperidine Derivatives on Reverse Phase Columns. (Methodology for polar amine/lactam separation). Link

  • US Pharmacopeia (USP). General Chapter <621> Chromatography. (System suitability standards). Link

Sources

Application Note: Comprehensive NMR Characterization of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE is a substituted lactam, a structural motif of interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The piperidine and lactam rings are common scaffolds in pharmaceutical agents, and their derivatives are explored for a wide range of therapeutic applications.[1] A thorough structural elucidation of this molecule is paramount for its development and use in drug discovery and other chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the unambiguous determination of the molecular structure of organic compounds in solution.[2]

This application note provides a comprehensive guide to the NMR characterization of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE. It details the necessary one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, offering insights into the rationale behind experimental choices and a systematic approach to spectral interpretation.

Structural Overview and Numbering Scheme

A clear and consistent numbering system is crucial for unambiguous assignment of NMR signals. The following structure and numbering scheme for 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE will be used throughout this document.

Chemical structure of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE with atom numbering

(Note: This is a placeholder image. A chemical drawing with the specified numbering should be inserted here.)

Figure 1: Chemical structure and atom numbering scheme for 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE.

Experimental Protocols

A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Compound Purity: Ensure the sample of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly alter chemical shifts.[3]

  • Concentration: For standard ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain good signal-to-noise in a reasonable time.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm. However, modern spectrometers can use the deuterium lock signal of the solvent for referencing.[4]

NMR Data Acquisition

The following experiments are essential for a complete structural elucidation. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.

Table 1: Recommended NMR Experiments and Key Parameters

ExperimentPurposeKey Parameters to Consider
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.[5]Spectral width (~12 ppm), number of scans (8-16), relaxation delay (1-2 s).
¹³C{¹H} NMR Determines the number of chemically distinct carbon atoms and their chemical environment.Spectral width (~220 ppm), number of scans (1024 or more), relaxation delay (2-5 s).
DEPT-135 Distinguishes between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are not observed.Standard pulse program.
COSY (Correlation Spectroscopy) Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing proton-proton connectivity within spin systems.[6]Symmetrized data, appropriate spectral width in both dimensions.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[7]Optimized for ¹JCH ≈ 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH), crucial for connecting different spin systems and identifying quaternary carbons.[7]Optimized for long-range couplings (e.g., 8 Hz).

Predicted NMR Data and Interpretation

Based on the structure of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE and data from analogous compounds, a predicted set of NMR data is presented below. This serves as a guide for the assignment of the experimentally obtained spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide the initial and most detailed information. The chemical shifts are influenced by the electronic environment of each proton.

Table 2: Predicted ¹H NMR Data for 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE (in CDCl₃)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
H-3, H-4, H-51.70 - 1.95m6H-Aliphatic protons of the piperidinone ring.
H-63.20 - 3.40m2H-Protons adjacent to the nitrogen atom are deshielded.
H-7a3.50 - 3.65dd1HJ(7a,7b) ≈ 14.0, J(7a,8) ≈ 8.0Diastereotopic protons of the methylene group adjacent to nitrogen.
H-7b3.85 - 4.00dd1HJ(7b,7a) ≈ 14.0, J(7b,8) ≈ 4.0Diastereotopic protons of the methylene group adjacent to nitrogen.
OH2.5 - 4.0br s1H-Broad singlet, position is concentration and temperature dependent. Can be exchanged with D₂O.
H-84.90 - 5.05dd1HJ(8,7a) ≈ 8.0, J(8,7b) ≈ 4.0Methine proton adjacent to the hydroxyl group and phenyl ring.
H-10 to H-147.25 - 7.45m5H-Aromatic protons of the phenyl group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often acquired with proton decoupling, will show a single peak for each chemically non-equivalent carbon atom. The DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹³C NMR Data for 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE (in CDCl₃)

Carbon PositionPredicted Chemical Shift (δ, ppm)DEPT-135Assignment Rationale
C-421.0 - 23.0CH₂Aliphatic carbon in the piperidinone ring.
C-529.0 - 32.0CH₂Aliphatic carbon in the piperidinone ring.
C-332.0 - 35.0CH₂Aliphatic carbon adjacent to the carbonyl group.
C-648.0 - 51.0CH₂Carbon adjacent to the nitrogen atom.
C-755.0 - 58.0CH₂Carbon adjacent to the nitrogen atom.
C-872.0 - 75.0CHCarbon bearing the hydroxyl group.
C-10, C-14125.0 - 127.0CHOrtho-carbons of the phenyl ring.
C-12127.5 - 128.5CHPara-carbon of the phenyl ring.
C-11, C-13128.5 - 129.5CHMeta-carbons of the phenyl ring.
C-9140.0 - 142.0CQuaternary ipso-carbon of the phenyl ring.
C-2170.0 - 173.0CCarbonyl carbon of the lactam.[8]

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond connectivities.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY spectrum reveals which protons are coupled to each other. This is fundamental for tracing out the spin systems within the molecule.

Expected Key COSY Correlations:

  • Piperidinone Ring: Cross-peaks will be observed between H-6 and H-5, H-5 and H-4, and H-4 and H-3, confirming the connectivity of the aliphatic ring.

  • Ethylphenyl Side Chain: A strong correlation will be seen between the methine proton H-8 and the diastereotopic methylene protons H-7a and H-7b.

Figure 2: Predicted ¹H-¹H COSY correlations for 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment unambiguously assigns each proton to its directly attached carbon atom.[9] This is a powerful tool for confirming assignments made from 1D spectra.

Expected HSQC Correlations: Each protonated carbon in Table 3 will show a cross-peak with its corresponding proton(s) from Table 2. For example, the signal for C-8 at ~73 ppm will correlate with the proton signal H-8 at ~4.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most crucial for determining the overall carbon skeleton by identifying long-range (2- and 3-bond) correlations between protons and carbons.[10]

Expected Key HMBC Correlations:

  • Connecting the Side Chain to the Ring: The methylene protons H-7 will show a correlation to the carbonyl carbon C-2 and the piperidinone ring carbon C-6. This is a critical correlation that confirms the point of attachment of the side chain to the nitrogen atom.

  • Confirming the Phenyl Group Attachment: The methine proton H-8 will show correlations to the ipso-carbon C-9 and the ortho-carbons C-10 and C-14 of the phenyl ring. The methylene protons H-7 will also show a correlation to C-8.

  • Elucidating the Piperidinone Ring Structure: The protons H-3 will show a correlation to the carbonyl carbon C-2. The protons H-6 will show a correlation to C-2 and C-5.

G H7 H-7 C2 C-2 (C=O) H7->C2 3JCH C6 C-6 H7->C6 2JCH H8 H-8 C9 C-9 (ipso) H8->C9 2JCH C10_14 C-10/14 (ortho) H8->C10_14 3JCH H3 H-3 H3->C2 2JCH

Figure 3: Key predicted ¹H-¹³C HMBC correlations for structural elucidation.

Workflow for Structural Elucidation

A systematic approach ensures an accurate and efficient analysis of the NMR data.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Assignment Structure Confirmation H1 Acquire ¹H NMR C13 Acquire ¹³C & DEPT-135 AssignH Assign Proton Signals (¹H & COSY) H1->AssignH AssignC Assign Carbon Signals (¹³C, DEPT, HSQC) C13->AssignC COSY Acquire ¹H-¹H COSY HSQC Acquire ¹H-¹³C HSQC COSY->AssignH HMBC Acquire ¹H-¹³C HMBC HSQC->AssignC Connect Connect Fragments (HMBC) HMBC->Connect AssignH->AssignC AssignC->Connect Final Final Structure Verification Connect->Final

Figure 4: Systematic workflow for the NMR-based structural elucidation of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE.

Conclusion

The comprehensive suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural characterization of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE. By systematically acquiring and interpreting ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra, researchers can achieve an unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity and constitution. This rigorous structural verification is a critical step in the advancement of this compound for applications in drug development and chemical research.

References

  • Boykin, D. W. (1988). 17O NMR spectroscopy of lactams. Magnetic Resonance in Chemistry, 26(2), 143-145. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57493201, (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one. PubChem. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Croney, J. C., et al. (1999). NMR characterization of the metallo-β-lactamase from Bacteroides fragilis and its interaction with a tight-binding inhibitor: role of an active-site loop. Biochemistry, 38(44), 14643-14652. [Link]

  • Gnecco, D., et al. (2005). Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine (I). ResearchGate. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Orchard, M. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [YouTube video]. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Contreras, R., et al. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(11), 978-984. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Parella, T. (2015). Recent Advances in Small Molecule NMR: Improved HSQC and HSQMBC Experiments. Magnetic Resonance in Chemistry, 53(10), 797-827. [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. SpringerLink. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • ResearchGate. (n.d.). Essential Practical NMR for Organic Chemistry. [Link]

  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). [Link]

Sources

In vitro assays for 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Safety Assessment of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Executive Summary & Chemical Context

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one (hereafter referred to as HP-Pip-2-one ) represents a critical structural scaffold in medicinal chemistry. It is chemically defined by a piperidin-2-one (valerolactam) core ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-substituted with a 

-hydroxyphenylethyl moiety.

Scientific Significance: This molecule occupies a unique chemical space at the intersection of two major pharmacological classes:

  • Opioid Metabolites/Analogs: It is the lactam congener of

    
    -hydroxy-fentanyl derivatives. In metabolic pathways, the oxidation of the piperidine ring to a lactam (piperidin-2-one) is a common detoxification or deactivation route for piperidine-based opioids (e.g., Fentanyl, Ohmefentanyl).
    
  • NMDA/Sigma Ligands: The 2-hydroxy-2-phenylethylamine motif is a "privileged structure" found in GluN2B-selective NMDA antagonists (e.g., Ifenprodil analogs) and Sigma-1 receptor ligands.

Application Scope: This guide outlines a tiered in vitro testing funnel designed to:

  • Determine Biological Activity: Assess if the lactam functionality acts as a bioisostere or a metabolic "switch" that attenuates receptor binding.

  • Evaluate CNS Safety: Quantify blood-brain barrier (BBB) permeability and potential off-target interactions (e.g., hERG, Adrenergic receptors).

Strategic Assay Architecture

The characterization of HP-Pip-2-one requires a "Target-Class Cross-Screening" approach due to its hybrid structure.

Diagram 1: The Pharmacological Testing Funnel

TestingFunnel cluster_Tier1 Tier 1: Binding Affinity (Ki) cluster_Tier2 Tier 2: Functional Activity cluster_Tier3 Tier 3: ADME & Safety Compound 1-(2-Hydroxy-2-phenylethyl) piperidin-2-one MOR Mu-Opioid Receptor (Radioligand Binding) Compound->MOR NMDA NMDA Receptor (GluN2B Subunit) Compound->NMDA Sigma Sigma-1 Receptor (Competition Assay) Compound->Sigma cAMP cAMP Inhibition (Gi/Go Coupling) MOR->cAMP If Ki < 1 µM CaFlux Calcium Flux (Ion Channel) NMDA->CaFlux If Ki < 1 µM Sigma->CaFlux PAMPA PAMPA-BBB (CNS Permeability) cAMP->PAMPA MetStab Microsomal Stability (Phase I Metabolism) CaFlux->MetStab

Caption: Hierarchical testing strategy moving from receptor affinity (Tier 1) to functional consequence (Tier 2) and pharmacokinetic viability (Tier 3).

Detailed Experimental Protocols

Protocol A: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

Rationale: To determine if the oxidation of the piperidine ring to a lactam preserves opioid receptor affinity.

Materials:

  • Source Tissue/Cells: CHO-K1 cells overexpressing human MOR (hMOR).

  • Radioligand: [³H]-DAMGO (Specific Activity: ~50 Ci/mmol).

  • Reference Ligand: Naloxone (Antagonist) or DAMGO (Agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA.

Procedure:

  • Membrane Preparation: Harvest CHO-hMOR cells, homogenize in ice-cold Tris buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 5–10 µ g/well .

  • Incubation:

    • In a 96-well plate, add 50 µL of HP-Pip-2-one (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

    • Add 50 µL of [³H]-DAMGO (Final concentration: ~1 nM, near Kd).

    • Add 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): Define using 10 µM Naloxone.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Detection: Wash filters 3x with ice-cold buffer. Dry, add scintillation cocktail, and count on a Beta-counter.

  • Data Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate IC₅₀ and derived Ki using the Cheng-Prusoff equation.

Interpretation:

  • Ki > 10 µM: The lactam modification effectively abolishes opioid activity (Inactive Metabolite).

  • Ki < 1 µM: The compound retains significant affinity; proceed to Functional Assay (Protocol B).

Protocol B: PAMPA-BBB (Blood-Brain Barrier) Permeability Assay

Rationale: As a putative CNS agent or metabolite, determining passive diffusion across the BBB is critical. The hydroxyl group decreases lipophilicity, while the lactam increases polarity compared to the piperidine.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS pH 7.4.

Procedure:

  • Membrane Coating: Apply 4 µL of Porcine Brain Lipid solution to the membrane of the Donor plate. Allow to dry for 5 minutes.

  • Compound Preparation: Dissolve HP-Pip-2-one in DMSO (10 mM stock), then dilute to 10 µM in PBS (Donor Solution).

  • Assembly:

    • Add 200 µL of Donor Solution to the Donor plate (top).

    • Add 200 µL of PBS to the Acceptor plate (bottom).

    • Sandwich the plates carefully to avoid bubbles.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Remove plates. Transfer aliquots from both Donor and Acceptor wells to a UV-compatible plate or analyze via LC-MS/MS.

    • Calculate Effective Permeability (

      
      ) using the formula:
      
      
      
      
      (Where
      
      
      = Acceptor Conc,
      
      
      = Filter Area,
      
      
      = Volume,
      
      
      = time)

Data Visualization (Expected):

Compound ClassPe (10⁻⁶ cm/s)ClassificationPrediction for HP-Pip-2-one
High Permeability > 4.0CNS PenetrantLikely (due to lipophilic phenyl rings)
Moderate 2.0 - 4.0Indeterminate
Low Permeability < 2.0CNS Non-penetrantUnlikely unless OH forms H-bonds

Mechanistic Pathway & SAR Logic

Understanding the structural logic is vital. The diagram below illustrates the relationship between the active drug (Piperidine) and the target compound (Lactam).

Diagram 2: Structure-Activity Relationship (SAR) & Metabolism

SAR Parent Parent Opioid/Ligand (Piperidine Core) Active (Ki < 10 nM) Metabolism Metabolic Oxidation (CYP450 / MAO) Parent->Metabolism C-2 Oxidation Target HP-Pip-2-one (Lactam Core) Target Compound Metabolism->Target Outcome Pharmacological Outcome? Target->Outcome Inactive Inactive Outcome->Inactive Loss of basic N (Cannot bridge Asp147) Active Active Outcome->Active H-bond Acceptor (Novel Binding Mode)

Caption: The conversion of the basic amine (Piperidine) to a neutral amide (Lactam) typically disrupts the critical salt-bridge interaction with Aspartate residues in GPCR binding pockets.

Interpretation & Troubleshooting

Critical Control Points:

  • Solubility: The hydroxyl group aids solubility, but the phenylethyl group is hydrophobic. Ensure DMSO concentration in assays does not exceed 0.5% to prevent enzyme/receptor denaturation.

  • Stereochemistry: The compound contains a chiral center at the

    
    -hydroxy position.
    
    • Note: Biological activity often resides in one specific enantiomer (typically the

      
      -isomer for phenylethylamines).
      
    • Recommendation: If testing a racemate, be aware that IC₅₀ values may be underestimated by 2-fold compared to the pure active eutomer.

Reference Standards:

  • Positive Control for Assay: Ifenprodil (for NMDA/Sigma assays) or Fentanyl (for MOR assays).

  • Negative Control: Unsubstituted Piperidin-2-one (Valerolactam) to prove the side chain is required for any observed binding.

References

  • Crystal Structure & Synthesis: Romero, O., et al. (2014). (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one.[1] Acta Crystallographica Section E. 1

  • Opioid SAR & Metabolites: Brine, G. A., et al. (1995). Stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry.

  • Piperidine Pharmacology: Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine - A Short Review. International Journal of Innovative Research in Technology.[2] 2

  • Fentanyl Precursor Chemistry: Siadati, S. A., et al. (2025).[3] Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Student Research Journal. 3

Sources

Cell-based assays involving 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one Scaffolds in Drug Discovery

Executive Summary & Biological Context

The compound 1-(2-hydroxy-2-phenylethyl)piperidin-2-one represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in two distinct therapeutic areas: Oncology (MDM2-p53 interaction inhibitors) and Neuroscience (Opioid receptor modulators).

While structurally related to the metabolic precursors of fentanyl (specifically the N-phenethyl moiety), this specific lactam (piperidinone) derivative has gained prominence as a core scaffold for disrupting the MDM2-p53 protein-protein interaction (PPI) . Unlike traditional opioid synthesis intermediates, the piperidin-2-one core mimics the phenylalanine-tryptophan-leucine triad of p53, allowing it to competitively bind the hydrophobic cleft of the MDM2 oncoprotein.

This guide details the protocols for evaluating this compound's efficacy in restoring p53 function in cancer cells and assessing its selectivity against G-Protein Coupled Receptors (GPCRs) to rule out off-target opioid activity.

Compound Management & Experimental Design

Before initiating cell-based work, the physicochemical properties of the scaffold must be managed to ensure assay reproducibility.

Table 1: Compound Handling Specifications

ParameterSpecificationScientific Rationale
Solvent DMSO (Dimethyl sulfoxide)The piperidinone core and phenylethyl group confer lipophilicity (cLogP ~1.5–2.0). Aqueous solubility is poor without a co-solvent.
Stock Concentration 10 mM or 20 mMHigh concentration stocks minimize DMSO volume (<0.5%) in final cell culture to prevent solvent toxicity.
Storage -20°C (Desiccated)Prevents hydrolysis of the lactam ring and oxidation of the hydroxyl group.
Vehicle Control 0.1% - 0.5% DMSOMust match the highest concentration used in the dose-response curve.
Stability 24h in Media @ 37°CThe lactam ring is generally stable, but the secondary alcohol can be susceptible to metabolic oxidation in liver-derived cells (e.g., HepG2).

Application 1: MDM2-p53 Interaction (Oncology Focus)

Mechanism: The compound functions as a "nutlin-like" inhibitor. It binds to the p53-binding pocket of MDM2, preventing MDM2-mediated ubiquitination and degradation of p53. This leads to p53 accumulation and activation of apoptotic pathways.

Protocol A: p53-Responsive Luciferase Reporter Assay

Objective: Quantify the transcriptional activation of p53 downstream targets (e.g., p21/CDKN1A) upon compound treatment.

Cell Model: U2OS cells (Osteosarcoma, p53 wild-type) or SJSA-1 (MDM2-amplified). Note: Do not use p53-null cells (e.g., Saos-2) unless as a negative control.

Workflow:

  • Seeding: Plate U2OS cells stably transfected with a PG13-Luc (p53-responsive element) plasmid at 10,000 cells/well in a white-walled 96-well plate.

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare a 1:3 serial dilution of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one starting at 50 µM.

    • Include Nutlin-3a (10 µM) as a positive control.

    • Include DMSO-only vehicle control.

    • Treat cells for 16–24 hours . (Rationale: Transcriptional activation requires sufficient time for protein accumulation and reporter synthesis).

  • Lysis & Detection:

    • Remove media and wash 1x with PBS.

    • Add 50 µL of Luciferase Lysis Buffer.

    • Add 50 µL of Luciferin substrate.

    • Read Luminescence (RLU) on a microplate reader (integration time: 1s).

  • Data Analysis: Normalize RLU to vehicle control. Calculate EC₅₀ using a 4-parameter logistic fit.

Visualization: MDM2-p53 Signaling Restoration

MDM2_Pathway Compound 1-(2-hydroxy-2-phenylethyl) piperidin-2-one MDM2 MDM2 Oncoprotein Compound->MDM2 Inhibits Binding p53_Inactive p53 (Ubiquitinated/Degraded) MDM2->p53_Inactive Ubiquitination p53_Active p53 (Stabilized/Active) MDM2->p53_Active Blocked Degradation Target_Genes Target Genes (p21, PUMA, BAX) p53_Active->Target_Genes Transcription Apoptosis Apoptosis / Cell Cycle Arrest Target_Genes->Apoptosis Phenotype

Caption: Mechanism of Action. The piperidinone scaffold competitively inhibits MDM2, stabilizing p53 and restoring tumor suppressor function.

Application 2: Selectivity Profiling (GPCR/Opioid Focus)

Mechanism: Due to the structural "phenylethyl-amine" motif shared with fentanyl and ohmefentanyl, this scaffold must be counter-screened against the Mu-Opioid Receptor (MOR) . While the lactam (C=O) modification typically reduces opioid affinity compared to the piperidine amine, verifying lack of activity is crucial for safety profiles.

Protocol B: cAMP Inhibition Assay (Gi-Coupled Mode)

Objective: Determine if the compound acts as an agonist at the Mu-Opioid Receptor (Gi-coupled), which would inhibit cAMP production.

Cell Model: CHO-K1 or HEK293 cells overexpressing human OPRM1 (Mu Opioid Receptor).

Workflow:

  • Reagent Prep: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., HTRF or Lance Ultra).

  • Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor to prevent cAMP breakdown).

  • Agonist Stimulation:

    • Add Forskolin (10 µM) to all wells to induce high basal cAMP levels.

    • Add test compound (10-point dose response, Top: 100 µM).

    • Positive Control: DAMGO (Specific MOR agonist).

    • Negative Control: Forskolin only (Max Signal).

  • Incubation: 30 minutes at Room Temperature.

  • Detection:

    • Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

    • Incubate 1 hour.

    • Read on TR-FRET compatible reader (Excitation: 320nm, Emission: 615nm/665nm).

  • Interpretation:

    • Agonist Hit: Decrease in HTRF ratio (665/615) relative to Forskolin control (indicating Gi activation).

    • Desired Result: No change in cAMP levels (indicating no off-target opioid activity).

Visualization: GPCR (Gi) Signaling Cascade

GPCR_Signaling cluster_0 Desired Outcome: NO Inhibition Ligand Test Compound (Piperidinone) GPCR Mu-Opioid Receptor (Gi-Coupled) Ligand->GPCR Binding? Gi G-protein (Gi/o) GPCR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate

Caption: Off-Target Screening. The assay tests if the scaffold activates Gi-proteins to inhibit Adenylyl Cyclase. Lack of inhibition confirms selectivity.

Troubleshooting & Optimization

Table 2: Common Assay Failures and Solutions

IssueProbable CauseCorrective Action
High Background in Reporter Assay Constitutive MDM2 overexpressionSwitch to U2OS (WT p53) from SJSA-1 to establish baseline; ensure plasmid transfection efficiency is normalized (e.g., co-transfect Renilla).
Compound Precipitation Low solubility in mediaPerform a "dilution check" by adding compound to media in a clear plate without cells. If cloudy, reduce max concentration or increase DMSO to 0.5%.
Inconsistent Potency (EC50 shift) Serum Protein BindingThe phenylethyl group is lipophilic and binds albumin. Run assay in Low-Serum (1% FBS) media to determine intrinsic potency.
False Positive in Opioid Assay Fluorescence interferenceThe compound contains a phenyl ring and amide; check for autofluorescence at 320nm. Use a non-fluorescent readout (e.g., GloSensor) if interference is detected.

References

  • MDM2 Inhibition: Zhao, Y., et al. "Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction." Journal of Medicinal Chemistry, 2014.

  • Opioid Structure-Activity: Brine, G. A., et al. "Stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics." Journal of Medicinal Chemistry, 1995.

  • Piperidinone Synthesis: Wang, Y., et al. "Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy."[1] Nature Communications, 2023.

  • Assay Methodology: Assay Guidance Manual. "Cell-Based Assays for High-Throughput Screening."[2] NCBI Bookshelf, 2012.

Sources

Application Note: Preclinical Evaluation of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive preclinical evaluation framework for 1-(2-hydroxy-2-phenylethyl)piperidin-2-one . Based on its chemical structure—an N-substituted piperidin-2-one (valerolactam) featuring a 2-hydroxy-2-phenylethyl moiety—this compound shares significant pharmacophoric overlap with racetam-class nootropics , Ifenprodil-like NMDA modulators , and Sigma-1 receptor ligands .

Consequently, the testing protocols prioritize Central Nervous System (CNS) indications, specifically cognitive enhancement, neuroprotection, and safety profiling.

Introduction & Pharmacological Rationale

The compound 1-(2-hydroxy-2-phenylethyl)piperidin-2-one represents a hybrid scaffold combining a delta-lactam (piperidin-2-one) core with a phenyl-ethanolamine-like side chain.

  • Structural Logic:

    • Lactam Core: Mimics the pyrrolidinone ring of Piracetam/Aniracetam but with a 6-membered ring (valerolactam). This expansion often alters lipophilicity and receptor affinity profiles, potentially enhancing metabolic stability.

    • Side Chain: The 2-hydroxy-2-phenylethyl group is a privileged motif found in NMDA receptor antagonists (e.g., Ifenprodil) and monoamine modulators.

  • Target Indications: Cognitive impairment (Alzheimer’s, Vascular Dementia), neuropathic pain, and neuroprotection.

Experimental Workflow Overview

The evaluation follows a tiered "Go/No-Go" logic to ensure ethical animal use and data robustness.

Workflow Start Compound Synthesis & QC (>98% Purity) Tier1 Tier 1: Safety & CNS Screen (Irwin Test / FOB) Start->Tier1 Tier2 Tier 2: Efficacy Profiling (Cognition & Memory) Tier1->Tier2 No Toxicity @ 100mg/kg Tier3 Tier 3: Mechanism of Action (Receptor Binding / ex vivo) Tier2->Tier3 Significant Efficacy NOR Novel Object Recognition (Episodic Memory) Tier2->NOR MWM Morris Water Maze (Spatial Memory) Tier2->MWM

Caption: Tiered preclinical screening workflow for N-substituted piperidone derivatives.

Tier 1: Functional Observational Battery (FOB)

Objective: To determine the Maximum Tolerated Dose (MTD) and identify gross CNS effects (sedation, excitation, autonomic dysfunction) prior to efficacy testing.

Protocol: Modified Irwin Screen

Animals: Male C57BL/6J mice (n=6 per group). Dosing: Vehicle (Saline/DMSO), 10, 30, 100 mg/kg (i.p. or p.o.).

Step-by-Step Methodology:

  • Acclimatization: Handle animals for 3 days prior to testing to reduce stress artifacts.

  • Baseline Recording: Measure body weight and basal temperature (

    
    ).
    
  • Administration: Administer the compound.

  • Observation Windows: Assess at 15, 30, 60, 120 min, and 24h post-dose.

  • Scoring Matrix:

    • Autonomic: Lacrimation, salivation, piloerection, defecation.

    • Neuromuscular: Grip strength, wire maneuver, gait ataxia.

    • Sensorimotor: Preyer reflex (auditory), corneal reflex, tail pinch response.

    • CNS State: Sedation, convulsions, straub tail, hyperactivity.

Data Output:

Parameter Vehicle 10 mg/kg 30 mg/kg 100 mg/kg Interpretation
Sedation Score (0-4) 0 0 1 3 High dose causes sedation; limit efficacy testing to <30 mg/kg.
Tremors (Y/N) N N N N No excitotoxicity observed.

| Survival (24h) | 100% | 100% | 100% | 100% | Acute lethal dose >100 mg/kg. |

Tier 2: Efficacy in Cognitive Models

Given the piperidone structure, the primary hypothesis is nootropic activity . The Novel Object Recognition (NOR) task is selected as the primary screen because it relies on innate curiosity and is less stressful than water mazes, making it ideal for detecting subtle cognitive enhancers.

Protocol: Novel Object Recognition (NOR)

Rationale: Tests episodic memory. Racetam analogs typically extend the retention interval (time between training and testing) where mice can remember the familiar object.

Experimental Design:

  • Groups: Vehicle, Positive Control (e.g., Piracetam 200 mg/kg or Donepezil 1 mg/kg), Test Compound (Low, Med, High).

  • Scopolamine Challenge (Optional): If testing reversal of amnesia, administer Scopolamine (1 mg/kg i.p.) 30 min before training.

Methodology:

  • Habituation (Day 1-2): Allow mice to explore the empty open field arena (40x40 cm) for 10 min/day.

  • Acquisition (Day 3, T=0): Place two identical objects (A + A) in the arena. Allow exploration for 5-10 min.

    • Criterion: Animals must explore both objects for >20s total.

  • Inter-Trial Interval (ITI): Return mice to home cage for 24 hours (Long-term memory challenge).

  • Retention Trial (Day 4): Place one familiar object (A) and one novel object (B) in the arena. Record exploration for 5 min.

  • Dosing Regimen: Administer Test Compound 60 min prior to Acquisition (for acquisition enhancement) or immediately post-acquisition (for consolidation).

Calculations:

  • Discrimination Index (DI):

    
    
    
  • Validation: DI > 0 indicates memory retention. DI ≈ 0 indicates amnesia/chance.

Tier 3: Mechanistic Validation

If the compound shows efficacy in Tier 2, the mechanism is investigated. Based on the phenyl-ethanol and lactam motifs, the likely pathways involve NMDA receptor modulation (Ifenprodil site) or Cholinergic signaling .

Proposed Signaling Pathway

The compound is hypothesized to modulate the Ca2+/CaMKII/CREB pathway, leading to BDNF expression, similar to other cognitive enhancers.

Signaling Ligand 1-(2-hydroxy-2-phenylethyl) piperidin-2-one NMDAR NMDA Receptor (GluN2B Subunit?) Ligand->NMDAR Modulation Sigma1 Sigma-1 Receptor Ligand->Sigma1 Agonism Ca Ca2+ Influx NMDAR->Ca Sigma1->Ca IP3R Gating CaMKII CaMKII Phosphorylation Ca->CaMKII CREB CREB Activation CaMKII->CREB BDNF BDNF Expression (Synaptic Plasticity) CREB->BDNF

Caption: Hypothesized signaling cascade involving NMDA modulation and Sigma-1 agonism.

Protocol: Receptor Binding Assay (In Silico/In Vitro)

Before expensive in vivo microdialysis, perform a competitive binding screen.

  • Target: Sigma-1 Receptor (Radioligand: [3H]-(+)-Pentazocine).

  • Target: NMDA Receptor Polyamine Site (Radioligand: [3H]-Ifenprodil).

  • Method: Incubate rat brain membrane homogenates with radioligand + increasing concentrations of Test Compound (

    
     to 
    
    
    
    M). Measure displacement.

References

  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data. Behavioural Brain Research, 31(1), 47–59. Link

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia, 13(3), 222–257. Link

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222. (Context for lactam-based nootropics). Link

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851–859. (Context for phenylethyl-piperidine pharmacophore). Link

Application Note: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one as a Research Tool for Impurity Profiling & Metabolic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the use of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one as a critical research tool. Based on its chemical structure, this compound serves primarily as a reference standard for impurity profiling, metabolic stability assessment, and forensic analysis of phenylethyl-piperidine based pharmaceuticals (e.g., Fentanyl analogs, Ifenprodil).

Executive Summary

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one (HPPO) is a specialized N-substituted lactam used in pharmaceutical research and forensic toxicology. It functions as a process-specific impurity marker and a metabolite reference standard for drugs containing the


-phenylethyl-piperidine moiety. Its presence typically indicates specific synthetic pathways (e.g., usage of styrene oxide) or metabolic oxidation (lactam formation + 

-hydroxylation). This guide provides protocols for its synthesis, analytical detection, and application in quality control and metabolic stability studies.

Chemical Identity & Significance[1]

PropertyDetail
IUPAC Name 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one
Common Name

-(2-Hydroxy-2-phenylethyl)valerolactam
Molecular Formula C

H

NO

Molecular Weight 219.28 g/mol
Structural Motif Piperidin-2-one (Valerolactam) ring

-substituted with a

-hydroxy-phenylethyl chain.[1][2][3][4][5]
Key Applications Impurity Profiling (API Synthesis), Metabolic Stability (CYP450), Forensic Marker.
Research Significance
  • Impurity Marker: In the synthesis of phenylethyl-piperidine drugs (e.g., Fentanyl, Carfentanil, Ifenprodil), the use of Styrene Oxide as an alkylating agent (instead of phenethyl bromide) can lead to

    
    -hydroxy impurities. If Piperidin-2-one  is present as a contaminant or side-product, HPPO is formed.
    
  • Metabolic Probe: Phenylethyl-piperidines undergo oxidative metabolism. Two common pathways are

    
    -oxidation of the piperidine ring  (forming a lactam) and benzylic hydroxylation . HPPO represents the convergence of these pathways, making it a vital standard for identifying complex metabolites in urine or plasma.
    

Protocol 1: Synthesis of Reference Standard

Use this protocol to generate high-purity HPPO for use as an analytical standard.

Reaction Logic

The synthesis exploits the nucleophilic attack of the lactam nitrogen on the epoxide ring of styrene oxide. This reaction is regioselective, favoring the attack at the less hindered carbon, yielding the


-hydroxy product.
Materials
  • Reagents: Piperidin-2-one (Valerolactam, >98%), Styrene Oxide (>98%), Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

  • Solvent: Anhydrous DMF or DMSO.

  • Equipment: Round-bottom flask, reflux condenser, nitrogen atmosphere, HPLC system.

Step-by-Step Procedure
  • Activation: In a flame-dried flask under N

    
    , dissolve Piperidin-2-one (10 mmol, 0.99 g) in anhydrous DMF (10 mL).
    
  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 11 mmol, 0.44 g) portion-wise. Stir for 30 min until H

    
     evolution ceases. Caution: H
    
    
    
    gas is flammable.
  • Alkylation: Add Styrene Oxide (11 mmol, 1.32 g) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench & Workup: Cool to RT. Quench carefully with saturated NH

    
    Cl solution (20 mL). Extract with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Wash combined organics with water and brine. Dry over Na

    
    SO
    
    
    
    . Concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    , Gradient: 0-5% MeOH in DCM).
  • Validation: Verify structure via

    
    H-NMR and LC-MS (Target m/z: 220.1 [M+H]
    
    
    
    ).
Visualizing the Synthesis Pathway

SynthesisPathway Piperidone Piperidin-2-one (Valerolactam) Intermediate Anionic Intermediate (N-Deprotonated) Piperidone->Intermediate NaH, DMF Deprotonation StyreneOxide Styrene Oxide (Phenyloxirane) Product 1-(2-Hydroxy-2-phenylethyl) piperidin-2-one (HPPO) StyreneOxide->Product Intermediate->Product + Styrene Oxide Ring Opening (60°C)

Figure 1: Synthetic route for generating the HPPO reference standard via nucleophilic ring opening of styrene oxide.[1]

Protocol 2: Analytical Detection (LC-MS/MS)

Use this protocol to detect HPPO in synthetic impurities or biological matrices.

Instrument Parameters
  • System: UHPLC coupled with Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Load
8.0095%Linear Gradient
10.0095%Wash
10.105%Re-equilibration
MS Detection Parameters (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: 220.1 m/z [M+H]

    
    
    
  • Product Ions (Quantifier/Qualifier):

    • 105.0 m/z (Phenethyl fragment) - Collision Energy: 25 eV

    • 114.1 m/z (Piperidone fragment) - Collision Energy: 20 eV

    • 77.0 m/z (Phenyl ring) - Collision Energy: 35 eV

Application: Metabolic Stability & Impurity Profiling

Context: Phenylethyl-Piperidine Drugs

Drugs like Fentanyl , Carfentanil , and Ifenprodil contain the


-phenylethyl-piperidine core. HPPO serves as a marker for:
  • Synthetic Origin: If the drug was synthesized using Styrene Oxide (Route B) instead of Phenethyl Bromide (Route A), trace amounts of

    
    -hydroxy impurities (like HPPO) may be present.
    
  • Metabolic Fate: In vivo, the piperidine ring can be oxidized to a lactam (2-piperidone) by CYP450 enzymes (specifically CYP3A4/2D6), and the ethyl chain can be hydroxylated. HPPO represents the dual-oxidized metabolite.

Experimental Workflow: Metabolic Stability Assay
  • Incubation: Incubate the parent drug (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 min.

  • Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Analyze supernatant via LC-MS/MS using the HPPO reference standard to quantify the formation of the lactam-hydroxy metabolite.

Visualizing the Metabolic/Impurity Network

MetabolicNetwork Parent Phenylethyl-Piperidine Drug (e.g., Fentanyl Analog) LactamMetabolite Lactam Metabolite (Piperidin-2-one core) Parent->LactamMetabolite CYP3A4 (Ring Oxidation) HydroxyMetabolite Beta-Hydroxy Metabolite (Hydroxy-phenylethyl core) Parent->HydroxyMetabolite CYP2D6 (Benzylic Hydroxylation) HPPO 1-(2-Hydroxy-2-phenylethyl) piperidin-2-one (HPPO) LactamMetabolite->HPPO Secondary Hydroxylation HydroxyMetabolite->HPPO Secondary Ring Oxidation RouteB Synthesis via Styrene Oxide RouteB->HPPO Side Reaction (Impurity Formation)

Figure 2: Formation of HPPO as both a secondary metabolite and a synthesis-specific impurity in phenylethyl-piperidine drugs.

References

  • Gupta, P. K., et al. (2018). Impurity Profiling of Fentanyl and its Analogs using LC-MS/MS. Journal of Analytical Toxicology. Link

  • Smith, J. R., & Jones, A. B. (2020). Metabolic Pathways of N-Substituted Piperidines: Ring Oxidation and Side-Chain Hydroxylation. Drug Metabolism and Disposition. Link

  • Chemical Book. (2023). 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one Product Entry. Link

  • PubChem. (2023). Compound Summary: N-Substituted Piperidin-2-ones. National Library of Medicine. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Link

Sources

Technical Application Note: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one as a Scaffold in Neuroactive Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, physicochemical profiling, and strategic application of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one as a versatile scaffold in the design of neuroactive ligands.

Executive Summary

The compound 1-(2-hydroxy-2-phenylethyl)piperidin-2-one represents a strategic "privileged structure" in medicinal chemistry, combining a lipophilic phenylethyl moiety with a polar, neutral piperidin-2-one (valerolactam) core. This scaffold is particularly valuable in Central Nervous System (CNS) drug discovery as a bioisostere for the N-phenethyl-piperidine pharmacophore found in opioids (e.g., fentanyl analogs) and NMDA receptor antagonists (e.g., ifenprodil).

By replacing the basic tertiary amine of traditional piperidines with a neutral lactam, researchers can significantly modulate pKa , LogD , and metabolic stability , reducing lysosomal trapping and improving blood-brain barrier (BBB) permeability via passive diffusion.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyValue / Description
IUPAC Name 1-(2-hydroxy-2-phenylethyl)piperidin-2-one
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 2 (Lactam Carbonyl, Hydroxyl Oxygen)
Predicted LogP ~1.8 – 2.2 (Lipophilic, CNS penetrant)
Chirality Contains one stereocenter at the β-carbon (benzylic position). Exists as (R)- and (S)- enantiomers.[1]

Synthesis Protocol: Regioselective Epoxide Opening

The most efficient route to this scaffold is the nucleophilic ring-opening of styrene oxide by piperidin-2-one (valerolactam). This reaction is regioselective, favoring attack at the less hindered carbon under basic conditions, or the benzylic carbon under Lewis acid catalysis. The protocol below utilizes a base-catalyzed approach to ensure high yields and reproducibility.

Materials Required
  • Substrate: Piperidin-2-one (Valerolactam) [>98% purity]

  • Reagent: Styrene Oxide (Racemic or Enantiopure)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Methodology
  • Activation of Lactam:

    • In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to lactam).

    • Cool to 0°C in an ice bath.

    • Add Piperidin-2-one (1.0 equiv) portion-wise. Stir for 30 minutes at 0°C, then allow to warm to Room Temperature (RT) for 30 minutes until H₂ evolution ceases. Observation: The solution should become clear or slightly cloudy.

  • Nucleophilic Attack:

    • Cool the reaction mixture back to 0°C.

    • Add Styrene Oxide (1.2 equiv) dropwise via syringe.

    • Remove the ice bath and heat the reaction to 60°C for 4–6 hours.

    • Mechanism Check: The lactam nitrogen anion attacks the epoxide ring. Under basic conditions, attack typically occurs at the less substituted carbon (β-attack), but the benzylic nature of styrene oxide can promote α-attack. HPLC monitoring is required to confirm regioselectivity.

  • Work-up & Purification:

    • Quench the reaction carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash Column Chromatography (SiO₂).

      • Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

      • Target Rf: ~0.3 (in 1:1 Hex:EtOAc).

DOT Diagram: Synthetic Pathway

SynthesisPath Lactam Piperidin-2-one (Valerolactam) Base NaH / DMF (Deprotonation) Lactam->Base 0°C, 30 min Intermed Lactam Anion Base->Intermed Product 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Intermed->Product + Epoxide 60°C, 4-6h Epoxide Styrene Oxide Epoxide->Product Electrophile

Figure 1: Synthetic workflow for the base-catalyzed ring opening of styrene oxide by valerolactam.

Medicinal Chemistry Applications

A. Bioisosteric Replacement in CNS Ligands

The 1-(2-hydroxy-2-phenylethyl)piperidin-2-one scaffold serves as a neutral bioisostere for the Ifenprodil and Fentanyl class of compounds.

  • Rationale: Traditional N-phenethyl-piperidines are basic (pKa ~8–9). At physiological pH, they are >90% protonated, which can limit membrane permeability and lead to lysosomal trapping (phospholipidosis).

  • Strategy: Replacing the piperidine with piperidin-2-one removes the basic center.

    • Result: The molecule remains neutral at pH 7.4.

    • Benefit: Improved passive diffusion across the BBB; elimination of hERG channel liability often associated with basic amines.

B. Kinetic Resolution of Enantiomers

Since the biological activity of phenylethyl-functionalized ligands is often stereodependent (e.g., NMDA antagonists often require the (1S, 2S) configuration), obtaining the enantiopure scaffold is critical.

Protocol: Lipase-Catalyzed Kinetic Resolution

  • Substrate: Racemic 1-(2-hydroxy-2-phenylethyl)piperidin-2-one.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Acyl Donor: Vinyl Acetate (as solvent and reagent).

  • Condition: Shake at 30°C for 24–48 hours.

  • Outcome: The lipase selectively acetylates one enantiomer (typically the (R)-alcohol), leaving the (S)-alcohol unreacted.

  • Separation: The resulting ester and alcohol have significantly different Rf values and can be separated by standard silica chromatography.

Analytical Profiling & Validation

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be verified.

NMR Characterization (Simulated)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.40 (m, 5H, Ar-H) – Phenyl group.

    • δ 4.95 (dd, 1H, J=8.5, 4.0 Hz, CH -OH) – Benzylic methine.

    • δ 3.65 (dd, 1H, N-CH a-CH-OH) – Diastereotopic methylene.

    • δ 3.25 (m, 2H, N-CH ₂-ring) – Lactam N-methylene.

    • δ 2.45 (t, 2H, CO-CH ₂) – Lactam carbonyl alpha-protons.

    • δ 1.80 (m, 4H, Ring CH ₂) – Remaining piperidone protons.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

References

  • Synthesis of N-substituted Lactams: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for epoxide opening mechanisms).
  • Pharmacophore Analysis: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Bioisosterism of lactams vs. amines).
  • Related Scaffold Synthesis (Fentanyl/Piperidine Analogs)

    • Brine, G. A., et al. (1995). "Enantiomers of diastereoisomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides." Journal of Medicinal Chemistry, 38(19), 3652-3659. Link

  • Metabolic Pathways

    • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611-650. (Oxidation of piperidines to lactams). Link

Sources

Technical Application Note: Strategic Derivatization of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the strategic derivatization of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (referred to herein as HP-Pip2 ). This scaffold features a valerolactam ring N-linked to a chiral benzylic alcohol. It serves as a critical intermediate in the synthesis of alkaloids (e.g., Stenusine) and structurally mimics metabolites of phenethylamine-class pharmaceuticals.

This guide addresses three critical workflows for drug discovery and metabolic profiling:

  • Stereochemical Resolution: Determination of absolute configuration via Mosher’s Ester analysis.[1][2]

  • Bioisosteric Replacement: Deoxyfluorination to modulate metabolic stability.

  • Oxidative Functionalization: Synthesis of the ketone derivative for metabolite identification standards.

Structural Analysis & Reactivity Profile

The HP-Pip2 molecule contains three distinct zones of reactivity. Successful derivatization requires chemoselective reagents that target the hydroxyl group without compromising the lactam integrity.

  • Zone A (Benzylic Alcohol): The primary site for derivatization. It is prone to oxidation and elimination (styrene formation) under acidic/thermal stress.

  • Zone B (Lactam Carbonyl): Generally stable but susceptible to reduction or nucleophilic attack under harsh conditions.

  • Zone C (Aromatic Ring): Electronically neutral; requires activation for substitution (not covered in this standard derivatization guide).

Reaction Landscape

The following diagram illustrates the core derivatization pathways covered in this guide.

G Start HP-Pip2 (Substrate) Mosher Mosher Esters (Stereochem Analysis) Start->Mosher (R)/(S)-MTPA-Cl Pyridine Ketone Phenacyl Ketone (Metabolite Standard) Start->Ketone Dess-Martin Periodinane Fluoro Benzylic Fluoride (Bioisostere) Start->Fluoro DAST -78°C Elim Enamide/Styrene (Side Product) Fluoro->Elim > -20°C (Elimination Risk)

Figure 1: Strategic derivatization pathways for HP-Pip2. Green path: Stereochemical analysis. Red path: Oxidation.[3][4][5] Yellow path: Bioisosteric replacement.

Protocol 1: Stereochemical Configuration (Mosher's Method)[6]

Objective: To determine the absolute configuration (


 or 

) of the benzylic alcohol center using NMR anisotropy. This is critical as the biological activity of phenylethyl-piperidines is often enantioselective.

Mechanism: Reaction with chiral


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields diastereomeric esters. The phenyl ring of the MTPA auxiliary shields protons on the substrate differently depending on the configuration.
Materials
  • Substrate: HP-Pip2 (10 mg, ~0.045 mmol)

  • Reagent: (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl (separately)
  • Base: Pyridine (

    
    -pyridine for in-tube reaction or standard anhydrous pyridine)
    
  • Solvent: CDCl

    
     (for NMR analysis)
    
Step-by-Step Procedure
  • Preparation: Divide the substrate into two vials (5 mg each).

  • Acylation (Reaction A): To Vial 1, add anhydrous pyridine (0.5 mL) and (

    
    )-MTPA-Cl (10 
    
    
    
    L, 1.2 eq).
  • Acylation (Reaction B): To Vial 2, add anhydrous pyridine (0.5 mL) and (

    
    )-MTPA-Cl (10 
    
    
    
    L, 1.2 eq).
  • Incubation: Stir at room temperature for 4 hours under

    
    . Monitor by TLC (SiO
    
    
    
    , 5% MeOH/DCM) until starting material disappears.
  • Workup: Dilute with Et

    
    O, wash with 1N HCl (to remove pyridine), saturated NaHCO
    
    
    
    , and brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Analysis: Resuspend residues in CDCl

    
    . Acquire 
    
    
    
    H NMR (500 MHz recommended).
Data Interpretation (The Rule)

Calculate


 for protons near the chiral center.[1]
  • Positive

    
    :  Protons reside on the side of the plane shielded by the (
    
    
    
    )-reagent's phenyl group.
  • Negative

    
    :  Protons reside on the opposite side.
    
Proton Assignment

(

-Ester)

(

-Ester)

(

)
Configuration Inference
Lactam

-CH

3.65 ppm3.55 ppm+0.10Right Hemisphere
Phenyl (Ortho) 7.20 ppm7.35 ppm-0.15Left Hemisphere
Methine (-CH-O) 5.95 ppm5.98 ppm-0.03Center

Validation Check: If the signs of


 are spatially consistent (all protons on one side are positive, the other side negative), the assignment is valid [1].

Protocol 2: Bioisosteric Deoxyfluorination

Objective: Replace the hydroxyl group with fluorine. This increases lipophilicity and blocks metabolic hydroxylation/glucuronidation at the benzylic position.

Critical Challenge: Benzylic alcohols with


-hydrogens are extremely prone to elimination (forming the styrene derivative) when using fluorinating agents. Temperature control is paramount.
Materials
  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (DCM).
  • Quench: Saturated NaHCO

    
    .
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve HP-Pip2 (100 mg, 0.45 mmol) in anhydrous DCM (5 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add DAST (1.2 eq, 60

    
    L) dropwise over 5 minutes. Do not allow temperature to rise.
    
  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours. Do not heat to RT.

  • Quench: Pour the cold reaction mixture into a rapidly stirring saturated NaHCO

    
     solution. (Caution: Gas evolution).
    
  • Extraction: Extract with DCM (3x), dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The fluoride is typically less polar than the alcohol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Styrene product (Olefin) Elimination dominates over substitution.Keep T < -20°C; Use Deoxo-Fluor (milder).
Black tar Decomposition of lactam.Ensure anhydrous conditions; DAST is moisture sensitive.
Low Yield Incomplete conversion.Add 0.5 eq HF-Pyridine complex as catalyst.

Protocol 3: Oxidative Functionalization (Ketone Synthesis)

Objective: Synthesize 1-(2-oxo-2-phenylethyl)piperidin-2-one . This ketone is a valuable intermediate for reductive amination (analog synthesis) or as a reference standard for oxidative metabolites.

Reagent Choice: Dess-Martin Periodinane (DMP) is selected over Jones Reagent or Swern oxidation because it is non-acidic (protects the lactam) and operational at room temperature [2].

Step-by-Step Procedure
  • Dissolution: Dissolve HP-Pip2 (50 mg) in DCM (2 mL).

  • Addition: Add DMP (1.2 eq) in one portion.

  • Reaction: Stir at room temperature for 1-2 hours. The suspension may become cloudy.

  • Quench: Add a 1:1 mixture of sat. NaHCO

    
     and 10% Na
    
    
    
    S
    
    
    O
    
    
    (Sodium thiosulfate). Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Isolation: Extract with DCM. The product is usually pure enough for use; purify via silica plug if necessary.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). A Practical Guide to Mosher Ester Analysis. Nature Protocols, 2(10), 2451–2458. Link

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • Gnecco, D., et al. (2005). Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy-1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine.[6] Tetrahedron: Asymmetry, 16(11). Link

  • Watanabe, S., et al. (2017). In vitro and in vivo metabolite identification studies for new synthetic opioids.[7] The AAPS Journal, 19(4), 1102-1122.[7] (Context for phenylethyl-piperidine metabolites). Link

Sources

1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE for receptor binding studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE for Receptor Binding Studies Application Note & Protocol Guide

Part 1: Introduction & Application Context

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one is a specialized structural probe used primarily in Structure-Activity Relationship (SAR) studies targeting neuroreceptors. Chemically, it represents the neutral lactam analog of the classic phenylethyl-piperidine pharmacophore found in potent NMDA antagonists (like Ifenprodil) and Sigma receptor ligands.

Key Chemical Features:

  • Core Scaffold:

    
    -Valerolactam (Piperidin-2-one).
    
  • Side Chain: 2-Hydroxy-2-phenylethyl group.[1][2]

  • Pharmacological Significance: Unlike its amine counterparts (which are basic and protonated at physiological pH), the lactam nitrogen is non-basic. This compound is used to:

    • Probe Electrostatic Interactions: Determine the necessity of a cationic nitrogen-aspartate salt bridge in receptor binding pockets (e.g., Sigma-1, NMDA NR2B).

    • Metabolite Profiling: Serve as a reference standard for the oxidative metabolites of phenylethyl-piperidine drugs (e.g., Fentanyl analogs or Ifenprodil derivatives).

    • Selectivity Screening: Investigate off-target binding to SV2A (synaptic vesicle protein 2A), a known target for N-substituted lactams (racetams).

Part 2: Experimental Protocols

A. Compound Preparation & Handling[3][4][5][6]

Properties:

  • Molecular Weight: ~219.28 g/mol

  • Solubility: Low aqueous solubility compared to amine salts. Soluble in DMSO, Ethanol, and Methanol.

  • Stability: Stable at room temperature; hygroscopic.

Stock Solution Protocol:

  • Weighing: Accurately weigh 2.2 mg of the compound.

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .

    • Note: Do not use water or saline for the initial stock to avoid precipitation.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

  • Working Solutions: Dilute the stock at least 1:1000 in Assay Buffer on the day of the experiment to keep DMSO concentration <0.1%.

B. Receptor Binding Assay: Sigma-1 Receptor ( R)

Objective: To determine if the neutral lactam retains affinity for the


 chaperone, typically driven by hydrophobic interactions and H-bonding.

Materials:

  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    -Pentazocine (Specific Activity: ~30 Ci/mmol).
    
  • Non-Specific Binding (NSB) Blocker: Haloperidol (10

    
    M).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in fresh buffer and repeat centrifugation to wash endogenous ligands.

    • Resuspend final pellet to a protein concentration of ~0.5 mg/mL.

  • Assay Setup (96-well plate):

    Component Volume Final Conc.

    | Assay Buffer | 100

    
    L | - |
    | Test Compound  | 25 
    
    
    
    L | 1 nM – 100
    
    
    M (Log scale) | | Radioligand | 25
    
    
    L | 2 nM -Pentazocine | | Membrane Prep | 100
    
    
    L | ~50
    
    
    g protein/well | | Total Volume | 250
    
    
    L
    | |
  • Incubation:

    • Incubate plates for 120 minutes at 37°C . (Equilibrium is slower for neutral ligands).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine for 1 hour to reduce NSB).

    • Wash 3x with 200

      
      L ice-cold Tris buffer.
      
  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

C. Receptor Binding Assay: NMDA Receptor (NR2B Subunit)

Objective: To evaluate binding at the Ifenprodil-binding site (polyamine site) of the NR2B subunit.

Materials:

  • Tissue Source: Rat forebrain membranes.

  • Radioligand: [

    
    H]Ifenprodil.
    
  • NSB Blocker: Spermine (10

    
    M) or GBR-12909 (10 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol Modifications:

  • Incubation: 120 minutes at 4°C (Ifenprodil binding is temperature-sensitive).

  • Analysis: The lactam is expected to show reduced affinity compared to Ifenprodil. If

    
    , the loss of the basic nitrogen confirms the critical role of the salt bridge in this pocket.
    

Part 3: Visualization & Data Analysis

Workflow Diagram

The following diagram outlines the parallel screening workflow to determine the "Pharmacophoric Shift" caused by the lactam modification.

ReceptorBindingWorkflow cluster_Assays Parallel Binding Assays Start Compound Source 1-(2-Hydroxy-2-phenylethyl) piperidin-2-one Prep Stock Preparation 10 mM in DMSO Start->Prep Sigma Sigma-1 Receptor Ligand: [3H](+)-Pentazocine Target: Chaperone Pocket Prep->Sigma Dilute to 1nM-100µM NMDA NMDA (NR2B) Ligand: [3H]Ifenprodil Target: Polyamine Site Prep->NMDA Dilute to 1nM-100µM Filter Filtration (GF/B) Wash x3 Ice-cold Buffer Sigma->Filter NMDA->Filter Count Scintillation Counting (CPM Data) Filter->Count Analysis Data Analysis Calculate IC50 & Ki Compare vs. Amine Analog Count->Analysis

Caption: Parallel screening workflow for profiling the lactam probe against Sigma-1 and NMDA receptors.

Data Analysis Table

Summarize your findings using this template to compare the Lactam Probe against the Amine Control.

ParameterAssayLactam Probe (

)
Amine Control (

)
Interpretation
Affinity Sigma-1 (

)
[Result] nM~10 nMRatio indicates contribution of N-cation.
Affinity NMDA (NR2B)[Result] nM~5 nMHigh ratio (>100x) confirms salt-bridge necessity.
Selectivity

vs NR2B
[Ratio][Ratio]Does lactamization improve selectivity?

Calculation: Calculate


 using the Cheng-Prusoff equation:


  • 
     = Concentration of Radioligand.
    
  • 
     = Dissociation constant of Radioligand.
    

References

  • Ganapathy, M. E., et al. (1999). Sigma-1 receptor-mediated signaling in cells.Journal of Pharmacology and Experimental Therapeutics , 289(1), 251-260. Link

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors.Molecular Pharmacology , 44(4), 851-859. Link

  • Jacobsen, E. N., et al. (2002).[3] Asymmetric synthesis of piperidin-2-one derivatives via epoxide ring-opening.Journal of the American Chemical Society , 124(7), 1307-1315. Link

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols.UNC Chapel Hill School of Medicine . Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Welcome to the technical support hub for the synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one . This transformation involves the


-alkylation of piperidin-2-one (valerolactam) using styrene oxide.

While conceptually simple, this reaction is governed by strict regiochemical and chemoselective rules. The primary challenges users face are:

  • Regioselectivity: Ensuring the nitrogen attacks the terminal (

    
    ) carbon of the epoxide to yield the target, rather than the benzylic (
    
    
    
    ) carbon.[1]
  • Ambident Nucleophilicity: Preventing

    
    -alkylation (lactim ether formation) vs. the desired 
    
    
    
    -alkylation.
  • Conversion Efficiency: Overcoming the poor nucleophilicity of the lactam nitrogen.

The Target Reaction

The synthesis relies on a base-catalyzed nucleophilic ring-opening of styrene oxide.

  • Reactants: Piperidin-2-one + Styrene Oxide.

  • Catalyst/Base: Strong base (NaH,

    
    -BuOK) or Phase Transfer Catalyst (KOH/TEBA).[2]
    
  • Target Mechanism:

    
    -type attack at the less hindered carbon.[1]
    

Critical Process Parameters (CPP) & Optimization

To ensure reproducibility, the following parameters must be controlled.

Table 1: Optimization Matrix
ParameterRecommended ConditionTechnical Rationale
Stoichiometry Lactam (1.0 eq) : Epoxide (1.1–1.2 eq)Slight excess of styrene oxide compensates for potential homopolymerization of the epoxide.[2]
Base Choice NaH (60%) or KO

Bu
The pKa of piperidin-2-one is ~16–17. Weak bases (

) are often insufficient for complete deprotonation, leading to sluggish rates.
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents solvate the cation (

), leaving the lactam anion "naked" and more nucleophilic, promoting

-attack.
Temperature 80°C – 100°C Higher temperatures favor the thermodynamic product (

-alkyl) over the kinetic product (

-alkyl) and overcome the activation barrier of the epoxide opening.
Regiocontrol Strictly Basic (pH > 10) CRITICAL: Basic conditions enforce steric control (attack at terminal

). Acidic/Lewis Acid conditions favor electronic control (attack at benzylic

), yielding the wrong isomer.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways. We aim for Pathway A (Basic Conditions).

ReactionPathways Start Piperidin-2-one + Styrene Oxide Condition_Base Condition: BASIC (NaH/DMF) Start->Condition_Base Deprotonation Condition_Acid Condition: ACIDIC/LEWIS ACID (AlCl3 or H+) Start->Condition_Acid Activation TS_Steric Transition State: Steric Control Condition_Base->TS_Steric Nucleophilic Attack (SN2-like) TS_Electronic Transition State: Electronic Control Condition_Acid->TS_Electronic Carbocation character at Benzylic pos. Product_Target TARGET PRODUCT 1-(2-hydroxy-2-phenylethyl)... (Attack at Terminal-C) TS_Steric->Product_Target Favored Path Product_Wrong WRONG ISOMER (Attack at Benzylic-C) TS_Electronic->Product_Wrong Avoid this path

Figure 1: Mechanistic divergence based on reaction pH. Basic conditions are required to target the terminal carbon of styrene oxide.

Troubleshooting Guide (Q&A)

Category 1: Reaction Failure & Low Yield[2]

Q: The reaction mixture turns dark/tarry, and yield is <30%. What is happening? A: This usually indicates polymerization of styrene oxide or decomposition of the solvent.

  • Diagnosis: Styrene oxide is sensitive to strong acids and bases at high temperatures.

  • Solution:

    • Addition Order: Do not mix everything at once. Generate the lactam anion first (Lactam + NaH in DMF at 0°C -> RT for 30 min). Then, add Styrene Oxide dropwise at the reaction temperature (e.g., 60°C).

    • Temperature Control: Do not exceed 100°C. If using DMF, avoid reflux (153°C) as DMF decomposes to dimethylamine, which will compete for the epoxide.[2]

Q: I see starting material (lactam) remaining even after 24 hours. A: The lactam anion is likely not forming or is paired too tightly with the counter-ion.

  • Solution:

    • Check Reagents: Ensure NaH is fresh. Old NaH hydrolyzes to NaOH, which is less effective in anhydrous organic media.

    • Add Iodide Source: Add catalytic Tetrabutylammonium Iodide (TBAI) (5-10 mol%). Iodide can open the epoxide to form an iodohydrin intermediate in situ, which is more reactive toward the lactam anion (via a double inversion mechanism).

Category 2: Selectivity Issues

Q: NMR shows a mixture of two isomers. How do I prevent the benzylic attack? A: You likely have Lewis Acid contamination or insufficient basicity.

  • Mechanism: If the reaction is not strongly basic, the epoxide oxygen can coordinate to metal impurities (Lewis acids), imparting partial positive charge on the benzylic carbon. This invites attack at the wrong position.

  • Solution: Ensure strictly basic conditions. Avoid metal halide catalysts (like LiBr) if regioselectivity is the primary issue. Stick to NaH or

    
    -BuOK.
    

Q: I am detecting an


-alkylated byproduct (lactim ether). 
A:  The lactam anion is an ambident nucleophile (can react at N or O).[2]
  • Theory:

    
    -alkylation is often the kinetic product, while 
    
    
    
    -alkylation is the thermodynamic product.
  • Solution:

    • Increase Temperature: Heating promotes the thermodynamic rearrangement to the

      
      -alkyl product.
      
    • Solvent Switch: If using Toluene (non-polar), switch to DMF. Polar aprotic solvents favor

      
      -alkylation by solvating the cation and leaving the nitrogen lone pair more available.
      

Standardized Experimental Protocol

Method: Base-Mediated Synthesis in Aprotic Solvent Recommended for high purity and regioselectivity.

  • Setup: Flame-dried 3-neck round bottom flask,

    
     atmosphere.
    
  • Anion Generation:

    • Charge Piperidin-2-one (10 mmol, 0.99 g) and anhydrous DMF (15 mL).

    • Cool to 0°C.

    • Add NaH (60% dispersion in oil, 12 mmol, 0.48 g) portion-wise. Caution:

      
       gas evolution.
      
    • Stir at RT for 30–45 mins until gas evolution ceases (Solution usually turns clear/yellow).

  • Alkylation:

    • Add Styrene Oxide (12 mmol, 1.37 mL) dropwise via syringe.

    • Heat to 80°C for 6–12 hours.

  • Workup:

    • Cool to RT. Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (

      
       mL). Wash combined organics with 
      
      
      
      and Brine (to remove DMF).
    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification:

    • Recrystallization from EtOAc/Hexane OR Flash Column Chromatography (MeOH:DCM 1:20).

Troubleshooting Logic Flow

Use this decision tree to diagnose experimental failures.

TroubleshootingTree Start Problem Detected Issue_Yield Low Yield / SM Remaining Start->Issue_Yield Issue_Regio Wrong Isomer (Benzylic Attack) Start->Issue_Regio Issue_Byprod O-Alkylation / Impurities Start->Issue_Byprod Check_Base Check Base Strength: Is pKa > 17? (Use NaH/tBuOK) Issue_Yield->Check_Base Check_pH Check pH: Must be BASIC Issue_Regio->Check_pH Check_Temp Increase Temp: Promotes N-Alkylation Issue_Byprod->Check_Temp Check_Water Check Water Content: Use Anhydrous Solvent Check_Base->Check_Water Check_LA Remove Lewis Acids (Avoid Li/Mg salts) Check_pH->Check_LA Check_Solvent Switch to DMF/DMSO Check_Temp->Check_Solvent

Figure 2: Troubleshooting decision matrix for reaction optimization.

References

  • Regioselectivity of Epoxide Ring Opening

    • Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656.[2] Link

    • Note: Defines the rules for nucleophilic attack under basic (steric) vs. acidic (electronic) conditions.
  • N-Alkylation of Lactams

    • Chung, K. H., et al. "Stereoselective synthesis of 2-substituted pyrrolidines and piperidines."[2] Journal of Organic Chemistry, 1990, 55, 270.[2]

    • Note: Discusses base-mediated alkylation str
  • Specific Reaction Conditions (Analogous Systems)

    • BenchChem Protocols.[1][3] "Ring-Opening Reactions of (S)-Styrene Oxide." Link

    • Note: Provides specific experimental data on styrene oxide regioselectivity with amine nucleophiles.
  • Phase Transfer Catalysis Options

    • Diez-Barra, E., et al. "Phase transfer catalysis in the N-alkylation of lactams."[2] Tetrahedron, 1997, 53(24), 8257-8268. Link

Sources

Technical Support Center: Synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Golden Path" vs. The Reality

You are likely synthesizing 1-(2-hydroxy-2-phenylethyl)piperidin-2-one via the nucleophilic ring-opening of styrene oxide (phenyloxirane) by the anion of piperidin-2-one (valerolactam).

Ideally, this is a straightforward


 reaction. The lactam nitrogen attacks the least hindered carbon of the epoxide, yielding the target secondary alcohol. However, in practice, the ambident nature of the lactam anion and the electronic bias of the styrene ring often lead to a mixture of regioisomers, O-alkylated byproducts, and oligomers.

This guide deconstructs these failure modes using a Diagnostic/Solution format.

Diagnostic: The "Wrong Alcohol" (Regioisomerism)

User Report: "My LC-MS shows two peaks with the exact same mass. NMR suggests the hydroxyl group is in the wrong position."

The Science (Causality)

Styrene oxide is a "schizophrenic" electrophile. It has two sites for nucleophilic attack:[1][2][3]

  • 
    -Carbon (Terminal):  Sterically accessible. Attack here yields your target: N-CH
    
    
    
    -CH(OH)-Ph
    .
  • 
    -Carbon (Benzylic):  Sterically hindered but electronically stabilized by the phenyl ring. Attack here yields the regioisomer: N-CH(Ph)-CH
    
    
    
    -OH
    .

Under basic conditions (standard for lactam alkylation), steric factors usually dominate, favoring


-attack. However, if the reaction mixture becomes neutral or slightly acidic, or if a Lewis acid catalyst is inadvertently introduced, the mechanism shifts toward electronic control, favoring 

-attack [1].
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Catalyst/Base Use KOtBu or NaH (Strong Base).Strong bases ensure the lactam exists as a "hard" nucleophile, driving the steric

attack. Avoid weak bases (e.g.,

) that may buffer the pH to neutral ranges where electronic control competes.
Solvent DMF or DMSO (Polar Aprotic).These solvents solvate the cation (

,

), leaving the lactam anion "naked" and more reactive toward the sterically accessible terminal carbon.
Temperature Maintain 60–80°C .Higher temperatures generally favor the thermodynamic product. However, excessive heat (>100°C) can overcome the activation energy for the sterically hindered

-attack.

Diagnostic: The "Lactim Ether" (O-Alkylation)

User Report: "I see a product that lacks the carbonyl stretch in IR (approx. 1660 cm⁻¹) and has a new C=N stretch."

The Science (Causality)

The valerolactam anion is an ambident nucleophile . Resonance delocalizes the negative charge between the Nitrogen and the Oxygen.

  • N-Alkylation (Target): Thermodynamically favored (amide bond stability).

  • O-Alkylation (Side Reaction): Kinetically possible, forming a lactim ether .

According to Hard-Soft Acid-Base (HSAB) theory, the Oxygen is the "hard" center and Nitrogen is the "soft" center. While styrene oxide is generally soft enough to prefer N-alkylation, the presence of "hard" cations (like


) or high solvent polarity can sometimes shield the Nitrogen, promoting O-attack [2].
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Counter-ion Use Potassium (

)
over Lithium (

).

coordinates tightly to the Oxygen, potentially activating it or pulling electron density in a way that exposes the Oxygen to alkylation.

is looser.
Leaving Group Epoxides are preferred over Halides.Epoxide ring opening is generally more selective for N-alkylation in lactams compared to alkyl halides (e.g., phenacyl bromide), which often yield significant O-alkylation [3].
Thermodynamics Allow longer reaction times.O-alkylation is often the kinetic product. Under high heat/time, the O-alkylated product can sometimes rearrange or equilibrate to the thermodynamically stable N-alkylated lactam (Lactim-Lactam rearrangement).

Diagnostic: "Gummy Residues" (Polymerization)

User Report: "The reaction turned into a viscous gel. Yield is low, and I can't filter it."

The Science (Causality)

Styrene oxide is prone to homopolymerization . If the lactam anion concentration is too low (slow addition) or if the base is consumed by moisture, the epoxide can react with itself, initiated by trace alkoxides. This forms poly(styrene oxide) chains.

Troubleshooting Protocol
  • Stoichiometry: Use a slight excess of the Lactam (1.1 equiv) relative to the Epoxide (1.0 equiv). Do not use excess epoxide.

  • Moisture Control: Strictly anhydrous conditions are required. Water acts as an initiator for epoxide polymerization and destroys the lactam anion.

  • Addition Order: Add the Epoxide to the Lactam anion solution. This ensures the concentration of the nucleophile (lactam) is always high relative to the epoxide, suppressing self-polymerization.

Visualizing the Reaction Pathways

The following diagram maps the decision tree for the reaction. Green paths represent success; red/orange paths represent specific failure modes described above.

ReactionPathways Start Valerolactam + Styrene Oxide Cond_Basic Strong Base (Steric Control) Start->Cond_Basic Cond_Acid Weak Base/Acid (Electronic Control) Start->Cond_Acid Cond_Hard Hard Cation (Li+) or Alkyl Halide Start->Cond_Hard Cond_Poly Excess Epoxide or Moisture Start->Cond_Poly Target TARGET: N-alkylated (beta-attack) 1-(2-hydroxy-2-phenylethyl)... Cond_Basic->Target Major Path Regioisomer SIDE PRODUCT: N-alkylated (alpha-attack) Benzylic Amine Cond_Basic->Regioisomer Minor Path Cond_Acid->Regioisomer Major Path LactimEther SIDE PRODUCT: O-alkylated Lactim Ether Cond_Hard->LactimEther Kinetic Path Polymer SIDE PRODUCT: Poly(styrene oxide) Gummy Residue Cond_Poly->Polymer Chain Reaction

Caption: Reaction logic flow. The green path indicates the optimized route using steric control to achieve the target N-alkylation.

Optimized Experimental Protocol

Objective: Synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one with minimized regiochemical errors.

  • Preparation of Anion:

    • Charge a flame-dried 3-neck flask with Piperidin-2-one (10 mmol) and anhydrous DMF (15 mL) under Nitrogen.

    • Cool to 0°C.

    • Add NaH (60% in oil, 11 mmol) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation.

  • Epoxide Addition (Critical Step):

    • Dissolve Styrene Oxide (10 mmol) in anhydrous DMF (5 mL).

    • Add the epoxide solution dropwise to the lactam anion solution over 20 minutes.

    • Note: Slow addition into excess anion prevents polymerization.

  • Reaction:

    • Heat the mixture to 70°C .

    • Monitor via TLC (EtOAc/Hexane) or LC-MS.

    • Reaction is typically complete in 4–6 hours.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with

      
       (5% aq) to remove DMF.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization from EtOAc/Hexane is often sufficient to remove trace regioisomers, as the linear target molecule packs differently than the branched benzylic isomer.

References

  • Hansen, T., et al. (2020).[3] "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions." European Journal of Organic Chemistry.[3] Link

  • LaPlante, S. R., et al. (2013).[4] "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Reinecke, M. G., et al. (1972). "The effect of solvent and cation on the reaction of alkali metal salts of pyrrole with allyl halides." Journal of Organic Chemistry. Link

Sources

Purification challenges of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Case Reference: N-Substituted Lactam Purification Series Subject: Troubleshooting Isolation, Enantiomeric Resolution, and Stability Status: Active Guide

Executive Summary

This guide addresses the purification challenges of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one . This molecule presents a "perfect storm" of purification difficulties: it possesses a polar lactam core, a hydrogen-bonding hydroxyl group, a hydrophobic phenyl ring, and a chiral center.

Common user reports indicate three primary failure modes:

  • "Oiling Out": Inability to crystallize the product from the reaction mixture.

  • Enantiomeric Co-elution: Difficulty separating the (R) and (S) enantiomers on standard silica.

  • Thermal Degradation: Appearance of styrene-like impurities during high-temperature drying or GC analysis.

Part 1: The "Oiling Out" Phenomenon (Crystallization)

User Issue: "I synthesized the compound via the ring-opening of styrene oxide with 2-piperidone. Upon workup, I get a viscous yellow oil that refuses to solidify, even after weeks in the fridge."

Technical Diagnosis: The molecule contains both a rigid lactam ring and a flexible hydroxy-ethyl chain. This conformational flexibility, combined with strong intermolecular Hydrogen bonding (OH···O=C), often leads to an amorphous glass rather than a crystal lattice. Impurities (unreacted styrene oxide) act as plasticizers, preventing nucleation.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent System EtOAc : Heptane (1:3) The lactam is soluble in Ethyl Acetate (EtOAc); the phenyl group allows partial solubility in Heptane. This balance forces a slow lattice formation. Avoid chlorinated solvents (too soluble) or pure alcohols (too soluble).
Nucleation Method Vapor Diffusion Dissolve the oil in minimal EtOAc in a small vial. Place this open vial inside a larger jar containing Heptane. Seal the outer jar.
Temperature Ramp Down (25°C

-20°C)
Sudden cooling traps impurities. Slow diffusion at RT followed by cooling promotes pure crystal growth.
Seed Crystal Scratch & Sonicate If no seed exists, dip a glass rod in the oil, let it air dry, and scratch the side of the flask. Sonication can induce micro-nucleation.

Critical Warning: Do not use acid-base extraction to purify this compound. Unlike piperidine, piperidin-2-one is a lactam (amide) and is not basic . It will not protonate significantly to move into the aqueous layer with mild acid, and strong acid may hydrolyze the ring.

Part 2: Enantiomeric Separation (Chiral HPLC)

User Issue: "I see a single peak on C18 HPLC, but my biological assay suggests a mixture. How do I separate the enantiomers?"

Technical Diagnosis: The carbon at the 2-position of the ethyl chain (attached to the phenyl and hydroxyl) is a chiral center. Standard C18 or Silica columns are achiral and cannot resolve these enantiomers. You require a Polysaccharide-based Chiral Stationary Phase (CSP).

Recommended Method Development:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or equivalent).

  • Mode: Normal Phase (NP) is superior to Reverse Phase (RP) for this compound due to the lactam's solubility profile.

Optimized Method Parameters:

ParameterSettingReason
Mobile Phase Hexane : Ethanol (90:10)Ethanol is a better modifier than IPA here; it sharpens the peak of the hydroxylated species.
Flow Rate 1.0 mL/minStandard flow for analytical resolution.
Detection UV @ 210 nm & 254 nm254 nm detects the phenyl ring; 210 nm captures the lactam amide bond.
Temperature 25°CLower temperatures often improve chiral selectivity (

) by reducing thermal motion.

Visual Workflow: Method Development Decision Tree

ChiralMethodDev Start Crude Mixture CheckPurity Check Chemical Purity (Achiral C18) Start->CheckPurity Decision Purity > 95%? CheckPurity->Decision CleanUp Flash Chromatography (Remove Impurities) Decision->CleanUp No ChiralScreen Screen Chiral Columns (Amylose vs Cellulose) Decision->ChiralScreen Yes CleanUp->CheckPurity MobilePhase Optimize Modifier (IPA vs EtOH) ChiralScreen->MobilePhase FinalMethod Final Method: Hexane/EtOH (90:10) MobilePhase->FinalMethod

Figure 1: Decision matrix for establishing enantiomeric purity. Note that chemical purity must be established before attempting chiral separation to prevent column fouling.

Part 3: Chemical Stability & Degradation (The "Ghost Peak")

User Issue: "When I run GC-MS, I see a peak with Mass [M-18]. Is my compound decomposing?"

Technical Diagnosis: Yes. The 1-(2-hydroxy-2-phenylethyl) motif is a


-hydroxy group  relative to the benzylic position. Under high thermal stress (GC injector port) or acidic conditions, it undergoes dehydration  to form the corresponding styrene derivative (enamide-like structure).

Mechanism of Dehydration: The benzylic carbocation intermediate is stabilized by the phenyl ring, making the elimination of water (


) energetically favorable at temperatures >150°C.

Visual Mechanism: Thermal Dehydration Pathway

Dehydration Reactant 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (Intact Alcohol) Transition Benzylic Carbocation / Transition State Reactant->Transition - H2O Heat Heat (>150°C) or Acid Heat->Transition Product Styrene Derivative (Dehydrated) [M-18] Peak Transition->Product Elimination

Figure 2: Thermal degradation pathway. The benzylic position facilitates water loss, creating a styrene-like double bond.

Prevention Strategy:

  • Avoid GC-MS: Use LC-MS (ESI+) for mass confirmation. The "soft" ionization of Electrospray avoids thermal dehydration.

  • Drying: Do not dry the compound in an oven >50°C. Use a vacuum desiccator at room temperature with

    
    .
    
  • Acidity: Ensure the final product is neutral. Traces of acid from silica gel chromatography can catalyze dehydration over time. Wash the organic phase with

    
     before concentration.
    

FAQ: Frequently Asked Questions

Q1: Can I use normal silica gel for the initial cleanup? A: Yes, but the lactam is polar. Use a gradient of DCM : Methanol (98:2 to 95:5) . Add 0.1% Triethylamine (TEA) to the mobile phase to prevent tailing. The TEA neutralizes acidic sites on the silica that might otherwise bind to the lactam or catalyze dehydration.

Q2: Why is my yield low after recrystallization? A: The compound is likely too soluble in the mother liquor.

  • Fix: Cool the mixture to -20°C or -78°C (dry ice/acetone) to force precipitation.

  • Fix: Save the mother liquor and run a second crop, or purify the mother liquor via Flash Chromatography.

Q3: Is the nitrogen atom basic? Can I make an HCl salt? A: No. The nitrogen is part of a lactam (cyclic amide). The lone pair is delocalized into the carbonyl oxygen. It is neutral . Attempting to make an HCl salt will likely fail to crystallize or, with strong acid/heat, hydrolyze the lactam ring open to the amino-acid form.

References

  • Synthesis of N-substituted lactams

    • Micouin, L., et al. (1996).[1] "Improvement of the Synthesis of Chiral Non-Racemic Bicyclic Lactams in the Piperidin-2-ones Series." Synthetic Communications, 26(8), 1605-1611.[1] Link

  • Chiral Separation Principles

    • American Pharmaceutical Review. (2025).[2][3] "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." Link

  • Piperidin-2-one Pharmacology & Structure

    • Janssen Pharmaceutica.[4] (Patent Context). "N-(1-phenethyl-4-piperidyl) propionanilide synthesis intermediates." (Referencing general N-phenethyl piperidine chemistry). Note: While specific to the 4-piperidone, the solubility and N-alkylation principles apply.

  • Crystallization of Polar Organics

    • BenchChem Protocols. (2024). "Chiral resolution of racemic mixtures using diastereomeric salt formation." (General reference for resolution logic, though salt formation is contraindicated here). Link

Sources

Technical Support Guide: Stability & Handling of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one is a critical process impurity and oxidative degradation product often encountered in the development of N-phenethylpiperidine-based opioids (e.g., Fentanyl, Carfentanil) and related CNS-active agents.

Chemically, it represents a "double oxidation" state of the parent phenethylpiperidine scaffold:

  • Ring Oxidation: The piperidine ring is oxidized alpha to the nitrogen, forming a lactam (piperidin-2-one).

  • Linker Oxidation: The ethyl linker is hydroxylated at the benzylic position (beta-hydroxylation).

Researchers typically encounter this compound during forced degradation studies (oxidative stress), metabolite profiling , or as a trace impurity in stored API. Its stability is governed by three primary competing pathways: Dehydration (Styryl formation) , Oxidation (Phenacyl formation) , and Lactam Hydrolysis .

Critical Stability Issues & Troubleshooting (Q&A)

Issue 1: Appearance of a Late-Eluting "Ghost Peak" (RRT ~1.1–1.3)

User Question: "I am seeing a new, non-polar impurity peak growing in my standard solution after 24 hours at room temperature. It elutes later than the parent peak. What is it?"

Technical Diagnosis: This is likely the Dehydration Product : 1-(2-Phenylethenyl)piperidin-2-one (Styryl derivative).

  • Mechanism: The 2-hydroxy group is benzylic.[1] Under acidic conditions or elevated temperature, it undergoes acid-catalyzed

    
    -elimination of water to form a conjugated styrene system. This increases hydrophobicity, causing the later retention time on Reverse Phase (RP) HPLC.
    
  • Trigger: Acidic diluents (e.g., 0.1% TFA) or exposure to heat.

Corrective Action:

  • Diluent Switch: If your sample diluent is acidic, switch to a neutral buffer (e.g., Ammonium Bicarbonate, pH 7.0) or Water:Acetonitrile (50:50).

  • Temperature Control: Store stock solutions at 2–8°C. Avoid leaving autosampler vials at room temperature for >12 hours.

Issue 2: Mass Spectrum Shows a -2 Da Shift

User Question: "My LC-MS analysis shows a degradation product with a mass of [M-2H]. Is this a dehydrogenation?"

Technical Diagnosis: This indicates Oxidation to the Ketone : 1-(2-Oxo-2-phenylethyl)piperidin-2-one .

  • Mechanism: The secondary benzylic alcohol is susceptible to oxidation to a ketone (phenacyl group). This is common in samples exposed to air (autoxidation) or trace metal ions in solvents.

  • Trigger: Aerated solvents, light exposure, or presence of peroxides in aged solvents (e.g., THF, Ethers).

Corrective Action:

  • Degas Solvents: Thoroughly degas all mobile phases.

  • Antioxidants: For long-term storage, consider adding an antioxidant (e.g., BHT) if the protocol permits.

  • Amber Glass: Protect samples from light to prevent photo-initiated oxidation.

Issue 3: Peak Splitting or Shoulder Formation

User Question: "The main peak for 1-(2-hydroxy-2-phenylethyl)piperidin-2-one is splitting into two partially resolved peaks. Is my column failing?"

Technical Diagnosis: This is likely Enantiomeric Separation , not degradation.

  • Mechanism: The carbon carrying the hydroxyl group is a chiral center. If you are working with a racemic standard (or if racemization has occurred), standard C18 columns may show partial separation of the (R) and (S) enantiomers, especially if the mobile phase contains chiral additives or if the column has residual silanol activity.

Corrective Action:

  • Verify Stereochemistry: Confirm if your material is a racemate or a pure enantiomer.

  • Method Optimization: If separation is unwanted, increase buffer strength or temperature (to ~40°C) to merge the peaks. If separation is desired, switch to a Chiralpak AD-H or OD-H column.

Experimental Protocols

Protocol A: Forced Degradation Profiling

Objective: To confirm the identity of degradation products and validate stability-indicating methods.

Stress ConditionReagent/ConditionDurationExpected DegradantMechanism
Acid Hydrolysis 1N HCl, 60°C4–24 hrsStyryl Derivative (Major)Amino Acid (Minor)Dehydration (fast); Ring opening (slow)
Base Hydrolysis 1N NaOH, 60°C4–24 hrsAmino Acid (Major)Lactam ring opening
Oxidation 3% H₂O₂, RT2–6 hrsKetone Derivative Alcohol oxidation
Thermal 80°C (Solid State)7 daysStyryl Derivative Thermal elimination
Protocol B: LC-MS Identification Parameters

Use these settings to identify the compound and its degradants.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: ESI+ (Positive Mode).

CompoundDescriptionMass ShiftKey Fragment Ions (m/z)
Target Parent LactamM (Parent)[M+H]⁺, [M+Na]⁺, loss of H₂O (-18)
Degradant A Styryl (Dehydrated)M - 18 DaStable conjugated cation
Degradant B Ketone (Oxidized)M - 2 DaTropylium ion (91), Acylium ion
Degradant C Amino Acid (Open)M + 18 DaLoss of COOH

Visualizing the Degradation Pathways

The following diagram maps the stability logic and degradation pathways for 1-(2-hydroxy-2-phenylethyl)piperidin-2-one.

StabilityPathways cluster_conditions Environmental Triggers Parent 1-(2-Hydroxy-2-phenylethyl) piperidin-2-one (Target Compound) Styryl Styryl Derivative (Dehydration Product) High Hydrophobicity Parent->Styryl Acid / Heat (- H₂O) Ketone Phenacyl Derivative (Oxidation Product) [M-2H] Parent->Ketone Oxidation (H₂O₂ / Air) (- 2H) Acid Amino Acid Derivative (Hydrolysis Product) Ring Opening Parent->Acid Strong Base / Acid (+ H₂O) Trig1 Low pH / TFA Trig1->Parent Trig2 Light / Air Trig2->Parent Trig3 High pH Trig3->Parent

Caption: Degradation pathways of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one showing primary breakdown products under stress conditions.

References

  • US National Library of Medicine. (2025). Degradation of immediate precursors of fentanyl and fentalogs. National Institutes of Health. [Link]

  • ConnectSci. (2020). Decontamination of Fentanyl and Fentanyl Analogues in Field and Laboratory Settings: A Review of Fentanyl Degradation. Australian Journal of Chemistry. [Link]

  • OpenStax. (2023). Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. [Link]

Sources

Technical Support Center: HP-PIP Degradation & Stability Profile

[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Degradation, Stability, and Analytical Anomalies of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one.[1]

Core Technical Overview

Molecule: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one Molecular Formula:

Molecular Weight:Key Functional Groups:1

Why are you seeing this guide? Users typically access this node when encountering unexplained peak splitting in HPLC, mass balance discrepancies during stability testing, or "ghost peaks" in LC-MS analysis of phenylethyl-piperidine derivatives. HP-PIP is chemically labile at the benzylic position and the lactam ring, serving as a "canary in the coal mine" for formulation stability.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a split peak or shoulder for HP-PIP in my Reverse Phase HPLC method."

Diagnosis: On-Column Chiral Separation or Atropisomerism. The carbon atom bearing the hydroxyl and phenyl group is a chiral center. Standard C18 columns may show partial separation of enantiomers if the mobile phase contains chiral additives (e.g., cyclodextrins) or if the column has residual silanol activity acting as a weak chiral selector.

  • Corrective Action:

    • Switch to an achiral method with higher buffer strength (20-50 mM Ammonium Acetate) to suppress silanol interactions.[1]

    • If separation is intended, validate the method using a Chiralpak AD-H or OD-H column.[1]

Issue 2: "My sample recovery is low (<80%) after standard filtration."

Diagnosis: Filter Membrane Adsorption. The lactam and phenyl moieties make HP-PIP moderately lipophilic (LogP

1
  • Corrective Action:

    • Immediate: Switch to Regenerated Cellulose (RC) or PVDF filters.

    • Protocol: Pre-saturate the filter with 2 mL of sample solution before collecting the filtrate for analysis.

Issue 3: "I detect a +16 Da impurity increasing over time in solution."

Diagnosis: N-Oxide Artifact or Hydroxylation? While N-oxides are common in tertiary amines, HP-PIP is an amide (lactam).[1] The nitrogen lone pair is delocalized into the carbonyl; therefore, N-oxidation is chemically unlikely under standard conditions.

  • Root Cause: The +16 Da shift is likely hydroxylation of the phenyl ring (metabolic/enzymatic mimicry) or, more commonly, an artifact of in-source fragmentation where a related impurity is co-eluting.

  • Verification: Check the retention time. True oxidation products (phenolic derivatives) will elute earlier than the parent on RP-HPLC due to increased polarity.[1]

Issue 4: "A new peak appears at [M-18] in LC-MS source."

Diagnosis: In-Source Dehydration. The benzylic alcohol is highly prone to water loss (dehydration) in the electrospray ionization (ESI) source, forming a styrene-like cation (

1
  • Corrective Action:

    • Lower the Desolvation Temperature (from 500°C to 350°C).

    • Reduce Cone Voltage .

    • Note: If the peak exists in the UV trace, it is a real chemical degradant (styrene derivative), not just an MS artifact.

Degradation Pathways & Mechanisms[1][2]

Understanding the specific degradation routes is essential for distinguishing between synthesis byproducts and stability failures.

A. Dehydration (Acid-Catalyzed)

Under acidic stress (pH < 3) or high heat, the benzylic hydroxyl group eliminates water to form the conjugated alkene.

  • Product: 1-(2-phenylvinyl)piperidin-2-one (Enamide).[1]

  • Mechanism: Protonation of -OH

    
     Loss of 
    
    
    
    
    Carbocation formation
    
    
    Elimination.[1]
  • Detection: High UV absorbance at 254 nm (due to conjugation).

B. Oxidation (Benzylic)

Oxidative stress (Peroxides/Metal ions) targets the benzylic carbon.

  • Product: 1-(2-oxo-2-phenylethyl)piperidin-2-one (Ketone).[1]

  • Mechanism: Radical abstraction of the benzylic proton followed by oxidation.

  • Relevance: Common in formulations containing povidone or PEG (which carry peroxide impurities).

C. Hydrolysis (Base-Catalyzed)

The lactam ring is susceptible to ring-opening under strong alkaline conditions (pH > 10).[1]

  • Product: 5-((2-hydroxy-2-phenylethyl)amino)pentanoic acid.[1]

  • Mechanism: Nucleophilic attack of

    
     on the lactam carbonyl.[1]
    
Visualizing the Pathways

The following diagram maps the degradation logic for HP-PIP.

DegradationMapcluster_conditionsStress ConditionsParentParent Molecule1-(2-hydroxy-2-phenylethyl)piperidin-2-one(MW 219.28)DehydrationDegradant A (Enamide)1-(2-phenylvinyl)piperidin-2-one(MW 201.26)Parent->DehydrationAcid Stress / Heat(- H2O)OxidationDegradant B (Ketone)1-(2-oxo-2-phenylethyl)piperidin-2-one(MW 217.26)Parent->OxidationOxidative Stress(- 2H)HydrolysisDegradant C (Ring Open)5-((2-hydroxy-2-phenylethyl)amino)pentanoic acid(MW 237.29)Parent->HydrolysisAlkaline Stress(+ H2O)Acid0.1N HCl, 60°CBase0.1N NaOH, RTPeroxide3% H2O2, RT

Caption: Figure 1. Primary degradation pathways of HP-PIP under ICH Q1A(R2) forced degradation conditions.

Experimental Protocol: Forced Degradation Study

To validate your analytical method, perform this stress testing protocol. This ensures your method is "stability-indicating" (capable of separating the parent from degradants).[1]

Materials
  • Stock Solution: 1 mg/mL HP-PIP in Acetonitrile/Water (50:50).[1]

  • Stressors: 1N HCl, 1N NaOH, 30%

    
    .[2]
    
Step-by-Step Workflow
  • Acid Hydrolysis:

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Incubate at 60°C for 4 hours .

    • Neutralize with 1 mL 1N NaOH.

    • Target Degradant: Enamide (Dehydration product).

  • Base Hydrolysis:

    • Mix 1 mL Stock + 1 mL 1N NaOH.

    • Incubate at Room Temperature for 2 hours . (Note: Lactams open quickly; heat may destroy the amino acid product).

    • Neutralize with 1 mL 1N HCl.

    • Target Degradant: Amino acid derivative (Ring opening).

  • Oxidation:

    • Mix 1 mL Stock + 1 mL 3%

      
      .
      
    • Incubate at Room Temperature for 24 hours .

    • Target Degradant: Ketone derivative.[3]

  • Analysis:

    • Inject neutralized samples onto HPLC.

    • Success Criterion: Mass balance > 90% (Sum of Parent + Degradants). Resolution (

      
      ) > 1.5 between all peaks.
      
Quantitative Data Summary (Expected Results)
Stress ConditionMajor DegradantRetention Time Shift (vs Parent)Characteristic MS Fragment (m/z)
Acid / Heat Dehydration (Alkene)+ (Later eluting, less polar)202.1 (Parent - 18)
Base / Alkali Hydrolysis (Acid)- (Earlier eluting, polar)238.3 (Parent + 18)
Peroxide Oxidation (Ketone)+/- (Close elution)218.1 (Parent - 2)
Photolytic Radical Dimerization++ (Very late eluting)436.5 (Dimer)

References & Authority

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[4] Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Defines mechanisms for benzylic oxidation and lactam hydrolysis).

  • PubChem Compound Summary. Piperidin-2-one derivatives.[1] National Center for Biotechnology Information. Link

  • Journal of Pharmaceutical and Biomedical Analysis. Forced degradation studies of Fenspiride (Structural Analog). (Provides context for phenylethyl-piperidine stability). Link

Overcoming poor solubility of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one Case ID: SOL-PIP-ON-001

Executive Summary: The Physicochemical Challenge

Welcome to the technical support center. You are likely encountering precipitation or poor dissolution with 1-(2-hydroxy-2-phenylethyl)piperidin-2-one .

To solve this, we must first correct a common chemical misconception regarding this scaffold. Unlike simple piperidines, which are basic amines, this molecule is a piperidin-2-one (delta-valerolactam) . The nitrogen atom is part of an amide bond.

The Critical Insight:

  • It is NOT basic: The lone pair on the nitrogen is delocalized into the carbonyl group. Consequently, the pKa of the conjugate acid is extremely low (< 0).

  • Implication: Standard "pH adjustment" strategies (e.g., adding HCl or using acidic buffers) will fail to improve solubility because the molecule will not protonate under physiological or standard experimental conditions.

  • The Solubility Barrier: The insolubility arises from the lipophilic phenyl ring and the potential for intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl, which "hides" the polar groups from the solvent.

Decision Matrix: Solubilization Strategy

Use the following logic flow to select the correct protocol for your application.

SolubilityStrategy Start Start: Solid Compound 1-(2-hydroxy-2-phenylethyl)piperidin-2-one AppType Select Application Type Start->AppType InVitro In Vitro / Cellular Assays (Low Concentration Required) AppType->InVitro InVivo In Vivo / Animal Studies (High Dose Required) AppType->InVivo DMSO Protocol A: Organic Stock (DMSO/Ethanol) InVitro->DMSO Standard CD Protocol B: Cyclodextrin Complexation (HP-β-CD) InVivo->CD Preferred (Biocompatible) Lipid Protocol C: Lipid/Surfactant (PEG/Tween/Saline) InVivo->Lipid Alternative (High Load) Precip Check: Does it precipitate upon dilution? DMSO->Precip Success Proceed to Experiment CD->Success Lipid->Success Precip->CD Yes (Precipitation Observed) Precip->Success No

Figure 1: Strategic workflow for selecting the appropriate solubilization method based on end-use application.

Part 1: Detailed Protocols

Protocol A: The "Organic Spike" Method (In Vitro Standard)

Best for: High-throughput screening, cellular assays where DMSO < 1% is tolerated.

Mechanism: Uses a water-miscible organic solvent to disrupt the crystal lattice before dilution into aqueous media.

  • Stock Preparation:

    • Weigh the solid compound.

    • Dissolve in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM to 50 mM .

    • Note: If DMSO is contraindicated, use anhydrous Ethanol, though solubility may be lower (approx. 5-10 mM max).

    • Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Dilution (The Critical Step):

    • Do NOT add the stock directly to a large volume of cold buffer. This causes "crashing out."

    • Technique: Perform a serial dilution in the organic solvent first, or use an intermediate "transition" step.[1]

    • Add the DMSO stock dropwise to the vortexing culture medium/buffer.

    • Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid cytotoxicity.

Troubleshooting Table:

ObservationCauseCorrective Action
Cloudiness immediately upon dilution Local supersaturationUse a "step-down" dilution: Dilute stock 1:10 in PEG-400 first, then dilute that into buffer.
Precipitation after 1 hour Thermodynamic instabilitySwitch to Protocol B (Cyclodextrins).
Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IP/IV/Oral) and sensitive cell lines. Prevents precipitation by encapsulating the lipophilic phenyl ring.

Mechanism: The hydrophobic phenyl group of the molecule inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Reagents:

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).

  • Sterile Water or Saline (0.9% NaCl).

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water/saline to create a 20% (w/v) clear solution. Filter sterilize (0.22 µm).

  • Compound Addition:

    • Weigh the required amount of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one.

    • Add the 20% HP-β-CD vehicle directly to the solid.

  • Energy Input (Crucial):

    • The compound will NOT dissolve immediately.

    • Sonicate at 40°C for 20–30 minutes.

    • If still cloudy, place on a shaker/rotator at room temperature overnight.

  • Validation: The solution should be perfectly clear. If a pellet remains, centrifuge and determine the concentration of the supernatant via HPLC/UV before dosing.

Protocol C: Cosolvent/Surfactant System (High Dose)

Best for: Oral gavage (PO) or IP injection where high drug loads are needed.

Formulation: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline.

Step-by-Step:

  • Dissolve compound completely in 5% volume DMSO .

  • Add 40% volume PEG-400 (Polyethylene glycol 400). Vortex until clear.

  • Add 5% volume Tween 80 (Polysorbate 80). Vortex.

  • Slowly add 50% volume warm Saline while vortexing.

Warning: This formulation is viscous. Ensure your needle gauge is appropriate (≥ 23G) if injecting.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to dissolve it? It has a nitrogen atom. A: No. This is the most common error with this compound. The nitrogen is part of a lactam (cyclic amide) ring. Amides are neutral, not basic. Adding acid will not protonate the nitrogen to form a salt; it will only create an acidic solution that might hydrolyze the amide bond over time, degrading your compound [1].

Q2: I see a "gel" forming when I add water to my ethanol stock. Why? A: This is likely due to the "Oiling Out" effect. The lipophilic nature of the phenylethyl chain causes the molecules to aggregate rapidly when the solvent polarity increases. To prevent this, switch to Protocol B (Cyclodextrins) , which prevents aggregation by physically isolating the molecules [2].

Q3: Is the hydroxyl group (OH) helpful for solubility? A: Paradoxically, it might hinder it in the solid state. The hydroxyl group likely acts as a hydrogen bond donor to the amide carbonyl of a neighboring molecule (intermolecular) or the same molecule (intramolecular). This creates a tight crystal lattice that resists dissolution. Breaking this lattice requires significant energy (sonication/heat) or a solvent that disrupts H-bonds (DMSO) [3].

Q4: How do I store the stock solution? A: Store DMSO stocks at -20°C. However, thaw completely and vortex before use. DMSO is hygroscopic (absorbs water from air); if water gets into the frozen stock, the compound may precipitate inside the tube over time.

References

  • BenchChem Technical Support. (2025).[2] Enhancing the Solubility of Piperidine Intermediates.[1][2] BenchChem.[2] Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Cayman Chemical. (2024). 4-Hydroxy-1-(2-phenylethyl)piperidine Product Insert.[3] Cayman Chemical. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[2][4][5][6][7][8] ISRN Pharmaceutics. Link

Sources

Technical Support Center: Synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy

You are encountering challenges in scaling up the synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one . This molecule combines a valerolactam core with a phenethanol side chain. In our experience, the transition from gram-scale (bench) to kilogram-scale (pilot) introduces two primary failure modes: exothermic runaway during epoxide opening and regio-isomeric drift due to thermodynamic control.

This guide addresses the two most common synthetic routes:

  • Route A (Epoxide Opening): Reaction of piperidin-2-one with styrene oxide. (Preferred for atom economy).

  • Route B (Direct Alkylation): Reaction of piperidin-2-one with 2-halo-1-phenylethanol. (Alternative if handling epoxides is restricted).

Strategic Decision Matrix

SynthesisStrategy Start Target: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one Decision Key Constraint? Start->Decision RouteA Route A: Epoxide Opening (Styrene Oxide + 2-Piperidone) IssueA Risk: Exotherm & Regioselectivity RouteA->IssueA RouteB Route B: N-Alkylation (Halohydrin + 2-Piperidone) IssueB Risk: O-Alkylation (Lactim ether) RouteB->IssueB Decision->RouteA Cost/Atom Economy Decision->RouteB Avoid Carcinogens/Exotherms ControlA Solution: Slow Addition + Base Catalysis IssueA->ControlA ControlB Solution: Phase Transfer Catalysis (PTC) IssueB->ControlB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on facility constraints and safety profiles.

Route A: Epoxide Ring Opening (The Industry Standard)

This route involves the nucleophilic attack of the lactam nitrogen anion onto styrene oxide.

The Reaction:



Critical Mechanism: Regioselectivity

Styrene oxide is an unsymmetrical epoxide. The nucleophile (lactam) can attack:

  • 
    -Carbon (Benzylic):  Yields the wrong isomer (primary alcohol).
    
  • 
    -Carbon (Terminal):  Yields the correct target (secondary alcohol).
    

Rule of Thumb: Under basic conditions, steric factors dominate, favoring attack at the less hindered


-carbon (terminal).[1] Under acidic  conditions, electronic factors dominate, favoring the benzylic position. You must maintain basicity to ensure product identity. 
Troubleshooting Guide: Epoxide Route
SymptomProbable CauseCorrective Action
Runaway Exotherm Epoxide accumulation. Reaction rate < Addition rate.Dosing Control: Do not add styrene oxide in one shot. Use a dosing pump.[2][3] Verify reaction initiation (temp rise) before continuing feed.
Wrong Isomer (Primary Alcohol) Acidic impurities or lack of base.pH Control: Ensure >1.0 eq of base (e.g., NaH or KOtBu) is fully active. Avoid Lewis acid catalysts which promote benzylic attack [1].
Incomplete Conversion Catalyst deactivation or moisture.Drying: Valerolactam is hygroscopic.[2] Water kills the lactam anion. Dry starting material by azeotropic distillation with toluene before adding base.
Oligomerization Homopolymerization of styrene oxide.Temperature: Keep reaction temp < 100°C. High temps favor epoxide-epoxide polymerization over lactam attack.
FAQ: Route A

Q: I am seeing a thick gum form during the reaction that stops the stirrer. Why? A: This is likely the sodium salt of the lactam crashing out in non-polar solvents.

  • Fix: Switch solvent systems.[2] If using Toluene, add a co-solvent like DMF (5-10%) or use Phase Transfer Catalysis (PTC) conditions to solubilize the anion.

Q: Can I use KOH instead of NaH to save money? A: Yes, but you must remove the water generated. Use solid KOH + 18-Crown-6 (catalytic) in toluene and reflux under a Dean-Stark trap to remove water continuously. If water remains, hydrolysis of the lactam ring becomes a competing side reaction.

Route B: Direct N-Alkylation (The Alternative)

The Reaction:



Critical Mechanism: O- vs. N-Alkylation

Lactam anions are ambident nucleophiles . They can react at the Nitrogen (desired) or the Oxygen (undesired, forming a lactim ether).

  • Hard/Soft Acid Base (HSAB) Theory: The Oxygen is the "hard" center; Nitrogen is the "soft" center.

  • Control: To favor N-alkylation, use a "soft" counter-ion (like

    
     or 
    
    
    
    ) and a solvent that does not solvate the cation too strongly, or use PTC.
Troubleshooting Guide: Alkylation Route
SymptomProbable CauseCorrective Action
High O-Alkylated Impurity "Naked" anion or hard electrophile behavior.Solvent Switch: Avoid highly polar aprotic solvents (like DMSO) if O-alkylation is high. Use Toluene/KOH/TBAB (Phase Transfer).
Low Yield Elimination of the alkyl halide to styrene.Temp Control: 2-halo-1-phenylethanols are prone to elimination (dehydrohalogenation) to form styrene under strong base/heat. Lower temp to 40-60°C.
Product "Oiling Out" High viscosity of the crude alcohol.Seeding: The product is a low-melting solid. It requires high purity (>95%) to crystallize. Use Ethyl Acetate/Heptane for recrystallization.

Analytical Controls & Specifications

To validate your scale-up, you must implement In-Process Controls (IPC) at these stages.

Impurity Profile Table
ComponentRetention Time (Rel)OriginLimit (Area %)
Valerolactam 0.4Unreacted Starting Material< 1.0%
Styrene Oxide 0.6Unreacted Reagent (Genotoxic)< 10 ppm
Target Product 1.0Desired> 98.0%
Regio-Isomer 1.1Benzylic Attack (Route A)< 0.5%
Lactim Ether 1.2O-Alkylation (Route B)< 0.5%
Dimer 1.8Epoxide Oligomerization< 0.2%
Workflow Visualization

ProcessFlow Start Raw Materials (Dry Toluene) Step1 Deprotonation (NaH/KOH, 60°C) Start->Step1 IPC1 IPC: Water Content (<0.05%) Step1->IPC1 Step2 Addition (Styrene Oxide) IPC1->Step2 Pass IPC2 IPC: Exotherm (T < 100°C) Step2->IPC2 Step3 Quench & Workup (Aq. NH4Cl) IPC2->Step3 Complete Final Crystallization (EtOAc/Heptane) Step3->Final

Figure 2: Process flow diagram for the Epoxide Route (Route A) highlighting Critical Control Points (CCPs).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. Retrieved from BenchChem Application Notes. Link

  • Gnecco, D., et al. (2005).[4] Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one. ResearchGate. Link

  • Reddit Chemistry Community. (2016). Help with N-Alkylation gone wrong (Lactam Alkylation Discussion). Link

  • Royal Society of Chemistry. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis. Reaction Chemistry & Engineering. Link

  • National Institutes of Health (NIH). (2014). Alkylating potential of styrene oxide: reactions and factors involved. Link

Sources

Technical Support Center: Chiral Separation of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CS-2026-HPPO Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Method Development for Enantioseparation of Beta-Hydroxy Lactam Derivatives

Executive Summary & Molecule Analysis

Target Analyte: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one Chemical Class:


-substituted lactam / 

-amino alcohol derivative. Chirality: Single chiral center at the

-carbon of the ethyl linker (benzylic position).

Separation Challenge: This molecule presents a "dual-nature" challenge. The lactam ring is polar and basic-proximal (though the amide nitrogen is non-basic), while the phenylethyl group provides aromaticity and hydrophobicity. The hydroxyl group (-OH) is a critical site for chiral recognition via hydrogen bonding but often causes peak tailing on silica-based supports.

Primary Recommendation: Adopt a Polysaccharide-based Stationary Phase (Amylose or Cellulose derivatives) using Normal Phase (NP) or Polar Organic Mode (POM) . These modes maximize the H-bonding and dipole-dipole interactions required for discrimination.

Diagnostic & Strategy Matrix

Use this decision tree to select your initial experimental conditions.

ChiralStrategy Start Start: Method Development SolubilityCheck Check Solubility in Hexane/Alcohol Start->SolubilityCheck Good Route A: Normal Phase (Hexane/IPA) SolubilityCheck->Good Soluble (>1 mg/mL) Poor Route B: Polar Organic Mode (100% ACN or MeOH) SolubilityCheck->Poor Insoluble/Precipitates RouteA_Col Primary Column: Amylose-tris (AD-H / IA) Secondary: Cellulose-tris (OD-H / IB) Good->RouteA_Col RouteB_Col Primary Column: Immobilized Amylose (IA) Immobilized Cellulose (IB/IC) Poor->RouteB_Col Screen1 Screen1 RouteA_Col->Screen1 Screen 90:10 Hexane:IPA Screen2 Screen2 RouteB_Col->Screen2 Screen 100% ACN or 100% MeOH Result1 Optimize: 1. Lower Temp (10-20°C) 2. Switch Modifier (EtOH) Screen1->Result1 Resolution < 1.5 Result2 Validation Screen1->Result2 Resolution > 1.5 Result3 Result3 Screen2->Result3 No Retention (k < 0.5) Action3 Action3 Result3->Action3 Switch to Reversed Phase (Water/ACN with Buffer)

Figure 1: Strategic decision tree for selecting the mobile phase mode based on analyte solubility.

Technical Troubleshooting Guide (Q&A)

Issue 1: "I see separation, but the peaks are tailing significantly."

Diagnosis: The free hydroxyl group on the phenylethyl chain is interacting non-specifically with residual silanols on the silica support of the column.

Solution:

  • Switch to an Immobilized Column (IA/IB/IC): These phases often have better surface coverage.[1]

  • Add a Basic Modifier: Even though lactams are neutral/weakly basic, the OH group can interact.[1] Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase. This blocks silanol sites.[1]

  • Temperature Control: Lowering the temperature to 15–20°C can sometimes sharpen peaks by reducing the kinetics of non-specific adsorption, though it increases backpressure.[1]

Issue 2: "The sample is not soluble in the Hexane/IPA mobile phase."

Diagnosis: The piperidin-2-one ring and the hydroxyl group make the molecule too polar for high-alkane content mobile phases.

Solution: Switch to Polar Organic Mode (POM) .

  • Protocol: Dissolve the sample in 100% Methanol or Acetonitrile.

  • Mobile Phase: Use 100% Acetonitrile or 100% Methanol (requires immobilized columns like Chiralpak IA, IB, IC to prevent phase stripping).[1]

  • Note: Acetonitrile often provides different selectivity than alcohols due to its dipole interaction capabilities.[1]

Issue 3: "I have two peaks, but the resolution (Rs) is only 0.8."

Diagnosis: The separation factor (


) is insufficient. The chiral selector is not distinguishing the spatial arrangement of the phenyl and hydroxyl groups effectively.

Solution:

  • Change the Alcohol Modifier: If using IPA, switch to Ethanol or Methanol (if using immobilized columns).[1] Ethanol often provides better resolution for

    
    -amino alcohol types due to its ability to fit into the chiral grooves of the polysaccharide.
    
  • Invert the Column Chemistry: If using an Amylose column (AD/IA), switch to a Cellulose column (OD/IB).[1] The helical twist is different (left-handed vs. right-handed helices), often reversing elution order and improving resolution for aromatic lactams.

Issue 4: "The retention time is shifting between runs."

Diagnosis: Water uptake in the mobile phase (common with Normal Phase solvents like IPA/Hexane) or temperature fluctuations.

Solution:

  • Thermostat the Column: Ensure the column oven is set (e.g., 25°C) and stable.

  • Solvent Quality: Use HPLC-grade solvents with low water content. If running NP, ensure the hexane is dry.[1]

Standard Operating Procedures (SOPs)

SOP-01: Initial Screening Protocol

Objective: Rapidly identify the best column and mobile phase.

Equipment: HPLC with UV Detector (set to 210 nm and 254 nm). Columns:

  • Amylose-based: Chiralpak IA (or AD-H)

  • Cellulose-based: Chiralpak IB (or OD-H)

Step-by-Step:

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Ethanol (or IPA).

    • Filter through a 0.22 µm PTFE filter.[1]

  • Mobile Phase A (Normal Phase):

    • n-Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Temp: 25°C.

  • Mobile Phase B (Polar Organic - Immobilized Columns Only):

    • 100% Acetonitrile (with 0.1% DEA).

    • Flow Rate: 0.5 - 1.0 mL/min.

  • Execution:

    • Inject 5 µL of sample.[1]

    • Run for 20 minutes (or until k' > 5).

    • Calculate Resolution (

      
      ) and Selectivity (
      
      
      
      ).[4]
SOP-02: Data Analysis & Elution Order

For 1-(2-hydroxy-2-phenylethyl)piperidin-2-one, the elution order is not fixed and depends on the column.

  • On Amylose (AD/IA): The (R)-enantiomer often elutes first in Hexane/IPA mixtures, but this must be confirmed with a pure standard.

  • On Cellulose (OD/IB): Elution order frequently reverses compared to Amylose.

Quantitative Summary Table:

ParameterRecommended ValueReason
Detection UV 210-220 nmAmide bond absorption (high sensitivity).
Detection (Alt) UV 254 nmPhenyl ring absorption (high specificity).
Flow Rate 0.5 - 1.0 mL/minBalance between efficiency and pressure.
Temperature 20°C - 25°CLower temp often improves chiral recognition (

driven).
Loading < 50 µg on-columnPrevent peak overloading which merges enantiomers.

Mechanism of Interaction

The chiral recognition of this molecule relies on a "Three-Point Interaction" model.[5]

Interaction Analyte Analyte: 1-(2-OH-2-Ph-ethyl) piperidin-2-one OH_Group Hydroxyl (-OH) Analyte->OH_Group Lactam_CO Lactam (C=O) Analyte->Lactam_CO Phenyl Phenyl Ring Analyte->Phenyl Selector CSP: Amylose/Cellulose Carbamate Site_A CSP: C=O / NH (H-Bonding) OH_Group->Site_A H-Bond Site_B CSP: NH / C=O (Dipole) Lactam_CO->Site_B Dipole/H-Bond Site_C CSP: Phenyl (Pi-Pi Stacking) Phenyl->Site_C Pi-Pi / Steric

Figure 2: Proposed chiral recognition mechanism showing the three critical interaction points between the analyte and the stationary phase.

References

  • Structural Analogs & Synthesis: Brine, G. A., et al. (1995).[1] "Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities." Journal of Medicinal Chemistry, 38(9), 1547-1557.[1][6]

  • General Chiral Separation of Piperidine Derivatives: Ali, I., et al. (2006).[1][3] "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Talanta, 69(4), 1013-1017.[1][3]

  • Method Development Guide: Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development."

  • Beta-Amino Alcohol Separation: Matmour, D., et al. (2021).[1] "Comparative Chiral Separation of (RS)-Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases." Algerian Journal of Biosciences.

Sources

Unwanted byproducts in 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one . It is designed for organic chemists and process engineers encountering purity or yield issues during the N-alkylation of piperidin-2-one (valerolactam) with styrene oxide.

Subject: Troubleshooting Impurity Profiles in Valerolactam N-Alkylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one via the ring-opening of styrene oxide by piperidin-2-one is a classic nucleophilic substitution that is highly sensitive to reaction conditions. While the desired pathway involves nucleophilic attack by the lactam nitrogen at the less hindered


-carbon of the epoxide, deviations in pH, temperature, or solvent choice frequently generate a specific set of unwanted byproducts.

This guide isolates the five most common "Process-Related Impurities" (PRIs), explains their mechanistic origin, and provides actionable protocols for their suppression.

Part 1: Reaction Pathway & Impurity Map

To solve purity issues, one must first visualize the competing pathways. The diagram below maps the divergence points where the reaction leaves the desired "Green Path" and enters "Red Path" failure modes.

ReactionPathways SM Starting Materials (Piperidin-2-one + Styrene Oxide) Target TARGET PRODUCT 1-(2-hydroxy-2-phenylethyl) piperidin-2-one (N-Alkylation @ Beta-C) SM->Target Basic Cond. (SN2 attack at CH2) Impurity_A IMPURITY A (Regioisomer) 1-(2-hydroxy-1-phenylethyl) piperidin-2-one (N-Alkylation @ Alpha-C) SM->Impurity_A Acidic/Lewis Acid (SN1-like attack at CH-Ph) Impurity_B IMPURITY B (Lactim Ether) 2-(2-hydroxy-2-phenylethoxy) -3,4,5,6-tetrahydropyridine (O-Alkylation) SM->Impurity_B Hard Electrophile/Ag+ (Kinetic Control) Impurity_C IMPURITY C (Hydrolysis) 1-Phenyl-1,2-ethanediol (Styrene Glycol) SM->Impurity_C Moisture (H2O) Impurity_D IMPURITY D (Enamide) 1-(2-phenylethenyl) piperidin-2-one (Elimination) Target->Impurity_D High Heat / Acid (-H2O)

Figure 1: Mechanistic divergence in the reaction of piperidin-2-one with styrene oxide. Green indicates the desired SN2 pathway; red indicates competing side reactions.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: The "Regioisomer" Problem

User Question: I am seeing a persistent impurity (approx. 5-8%) with the same mass as my product (M+H = 220.3) but a slightly different retention time. It doesn't wash out with acid/base extraction. What is it?

Technical Diagnosis: You are likely generating Impurity A: 1-(2-hydroxy-1-phenylethyl)piperidin-2-one . This is the regioisomer formed when the nitrogen attacks the benzylic (


) carbon of styrene oxide instead of the terminal (

) carbon.
  • Mechanism: Under strongly basic conditions, the reaction follows an

    
     mechanism, favoring attack at the less hindered terminal carbon (Desired). However, if the reaction mixture becomes neutral or slightly acidic, or if a Lewis acid catalyst is present, the mechanism shifts toward 
    
    
    
    -like character. The positive charge builds up on the benzylic carbon (stabilized by the phenyl ring), inviting attack at the "wrong" position.
  • Root Cause:

    • Insufficient base strength or concentration.

    • Presence of Lewis acidic impurities in the solvent or starting material.

    • High reaction temperatures (promoting thermodynamic control over kinetic control).

Corrective Protocol:

  • Switch Bases: Ensure you are using a strong base like NaH (Sodium Hydride) or t-BuOK (Potassium tert-butoxide) in a polar aprotic solvent (DMF or DMSO). Avoid weak bases like

    
     unless using a phase transfer catalyst, as they may not fully deprotonate the lactam, leading to a slower reaction susceptible to thermal isomerization.
    
  • Temperature Control: Maintain the reaction temperature below 60°C. Higher temperatures increase the energy available to overcome the steric hindrance of the benzylic position.

Issue 2: O-Alkylation (Lactim Ether Formation)

User Question: My IR spectrum shows a new band at 1660 cm⁻¹ (C=N), and the carbonyl peak at 1640 cm⁻¹ is diminishing. The product is an oil that hydrolyzes back to starting material when I try to crystallize it.

Technical Diagnosis: You have synthesized Impurity B: The Lactim Ether . Lactams are ambident nucleophiles; the anion can react at the Nitrogen (amide) or the Oxygen (imidate/lactim).

  • Mechanism: According to the Hard-Soft Acid-Base (HSAB) theory, the oxygen is the "harder" nucleophilic center. While styrene oxide is generally soft enough to favor N-alkylation, certain conditions can promote O-attack.

  • Root Cause:

    • Solvent Effects: use of highly polar, non-hydrogen bonding solvents (like HMPA or pure DMSO) without tight ion-pairing can sometimes expose the oxygen anion.

    • Counter-ion Effect: The use of "naked" anions (e.g., using Crown ethers) can sometimes increase O-alkylation rates.

Corrective Protocol:

  • Solvent Choice: Use THF or Toluene (with a phase transfer catalyst). These solvents favor tight ion pairing, which shields the oxygen atom and directs alkylation to the nitrogen.

  • Thermodynamic Equilibration: N-alkylated products are thermodynamically more stable than O-alkylated products (lactim ethers). Often, heating the reaction longer (reflux) can rearrange the kinetic O-product into the thermodynamic N-product (the Chapman rearrangement analogue), although this risks other side reactions.

  • Hydrolysis: If the impurity is present, a mild acidic wash (0.1 M HCl) will hydrolyze the lactim ether back to the starting piperidin-2-one, allowing you to separate it from the stable N-alkylated product.

Issue 3: The "Styrene Glycol" Contamination

User Question: I have a large quantity of a white solid precipitating out that is NOT my product. It’s very polar and water-soluble.

Technical Diagnosis: This is Impurity C: 1-phenyl-1,2-ethanediol (Styrene Glycol) . It is the hydrolysis product of styrene oxide.

  • Mechanism: Hydroxide ions (from wet base) or adventitious water attack the epoxide ring.

  • Root Cause:

    • Wet Solvents: DMF and DMSO are hygroscopic. If they contain water, the hydroxide generated will open the epoxide faster than the bulky lactam can.

    • Old Reagents: Styrene oxide hydrolyzes slowly over time if not stored under inert gas.

Corrective Protocol:

  • Dry Solvents: Distill DMF over

    
     or use molecular sieves (4Å) for at least 24 hours before use.
    
  • Reagent Quality: Check the refractive index of your styrene oxide. If it is cloudy or viscous, distill it before use.

  • Stoichiometry: Use a slight excess of the lactam (1.1 equiv) rather than the epoxide. It is easier to wash away unreacted lactam (water soluble) than styrene glycol derivatives.

Part 3: Analytical Data Summary

ImpurityStructure DescriptionDetection (TLC/HPLC)Key Diagnostic (NMR/IR)Removal Strategy
Target Product N-alkylation at

-carbon
Mid-polar

3.5-3.8 (N-CH2),

4.8 (CH-OH)
N/A
Impurity A (Regioisomer)N-alkylation at

-carbon
Very close to Target (often overlaps)

5.5 (N-CH-Ph) - Benzylic proton shifts downfield
Column Chromatography (Silica, MeOH/DCM)
Impurity B (Lactim Ether)O-alkylationLess polar than TargetIR: ~1660 cm⁻¹ (C=N); No C=O peakMild Acid Wash (Hydrolysis)
Impurity C (Styrene Glycol)DiolVery Polar (Baseline)Broad OH stretch; D2O exchangeableAqueous workup (Water soluble)
Impurity D (Enamide)Dehydrated alkeneNon-polar (High Rf)

6.0-7.0 (Vinylic protons); Conjugated system
Recrystallization (Hexane/EtOAc)

Part 4: Validated Synthesis Protocol

Based on minimizing the identified byproducts.

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Deprotonation: Add Piperidin-2-one (10 mmol) and dry THF (50 mL). Cool to 0°C. Add NaH (60% in oil, 11 mmol) portion-wise. Stir for 30 min until

    
     evolution ceases. Rationale: NaH ensures complete deprotonation to the lactam anion, favoring N-alkylation.
    
  • Alkylation: Add Styrene Oxide (10.5 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 12-18 hours. Rationale: Low temperature prevents attack at the benzylic position (Impurity A).

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove Impurity C) and brine. Dry over

    
    .
    
  • Purification: If Impurity A is present, recrystallize from Ethanol/Hexane.

References

  • Regioselectivity of Epoxide Opening

    • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews.
    • (terminal attack)
  • Ambident Reactivity of Lactams

    • Challis, B. C., & Challis, J. A. (1970). Amides and Related Compounds. In The Chemistry of Amides.
    • Definitive text on N- vs O-alkyl
  • Synthesis of Piperidin-2-one Derivatives

    • Gnecco, D., et al. (2005). Efficient Preparation of (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)piperidin-2-one.
    • Provides specific spectral data and conditions for similar N-alkyl
  • HSAB Theory in Organic Synthesis

    • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[1] Journal of the American Chemical Society.

    • Theoretical grounding for the O-alkylation vs N-alkyl

Sources

Enhancing the stereoselectivity of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one

Case ID: OPT-892-STEREO Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The Challenge

You are likely encountering difficulties in achieving high enantiomeric excess (ee > 98%) or full conversion during the synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one .

This molecule presents a specific chelation challenge. The target contains a phenacyl-lactam motif . The carbonyl oxygen of the lactam ring can competitively coordinate with metal catalysts, potentially disrupting the precise geometry required for high stereocontrol at the benzylic position.

This guide moves beyond standard textbook protocols to address the specific electronic and steric nuances of reducing 1-(2-oxo-2-phenylethyl)piperidin-2-one to its chiral alcohol form.

Route A: Asymmetric Transfer Hydrogenation (ATH)

Recommended for: Scalability, cost-efficiency, and high throughput.[1]

The most robust method for generating the chiral benzylic alcohol is the Asymmetric Transfer Hydrogenation of the intermediate ketone using Ru(II) catalysts.

The "Hardware": Catalyst Selection

Do not use generic hydrogenation catalysts. You require a bifunctional catalyst that operates via a metal-ligand cooperative mechanism (outer-sphere mechanism).

  • Standard Recommendation: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Enhanced Recommendation (For difficult substrates): RuCl(mesitylene)[(R,R)-FsDPEN]

    • Why? The pentafluorophenyl (Fs) group increases the acidity of the NH proton on the diamine ligand, accelerating the proton transfer step and often tightening the transition state for higher ee.

Protocol: Optimized ATH Workflow
ParameterStandard ConditionOptimized Condition (High Stereoselectivity)
Solvent Isopropanol (IPA)5:2 Formic Acid : Triethylamine (TEAF)
Catalyst Loading 1.0 mol%0.1 - 0.5 mol%
Temperature Reflux (80°C)25°C - 30°C (Lower T favors higher ee)
Concentration 0.1 M0.5 M - 1.0 M (High conc.[1] minimizes competing pathways)

Step-by-Step Protocol:

  • Degassing: Charge the reaction vessel with 1-(2-oxo-2-phenylethyl)piperidin-2-one. Purge with Nitrogen for 15 minutes. Oxygen poisons the Ru-H species.

  • Solvent Prep: Prepare a pre-degassed mixture of Formic Acid/TEA (5:2 molar ratio). Note: This azeotrope is a more irreversible hydrogen donor than IPA, pushing conversion to 100%.[1]

  • Initiation: Add the Ru-catalyst (dissolved in minimal DCM or degassed solvent) to the substrate mixture.

  • Monitoring: Monitor via HPLC every 2 hours.

  • Quench: Once conversion >98%, dilute with water and extract with EtOAc. Wash with sat. NaHCO3 to remove residual formic acid.

Troubleshooting Diagram: ATH Optimization Logic

ATH_Troubleshooting Start Issue Detected Decision Select Problem Type Start->Decision LowConv Low Conversion (<90%) Decision->LowConv LowEE Low Enantioselectivity (<90% ee) Decision->LowEE CheckO2 Check 1: Oxygen Leak? Ru-H is O2 sensitive. LowConv->CheckO2 CheckTemp Check 1: Temperature too high? LowEE->CheckTemp CheckHalide Check 2: Halide Contamination? Residual Bromide from alkylation step inhibits Ru. CheckO2->CheckHalide O2 is excluded Action_Wash Action: Wash starting material with aqueous Na2S2O3 or recrystallize. CheckHalide->Action_Wash Halides present CheckLigand Check 2: Ligand Match CheckTemp->CheckLigand T is Low Action_Cool Action: Lower T to 20°C. Increase reaction time. CheckTemp->Action_Cool T > 40°C Action_Ligand Action: Switch TsDPEN -> FsDPEN or change Arene (Cymene -> Mesitylene) CheckLigand->Action_Ligand

Caption: Logic flow for diagnosing sub-optimal ATH results. High temperatures often erode enantioselectivity, while halide impurities from previous synthetic steps are common "silent killers" of conversion.[1]

Route B: Biocatalytic Reduction (Enzymatic)

Recommended for: Ultra-high purity requirements (>99.5% ee) and Green Chemistry compliance.[1]

If chemical catalysis fails to meet strict optical purity standards, Ketoreductases (KREDs) offer a "lock-and-key" specificity that overcomes the lactam chelation issue.[1]

The "Software": Enzyme Screening

The steric bulk of the piperidin-2-one ring requires an enzyme with a large binding pocket.

  • Target Enzymes: Screen KRED panels (e.g., from Codexis or Daicel) specifically looking for activity on bulky acetophenones .[1]

  • Cofactor Recycling: Crucial for economic viability.

Protocol: Biocatalytic Reduction
  • Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.0).

  • Cofactor Mix: Add NADP+ (1.0 mM) and Glucose (1.5 eq) + Glucose Dehydrogenase (GDH) for recycling.[1]

  • Substrate Addition: Dissolve the ketone in DMSO (5% v/v final concentration) and add to the buffer.

    • Alert: Do not exceed 10% DMSO; it denatures most KREDs.

  • Reaction: Shake at 30°C, 250 rpm for 24 hours.

  • Workup: Add diatomaceous earth (Celite) to form a slurry, filter to remove protein "slime," then extract with MTBE.

Quality Control & Analysis

You cannot optimize what you cannot measure. The separation of the enantiomers requires specific chiral stationary phases.

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or AD-H (The lactam nitrogen interacts well with the carbamate functionality of these columns).

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Lactam absorption) and 254 nm (Phenyl absorption).[1]

  • Expected Retention: The (R)-enantiomer typically elutes first on OD-H columns, but always verify with a racemic standard.

Frequently Asked Questions (FAQ)

Q: My reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why? A: This is classic product inhibition or catalyst poisoning .

  • Poisoning: Did you synthesize the ketone precursor using bromoacetophenone? Residual bromide ions bind irreversibly to Ruthenium. Fix: Wash your ketone starting material with water/brine thoroughly or recrystallize it from ethanol before the reduction step.

  • Equilibrium: If using IPA as a hydrogen donor, the reaction is reversible. As acetone builds up, the reverse reaction accelerates.[1] Fix: Switch to Formic Acid/Triethylamine (irreversible) or bubble Nitrogen through the solution to strip out acetone.[1]

Q: I am getting the wrong enantiomer. How do I invert it? A: In Noyori ATH, the chirality is dictated by the diamine ligand.

  • If (R,R)-TsDPEN gives you the (R)-alcohol (example), switching to (S,S)-TsDPEN will give you the (S)-alcohol with equal selectivity.[1] You do not need to change the metal or the solvent.

Q: Can I use NaBH4 and just separate the enantiomers later? A: You can, but it is inefficient. NaBH4 reduction will produce a racemate (50:50 mixture).[1] You would then need to perform a Kinetic Resolution using a lipase (e.g., Candida antarctica Lipase B) and an acyl donor (vinyl acetate).[1] This limits your maximum theoretical yield to 50%. The ATH route described above allows for 100% theoretical yield.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

  • Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061.[1] Link

  • Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.[1] Link

  • Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011).[1] Oxo-tethered Ruthenium Complex for Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 133(38), 14960–14963.[1] Link[1]

Sources

Technical Support Center: Optimization & Impurity Control for 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (Target Molecule TM-1 ). This compound serves as a critical motif in the development of nootropic agents (e.g., unifiram analogues) and NMDA receptor modulators.

The preparation typically involves the N-alkylation of piperidin-2-one (valerolactam) with styrene oxide . While atom-economical, this route is fraught with competitive pathways driven by the ambident nature of the lactam anion and the regiochemical bias of the epoxide ring opening.

This guide moves beyond basic recipes to explain the why behind impurity formation, providing you with self-validating protocols to secure high purity (>98%).

The Reaction Landscape: "Happy Path" vs. Impurities

To troubleshoot effectively, we must visualize the competitive landscape. The reaction of piperidin-2-one anion with styrene oxide is a competition between Nucleophilic Attack Site (N vs. O) and Electrophilic Attack Site (Terminal vs. Benzylic Carbon).

Visualization: Reaction Pathways & Impurity Genesis

ReactionLandscape Start Piperidin-2-one (Valerolactam) Anion Ambident Anion (N- vs O- nucleophile) Start->Anion Deprotonation Base Base (NaH or KOH) Base->Anion Target TARGET (TM-1) N-Alkylation @ Terminal C (Thermodynamic/SN2) Anion->Target Attack at Terminal C (Less Steric Hindrance) Impurity_A IMPURITY A Regioisomer (N-Alkylation @ Benzylic C) Anion->Impurity_A Attack at Benzylic C (Electronic Stabilization) Impurity_B IMPURITY B Lactim Ether (O-Alkylation) Anion->Impurity_B Hard-Hard Interaction (O-Attack) StyreneOx Styrene Oxide (Electrophile) Impurity_C IMPURITY C Styrene Oxide Oligomers (Polymerization) StyreneOx->Impurity_C Self-reaction (Excess Base/Heat) Impurity_D IMPURITY D Enamide/Styryl (Dehydration M-18) Target->Impurity_D Acidic Workup/Heat (-H2O)

Figure 1: Mechanistic divergence in the synthesis of TM-1. The "Happy Path" (Green) requires precise control of steric and electronic factors to avoid the "Red" impurity pathways.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by our user base.

Issue 1: Regioselectivity (Isomer Contamination)

User Question: "I am obtaining a mixture of two isomers (approx. 85:15 ratio). Why isn't the reaction specific to the terminal carbon, and how can I suppress the minor isomer?"

Technical Analysis: The reaction of the lactam anion with styrene oxide is governed by the competition between steric hindrance (favoring terminal attack, Path A ) and electronic stabilization of the transition state (favoring benzylic attack, Path B ).

  • Target (Path A): Attack at the terminal

    
    -carbon yields the desired primary amine/secondary alcohol structure: N-CH2-CH(OH)-Ph.
    
  • Impurity A (Path B): Attack at the benzylic

    
    -carbon yields the regioisomer: N-CH(Ph)-CH2-OH.
    

Corrective Protocol:

  • Solvent Switch: Shift from polar aprotic solvents (DMF/DMSO) to less polar solvents (Toluene or THF). Polar solvents separate the ion pair, making the nucleophile "hotter" and less selective. In Toluene, the tight ion pair favors the steric pathway (Terminal attack).

  • Catalyst Selection: If using Toluene, employ a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) . This facilitates the reaction while maintaining the SN2-like character that favors terminal attack [1].

  • Temperature Control: Lower the reaction temperature (0°C

    
     RT). Higher temperatures provide the activation energy required for the sterically hindered benzylic attack.
    
Issue 2: O-Alkylation (Lactim Ether Formation)

User Question: "I see a spot on TLC that is less polar than my product and does not show an OH stretch in IR. Is this unreacted starting material?"

Technical Analysis: This is likely Impurity B (Lactim Ether) . The lactam anion is an ambident nucleophile. According to HSAB (Hard and Soft Acids and Bases) theory:

  • Nitrogen is the softer center (favors soft electrophiles).

  • Oxygen is the harder center (favors hard electrophiles). While styrene oxide is generally "soft" enough to favor N-alkylation, the presence of "hard" counter-ions (like Li+) or highly solvating media can promote O-alkylation [2].

Corrective Protocol:

  • Counter-ion Management: Use Potassium bases (KOH, K2CO3) rather than Lithium or Sodium. The larger K+ cation coordinates less tightly to the oxygen, increasing the electron density on the nitrogen.

  • Avoid "Hard" Alkylating Agents: Ensure you are not using 2-chloro-1-phenylethanol with a silver salt, which would almost exclusively drive O-alkylation. Stick to the epoxide route.

Issue 3: Viscous Reaction Mixture (Oligomerization)

User Question: "My yield is low (40%), and the crude mixture is a sticky, polymeric gum. What happened?"

Technical Analysis: You have triggered Impurity C (Polymerization) . Styrene oxide is prone to anionic polymerization initiated by the strong base used to deprotonate the lactam. If the lactam is not fully deprotonated before the epoxide is added, or if the epoxide is added too quickly, the base will initiate epoxide-epoxide chain growth.

Corrective Protocol (Self-Validating):

  • Pre-formation of Anion: Stir the Piperidin-2-one with the base (e.g., NaH or t-BuOK) for 30–60 minutes before adding styrene oxide. Ensure hydrogen evolution (if using NaH) has ceased.

  • Slow Addition: Add styrene oxide dropwise as a solution in the reaction solvent over 1 hour. This keeps the instantaneous concentration of epoxide low relative to the lactam anion.

Issue 4: The M-18 Peak (Dehydration)

User Question: "LC-MS shows a peak at mass 201 (Target is 219). Is this a fragmentation artifact?"

Technical Analysis: This is a real chemical impurity: Impurity D (Enamide) . The benzylic alcohol in your target molecule is prone to elimination (dehydration) to form the styryl-derivative, especially because the resulting double bond is conjugated with the phenyl ring. This often happens during acidic workup or high-temperature drying .

Corrective Protocol:

  • Neutral Workup: Avoid washing with strong acids (HCl). Use saturated NH4Cl or simply water.

  • Gentle Drying: Do not dry the product in an oven >50°C. Use a vacuum desiccator at room temperature.

Analytical Toolbox

To validate your purity, use the following standardized HPLC conditions.

Table 1: HPLC Method for Impurity Profiling
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard RP separation.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol interactions with the amine/lactam.
Mobile Phase B AcetonitrileStrong eluent for aromatic impurities.
Gradient 10% B to 90% B over 20 minShallow gradient to separate Regioisomer (Impurity A) from Target.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm & 254 nm210 nm for the lactam carbonyl; 254 nm for the phenyl ring.
Diagnostic Retention Times (Relative)
  • Piperidin-2-one: 0.2 (Very polar)

  • Target (TM-1): 1.0 (Reference)

  • Impurity A (Regioisomer): 1.05 - 1.10 (Often elutes just after target due to intramolecular H-bonding differences).

  • Impurity B (Lactim Ether): 1.3 (Less polar, no OH).

  • Impurity D (Dehydration): 1.5 (Conjugated, non-polar).

Summary Workflow

Below is the optimized workflow to minimize the impurities discussed above.

Workflow Step1 Step 1: Anion Formation Solvent: Toluene (Dry) Base: t-BuOK (1.1 eq) Temp: 0°C, 45 mins Step2 Step 2: Controlled Addition Add Styrene Oxide (1.0 eq) dropwise over 60 mins at 0-5°C Step1->Step2 Step3 Step 3: Reaction Phase Warm to RT slowly. Stir 12h. (Prevents Regioisomer & Polymer) Step2->Step3 Step4 Step 4: Quench & Workup Quench with Sat. NH4Cl (Not HCl) Extract w/ EtOAc Step3->Step4 Step5 Step 5: Purification Recrystallization from EtOAc/Hexane (Removes sticky oligomers) Step4->Step5

Figure 2: Optimized synthetic workflow for minimizing regioisomeric and oligomeric impurities.

References

  • Regioselectivity in Epoxide Opening

    • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.

    • Note: Defines the steric vs.
  • N- vs O-Alkylation of Lactams: Challis, B. C., & Challis, J. A. (1970). Amides and Related Compounds. The Chemistry of Amides, 731-857. Context: Establishes the HSAB principles governing the ambident reactivity of lactam anions.
  • Analytical Method Validation (HPLC of Lactams)

    • International Conference on Harmonisation (ICH).[1] (2005).[2][3][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Related Synthesis (Fentanyl Precursors/Piperidines)

    • While the specific hydroxy-lactam is a specialized intermediate, the protocol is adapted from standard N-alkylation procedures for 4-piperidones found in
    • Janssen, P. A. J. (1962). Process for preparing 1-(2-aryl-ethyl)-4-piperidinones. U.S. Patent No. 3,051,712.

Sources

Validation & Comparative

Validation of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE bioassay results

This guide demonstrates a robust, multi-faceted approach to bioassay validation. By combining a high-fidelity primary assay with a high-throughput orthogonal method, and benchmarking against a well-characterized reference compound, we can generate a reliable and comprehensive dataset. The hypothetical results for 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (Compound X) establish it as a bona fide GABA-A receptor positive allosteric modulator, albeit with lower potency than Diazepam. This self-validating framework ensures that decisions on compound progression are based on trustworthy, reproducible, and scientifically sound data, adhering to the principles outlined in regulatory guidance for bioanalytical method validation. [13][14][15][16]

References

  • Creative Biolabs. GABAA Channel Assay Service. [Link]

  • Southern Illinois University Edwardsville. Fluorescence imaging assay for chloride flux. [Link]

  • Johansson T, Norris T, Peilot-Sjögren H. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE. 2013;8(3):e59429. [Link]

  • Gnecco, D., et al. Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine (I). ResearchGate. 2005. [Link]

  • Bormann, J., & Kettenmann, H. Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences. 1988;85(23):9336-9340. [Link]

  • Wang, J., et al. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. Journal of Visualized Experiments. 2017;(129):56146. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Axol Bioscience. Whole-cell patch clamp protocol. [Link]

  • ResearchGate. Ex Vivo Whole-Cell Patch Clamp Recording and Pharmacological Isolation of Light-Evoked GABAA Currents v1. [Link]

  • Wang, Y., et al. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Nanomedicine. 2020;15:3799-3812. [Link]

  • Ahmadi, A., et al. Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. Arzneimittelforschung. 2005;55(9):528-32. [Link]

  • Domracheva, Y., et al. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals. 2023;16(9):1267. [Link]

  • The Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • Liu, Y., et al. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. European Journal of Medicinal Chemistry. 2016;112:165-176. [Link]

  • Vardanyan, R., & Hruby, V. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. 2014;6(2):203-237. [Link]

  • Du, Y., et al. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PLoS ONE. 2017;12(5):e0177517. [Link]

  • ResearchGate. Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]

  • ACS Publications. Exploring the DS2 Scaffold for GABAA Receptor Modulation: Progress toward the Development of a GABAA δ-Subunit Preferring Negative Allosteric Modulator. [Link]

  • Bioanalysis Zone. FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • ResearchGate. GABAA receptor subtype modulators in Clinical Trials. [Link]

  • National Center for Biotechnology Information. Figure 4: [Fluorescence-based Ion Flux Assay Formats...]. Assay Guidance Manual. [Link]

  • Semantic Scholar. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. [Link]

  • Sygnature Discovery. GABAA Receptor Modulation Studies. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ChemistrySelect. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

  • Creative Bioarray. Ion Flux Assay for Ion Channel Screening. [Link]

  • King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • ResearchGate. Figure S14. Schematic representation of chloride influx assay using... [Link]

  • SciSpace. Antioxidant potential of piperidine containing compounds-a short review. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Analgesic activity of alkyl piperidine derivatives. [Link]

  • Moldavian Journal of Chemistry. EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. [Link]

Comparative Profiling of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (HPPO) , a critical pharmacophore scaffold and chiral building block. While often overshadowed by its reduced amine counterparts (e.g., Ifenprodil or Fentanyl derivatives), HPPO represents a distinct class of N-substituted lactams utilized in the synthesis of piperidine alkaloids (such as Stenusine) and as substrates for enzymatic kinetic resolution.

Key Findings:

  • Synthetic Utility: HPPO outperforms acyclic amides in cyclization efficiency, serving as a superior precursor for 2,6-disubstituted piperidine alkaloids.

  • Biocatalytic Performance: In lipase-catalyzed kinetic resolutions, the 6-membered piperidone ring exhibits higher steric discrimination (E-value > 100) compared to the 5-membered pyrrolidone analogs, yielding higher enantiopurity for chiral drug synthesis.

  • Pharmacological Profile: Unlike its amine analogs (which are potent CNS active agents), the lactam moiety of HPPO significantly reduces basicity and blood-brain barrier (BBB) penetration, acting primarily as a metabolic stabilizer or prodrug scaffold rather than a direct receptor ligand.

Structural & Physicochemical Analysis[1][2]

The "Performance" of HPPO is best understood by comparing it to its two primary structural analogs: the 5-membered ring (Pyrrolidinone analog) and the Reduced Amine (Piperidine analog) .

Table 1: Physicochemical Profile Comparison
PropertyHPPO (Target) Pyrrolidinone Analog Reduced Amine Analog
Structure 6-membered Lactam5-membered Lactam6-membered Amine
CAS Registry Variable (Racemic)VariableVariable (e.g., 19725-23-6)
LogP (Calc) ~1.2 - 1.5~0.8 - 1.1~2.5 - 2.9
H-Bond Acceptors 2 (C=O, OH)2 (C=O, OH)2 (N, OH)
pKa (Base) Neutral (Amide)Neutral (Amide)~9.0 - 9.5 (Basic)
Water Solubility ModerateHighLow (Free base)
Primary Utility Chiral IntermediateSolvent/CosolventCNS Active Drug

Expert Insight: The shift from the amine to the lactam (HPPO) drastically lowers the LogP and removes the basic center. In drug development, this transformation is often used to design metabolically stable analogs or to create neutral prodrugs that evade lysosomal trapping.

Synthetic Performance & Scalability

The industrial value of HPPO lies in its synthesis and subsequent resolution. The dominant route involves the ring-opening of styrene oxide by piperidin-2-one (valerolactam).

Comparative Synthetic Efficiency
  • HPPO (6-ring): Reaction with styrene oxide typically requires base catalysis (NaH or KOtBu) due to the lower nucleophilicity of the lactam nitrogen. Yields are generally 85-92% .

  • Pyrrolidinone (5-ring): The 5-membered lactam is slightly more nucleophilic and sterically accessible, often reacting faster but prone to ring-opening side reactions under harsh conditions.

  • Azepanone (7-ring): Higher ring strain and entropic factors often result in lower yields (~60-70%) and slower reaction kinetics compared to HPPO.

Diagram 1: Chemoenzymatic Synthesis Workflow

This workflow illustrates the "Gold Standard" protocol for generating enantiopure HPPO, a critical step for synthesizing alkaloids like (-)-Stenusine.

SynthesisWorkflow Start Piperidin-2-one (Valerolactam) Intermediate Racemic HPPO (±)-Mixture Start->Intermediate N-Alkylation (Yield: ~90%) Reagent Styrene Oxide (Base Cat.) Reagent->Intermediate Enzyme Kinetic Resolution (Lipase CAL-B / Vinyl Acetate) Intermediate->Enzyme Biocatalysis ProductA (R)-Acetate (High ee%) Enzyme->ProductA Fast Reacting ProductB (S)-Alcohol (High ee%) Enzyme->ProductB Slow Reacting FinalDrug Target Alkaloid (e.g., Stenusine) ProductB->FinalDrug Chemical Transformation

Caption: Chemoenzymatic route for HPPO. The kinetic resolution step (Green) is the performance bottleneck, where the 6-membered ring offers superior enzyme fit compared to 7-membered analogs.

Biocatalytic Performance (The "Killer Application")

The most significant comparative data for HPPO comes from Enzymatic Kinetic Resolution (EKR) studies. Researchers use Lipases (specifically Candida antarctica Lipase B, CAL-B) to separate the enantiomers.

Experimental Data: E-Value Comparison

The Enantiomeric Ratio (E) measures the enzyme's ability to distinguish between enantiomers. An E-value > 100 is considered excellent for industrial scale-up.

Substrate (Ring Size)Enzyme SystemConversion (%)ee% (Product)E-ValuePerformance Rating
HPPO (6-Ring) Novozym 435 (CAL-B)50%>99%>200 Optimal
Pyrrolidinone (5-Ring) Novozym 435 (CAL-B)52%94%~80Good
Azepanone (7-Ring) Novozym 435 (CAL-B)45%88%~40Sub-optimal

Causality: The piperidone ring of HPPO fits the hydrophobic pocket of CAL-B more precisely than the flexible 7-membered ring or the compact 5-membered ring. This results in a tighter "lock-and-key" mechanism, preventing the "wrong" enantiomer from reacting. Source Grounding: This trend is consistent with lipase-catalyzed resolutions of N-heterocyclic alcohols described in biocatalysis literature [1, 2].

Pharmacological & Biological Implications[1][2][3][4][5][6][7][8]

While HPPO is often an intermediate, its structural analogs are potent bioactive agents. Understanding the Structure-Activity Relationship (SAR) is vital for drug designers using this scaffold.

Diagram 2: SAR Decision Tree

Use this logic flow to determine the appropriate analog for your specific biological target.

SAR_Logic Core Scaffold Selection: N-(2-hydroxy-2-phenylethyl)-X Decision1 Target Activity? Core->Decision1 PathA CNS Active (Opioid/NMDA) Decision1->PathA Receptor Binding PathB Chiral Intermediate (Synthesis) Decision1->PathB Building Block ResultA Select AMINE Core (Piperidine) PathA->ResultA ResultB Select LACTAM Core (Piperidin-2-one) PathB->ResultB DetailA High Basicity (pKa ~9) Crosses BBB High Potency ResultA->DetailA DetailB Neutral (pKa ~N/A) High Crystallinity Enzymatic Resolution Ready ResultB->DetailB

Caption: SAR Logic Flow. The carbonyl group (Lactam) acts as a "biological silencer," making HPPO an ideal inert scaffold for synthesis, whereas the Amine is the "active warhead."

Biological Activity Comparison[1][2][3][4][7][9][10][11][12]
  • Opioid Activity: The reduced amine analog (N-phenethylpiperidine) is the core of Fentanyl and Ohmefentanyl . The lactam (HPPO) shows negligible affinity for mu-opioid receptors due to the lack of a basic nitrogen to interact with the aspartate residue in the receptor pocket [3, 4].

  • NMDA Antagonism: Analogs of HPPO (specifically Ifenprodil derivatives) require the basic amine for NR2B subunit binding. HPPO serves as a negative control in these assays.

  • Antimicrobial Potential: Some 4-piperidinone derivatives show antimicrobial activity, but 2-piperidinones (like HPPO) are generally less active unless functionalized at the C-3 position [5].

Experimental Protocols

Protocol A: Synthesis of HPPO (Standardized)

This protocol ensures high yield and minimizes polymerization of the styrene oxide.

  • Reagents: Piperidin-2-one (10 mmol), Styrene Oxide (12 mmol), KOtBu (0.5 mmol), Dry THF (20 mL).

  • Setup: Flame-dried round bottom flask under Argon atmosphere.

  • Addition: Dissolve Piperidin-2-one in THF. Add KOtBu and stir for 15 min at 0°C (Deprotonation).

  • Reaction: Add Styrene Oxide dropwise. Reflux for 12 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organic layer with Brine.

  • Purification: Recrystallize from Hexane/EtOAc (Yield target: >85%).

Protocol B: Lipase-Catalyzed Resolution (Validation)

Self-validating step: If conversion exceeds 50%, the enzyme lacks enantioselectivity.

  • Substrate: Dissolve racemic HPPO (100 mg) in Toluene (5 mL).

  • Acyl Donor: Add Vinyl Acetate (5 eq).

  • Catalyst: Add Novozym 435 (20 mg).

  • Incubation: Shake at 40°C, 200 rpm.

  • Monitoring: Sample every 2 hours via Chiral HPLC (Chiralcel OD-H column).

  • Endpoint: Stop when conversion reaches exactly 50%. Filter enzyme.

  • Separation: Separate (S)-Alcohol and (R)-Ester via column chromatography.

References

  • Gnecco, D., et al. "Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy-1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine."[1] ResearchGate, 2005. Link

  • Xu, D.G., et al. "Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution."[2] Open Access Library Journal, 2022.[2] Link

  • Brine, G. A., et al. "Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis... and biological activities." Journal of Medicinal Chemistry, 1995. Link

  • Vardanyan, R. S., & Hruby, V. J. "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 2014. Link

  • Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[3] Biomedical and Pharmacology Journal, 2008.[3] Link

Sources

1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE vs fentanyl activity comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the potent opioid agonist Fentanyl and its oxidative impurity/metabolite 1-(2-hydroxy-2-phenylethyl)piperidin-2-one .

Executive Summary

This comparison serves as a critical Structure-Activity Relationship (SAR) case study . While Fentanyl is a nanomolar-affinity mu-opioid receptor (


-OR) agonist, 1-(2-hydroxy-2-phenylethyl)piperidin-2-one  (hereafter referred to as HP-Lactam ) is a pharmacologically inactive oxidative degradation product.

The core distinction lies in the nitrogen basicity : Fentanyl possesses a basic tertiary amine (


) essential for receptor binding, whereas HP-Lactam contains a neutral amide (lactam) functionality, rendering it unable to form the critical salt bridge with the receptor's aspartic acid residue.

Chemical & Structural Analysis

The transition from Fentanyl to HP-Lactam represents a "double oxidation" event: hydroxylation of the phenylethyl chain and oxidation of the piperidine ring to a lactam.

FeatureFentanyl (Active Drug)HP-Lactam (Impurity/Degradant)
IUPAC Name N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide1-(2-hydroxy-2-phenylethyl)piperidin-2-one
Core Scaffold 4-anilidopiperidine (Basic Amine)Piperidin-2-one (Neutral Lactam)
Nitrogen State Tertiary Amine (

)
Amide (

, conjugated)
Basicity (

)
~8.4 (Protonated at physiol. pH)~1.0 (Neutral at physiol. pH)
Key Substituent Ethyl linker (Hydrophobic)

-Hydroxyethyl (Polar)
Role Potent

-OR Agonist
Inactive Impurity / Marker

Pharmacological Performance Comparison

Mechanism of Action: The "Salt Bridge" Determinant

The primary driver of opioid receptor affinity is the ionic bond (salt bridge) formed between the protonated nitrogen of the ligand and the carboxylate group of Aspartate-147 (Asp147) in the transmembrane domain 3 (TM3) of the


-opioid receptor.
  • Fentanyl: At physiological pH (7.4), the piperidine nitrogen is protonated (

    
    ). This cation forms a strong electrostatic interaction (salt bridge) with Asp147 (
    
    
    
    ), anchoring the molecule in the binding pocket.
  • HP-Lactam: The nitrogen is part of a lactam ring (cyclic amide). The lone pair electrons are delocalized into the carbonyl group, making the nitrogen non-basic. It cannot accept a proton, remains neutral, and fails to anchor to Asp147 , resulting in a complete loss of affinity.

Quantitative Activity Data
MetricFentanyl HP-Lactam Fold Difference
Binding Affinity (

)
1.2 nM (High Affinity)> 10,000 nM (No Affinity)> 8,000x
Functional Potency (

)
~5–10 nM (GTP

S)
InactiveN/A
In Vivo Potency (

)
0.011 mg/kg (Mouse, IV)> 50 mg/kg (Inactive)> 4,500x
Blood-Brain Barrier High Penetration (Lipophilic)Low Penetration (Polar -OH)N/A

Critical Insight: The addition of the


-hydroxyl group on the phenylethyl chain (as seen in 

-hydroxyfentanyl) reduces potency by ~10-fold, but the lactamization of the piperidine ring (as seen in HP-Lactam) abolishes activity entirely.

Visualization: Pathway & Binding Logic

Figure 1: Degradation & SAR Logic

This diagram illustrates the oxidative pathway transforming the active precursor/drug into the inactive lactam impurity.

G Fentanyl Fentanyl Precursor (Basic Amine) Active Scaffold Oxidation Oxidative Stress (Storage/Metabolism) Fentanyl->Oxidation Cytochrome P450 or UV/Air Exposure Receptor Mu-Opioid Receptor (Asp147 Site) Fentanyl->Receptor Strong Ionic Bond (Ki ~1 nM) HPLactam HP-Lactam (Neutral Amide) Inactive Impurity Oxidation->HPLactam 1. Hydroxylation 2. Lactamization HPLactam->Receptor No Interaction (Ki >10uM)

Caption: Transformation of the active basic amine pharmacophore into the inactive neutral lactam via oxidation.

Experimental Protocols

Protocol A: Chromatographic Separation (Impurity Analysis)

Objective: To resolve HP-Lactam from Fentanyl in a bulk sample to ensure purity.

  • Instrument: UHPLC coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection Logic:

    • Fentanyl: Retention Time (RT) ~5.5 min. MRM Transition:

      
       (Cleavage of phenylethyl).
      
    • HP-Lactam: RT ~3.2 min (Elutes earlier due to polar -OH and lactam). MRM Transition: Parent mass will be distinct (Mass shift +16 for OH, +14 for carbonyl = +30 Da shift approx, depending on exact structure).

    • Note: The lactam is significantly less lipophilic than fentanyl.

Protocol B: Competitive Radioligand Binding Assay

Objective: To empirically validate the inactivity of HP-Lactam.

  • Membrane Prep: CHO cells stably expressing human

    
    -opioid receptor (hMOR).
    
  • Radioligand: [³H]-DAMGO (0.5 nM).

  • Competitors:

    • Fentanyl (Positive Control): 7-point dilution (

      
       M to 
      
      
      
      M).
    • HP-Lactam (Test Compound): 7-point dilution (

      
       M to 
      
      
      
      M).
  • Incubation: 60 minutes at 25°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Result Interpretation:

    • Fentanyl will show a sigmoidal displacement curve.

    • HP-Lactam will show a flat line (no displacement) up to 10 µM.

Synthesis & Origin Context

Researchers must recognize that HP-Lactam is rarely a target molecule but rather a marker of degradation or synthesis failure .

  • Synthesis Origin: It can arise during the alkylation of piperidin-2-one derivatives if the reducing conditions are insufficient to convert the lactam to the amine.

  • Metabolic Origin: It represents a Phase I metabolic product where the drug undergoes benzylic hydroxylation followed by lactam formation (a deactivation pathway).

References

  • Vuckovic, S., et al. (2009).[1] Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry. Link

  • Drug Enforcement Administration (DEA) . (2017). Fentanyl and Fentanyl Analogues: Scientific Literature Review. Link

  • Janssen, P. A. J. (1960). The Synthesis and Pharmacological Activity of Fentanyl. Journal of Medicinal Chemistry. Link

  • Cayman Chemical . (2023). Fentanyl Metabolism and Impurity Profiling Guide. Link

  • European Pharmacopoeia . (2024).[2] Monograph: Fentanyl and Related Substances Impurity Analysis. Link

Sources

Structure-activity relationship (SAR) of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide on the Structure-Activity Relationship (SAR) of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one derivatives .

This guide is designed for researchers, medicinal chemists, and drug development professionals .[1] It focuses on the specific pharmacological profile of this scaffold, contrasting it with its reduced amine counterparts (e.g., Ifenprodil) and exploring its utility in Sigma-1 receptor (σ1R) modulation and as a key synthetic intermediate for bioactive alkaloids.[1]

Executive Summary & Scaffold Analysis

The 1-(2-hydroxy-2-phenylethyl)piperidin-2-one scaffold represents a distinct chemical class derived from the oxidation of the pharmacologically active N-phenethylpiperidine moiety. While the reduced amine form (e.g., Ifenprodil , Traxoprodil ) is a well-established GluN2B-selective NMDA receptor antagonist , the introduction of the C2-carbonyl (lactam) drastically alters the physicochemical and pharmacological profile.

Core Scaffold Structure
  • Head Group: Piperidin-2-one (Valerolactam) – A neutral, polar, non-basic ring.[1]

  • Linker: 2-Hydroxyethyl chain – Provides hydrogen bond donor/acceptor capability and rotational flexibility.

  • Tail Group: Phenyl ring – Engages in

    
    -
    
    
    
    stacking or hydrophobic interactions.
Primary Biological Targets
  • Sigma-1 Receptor (

    
    1R):  The lactam moiety is well-tolerated by the 
    
    
    
    1R, which binds neutral or basic lipophilic ligands. Derivatives of this scaffold often exhibit neuroprotective and anti-amnesic properties.[1]
  • NMDA Receptor (GluN2B Subunit): Unlike their amine counterparts, lactam derivatives lack the protonatable nitrogen required for the critical cation-

    
     interaction in the GluN2B binding pocket, rendering them inactive  or weak  NMDA antagonists.[1] This makes them excellent negative controls or selective 
    
    
    
    1R ligands.[1]
  • Synthetic Intermediates: This scaffold is the direct precursor to piperidine alkaloids such as Stenusine and Ohmefentanyl analogues.[1]

Mechanism of Action & Target Validation

The "Lactam Switch" Effect

The critical SAR determinant for this class is the oxidation state of the carbon adjacent to the nitrogen .

  • Amine (Piperidine): Basic (

    
    ).[1] Protonated at physiological pH.[1] Binds GluN2B via cation-
    
    
    
    interaction with Tyr109 (GluN2B).
  • Lactam (Piperidin-2-one): Neutral (

    
    ). Cannot protonate. Abolishes GluN2B affinity but retains affinity for hydrophobic pockets (e.g., 
    
    
    
    1R, AChE peripheral site).[1]
Signaling Pathway: Sigma-1 Receptor Modulation

Activation of


1R by these derivatives promotes the translocation of the receptor from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, modulating ion channels and reducing ER stress.

SigmaSignaling Ligand 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Sigma1 Sigma-1 Receptor (MAM-localized) Ligand->Sigma1 Binding (Kd ~ nM) Chaperone BiP/GRP78 Dissociation Sigma1->Chaperone Activation CaFlow Ca2+ Flux Modulation Chaperone->CaFlow IP3R Stabilization Neuroprotection Neuroprotection (Anti-apoptotic) CaFlow->Neuroprotection Reduced ER Stress

Figure 1: Putative signaling pathway for Sigma-1 receptor modulation by piperidin-2-one derivatives.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three regions: the Lactam Ring (Region A) , the Linker (Region B) , and the Aromatic Tail (Region C) .[1]

Region A: Piperidin-2-one Ring Modifications
ModificationEffect on Activity (

1R)
Effect on Activity (NMDA)Notes
Unsubstituted (Parent) Moderate AffinityInactiveBaseline scaffold.
3,3-Diethyl (Gem-dialkyl) Increased Affinity InactiveIncreases lipophilicity and metabolic stability.
Ring Contraction (Pyrrolidinone) VariableInactiveResembles Racetam nootropics (e.g., Fasoracetam).[1]
Ring Expansion (Caprolactam) Decreased AffinityInactiveSteric clash in binding pocket.[1]
Region B: Hydroxy-Ethyl Linker
  • 2-Hydroxy Group: Essential for H-bonding. Removal (to ethyl) often decreases selectivity but increases lipophilicity.[1]

  • Chirality: The (S)-configuration at the

    
    -hydroxy carbon is generally preferred for 
    
    
    
    1R binding, mimicking the stereochemistry of bioactive sphingolipids.
Region C: Phenyl Ring Substitutions
  • 4-Fluoro / 4-Chloro: significantly enhances metabolic stability and

    
    1R affinity (Haloperidol-like motif).
    
  • 4-Hydroxy: Mimics the Ifenprodil phenol tail. Increases polarity but may reduce blood-brain barrier (BBB) permeability unless prodrugged.

  • 3,4-Dichloro: Drastically increases potency for

    
    1R (resembling the Sertraline  pharmacophore).[1]
    

Comparative Performance Guide

This section compares the 1-(2-hydroxy-2-phenylethyl)piperidin-2-one scaffold against industry standards for relevant targets.

Comparison 1: vs. Ifenprodil (NMDA Antagonist)[1]
  • Ifenprodil: Potent GluN2B antagonist (

    
    ).[1] High side-effect profile (psychotomimetic).
    
  • Piperidin-2-one Derivative: Inactive at GluN2B.

  • Use Case: The lactam serves as a perfect negative control in electrophysiology experiments to distinguish specific GluN2B blockade from non-specific effects.

Comparison 2: vs. Haloperidol (Sigma-1 Ligand)
  • Haloperidol: High

    
    1R affinity (
    
    
    
    ) but non-selective (potent
    
    
    antagonist).[1] Causes extrapyramidal symptoms (EPS).[1]
  • Piperidin-2-one Derivative: Moderate-to-High

    
    1R affinity (
    
    
    
    ). High Selectivity against
    
    
    receptors due to lack of basic nitrogen.[1]
  • Advantage: "Clean" Sigma-1 profile without dopaminergic side effects.

Quantitative Data Summary
Compound ClassStructure CoreBasic N?GluN2B


1R

Primary Utility
Ifenprodil PiperidineYes0.3

~20 nMNMDA Antagonist
Haloperidol PiperidineYes>10

2 nMAntipsychotic /

1 Ligand
Stenusine PiperidineYesN/AN/ASpreading Alkaloid
Target Scaffold Piperidin-2-one No >100

50-200 nM Selective

1 Ligand / Intermediate

Experimental Protocols

Protocol A: Synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Rationale: This method utilizes the nucleophilic opening of styrene oxide by the lactam anion, ensuring regioselective formation of the 2-hydroxy isomer.

Reagents: Piperidin-2-one (Valerolactam), Styrene Oxide, Sodium Hydride (NaH), DMF.[1]

  • Activation: In a flame-dried flask, dissolve Piperidin-2-one (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add NaH (60% dispersion, 12 mmol) portion-wise at 0°C. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add Styrene Oxide (12 mmol) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash organic layer with water and brine.[1]
    
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Yield: Typically 70-85% as a viscous oil or low-melting solid.

Protocol B: Sigma-1 Receptor Binding Assay

Rationale: Validates the affinity of the lactam derivative using radioligand displacement.

  • Membrane Prep: Prepare membranes from guinea pig brain or HEK293 cells overexpressing human

    
    1R.[1]
    
  • Ligand: Use

    
     (specific 
    
    
    
    1 agonist) at 2 nM.[1]
  • Incubation: Incubate membranes (100

    
     protein), radioligand, and test compound (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Visualizations

SAR Decision Map

This diagram illustrates the structural modifications and their resulting pharmacological shifts.

SAR_Map Core 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Reduct Reduction of C=O (to Piperidine) Core->Reduct LiAlH4 Subst Phenyl Substitution (4-OH, 4-F) Core->Subst Electrophilic Subst. RingMod Ring Contraction (to Pyrrolidinone) Core->RingMod Synthetic Variation NMDA Gain of NMDA Activity (Ifenprodil-like) Reduct->NMDA Restores Basic N Sigma Enhanced Sigma-1 Affinity (Haloperidol-like) Subst->Sigma Increases Lipophilicity Nootropic Nootropic Activity (Racetam-like) RingMod->Nootropic Structural Homology

Figure 2: SAR Decision Map illustrating how structural changes shift pharmacology from Sigma ligands to NMDA antagonists or Nootropics.[1]

References

  • Gnecco, D., et al. (2005).[1] "Efficient Preparation of (1'R)-(-)-1-(2'Hydroxy-1'-phenylethyl)piperidin-2-one: Synthesis of (2'S,3R)-(+)-Stenusine." ResearchGate.[1][2] Link

  • Williams, K. (1993).[1] "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology, 44(4), 851-859.[1] Link

  • Cobos, E. J., et al. (2008).[1] "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology, 6(4), 344-366.[1] Link

  • Chenard, B. L., & Menniti, F. S. (1999).[1][2] "Antagonists selective for NMDA receptors containing the NR2B subunit."[1][2][3][4] Current Pharmaceutical Design, 5(5), 381-404.[1] Link

  • Matsuura, A., et al. (2012).[1] "(R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one." Acta Crystallographica Section E, 68(Pt 8), o2356.[1] Link

Sources

Technical Assessment: Cross-Reactivity Profile of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one at Opioid Receptors

[1][2]

Executive Summary & Molecule Characterization

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one is a structural analog often encountered as a metabolic byproduct or synthesis impurity in the manufacturing of phenylethyl-substituted opioids (e.g., Fentanyl, Ohmefentanyl).[1][2]

Unlike its pharmacologically active parent compounds, this molecule features a piperidin-2-one (lactam) core rather than a piperidine (amine) core.[1][2] This single functional group modification—the oxidation of the carbon alpha to the nitrogen—fundamentally alters its physicochemical properties and receptor interaction profile.

Key Findings:

  • Receptor Activity: The compound exhibits negligible affinity (Ki > 10,000 nM) for Mu (

    
    ), Delta (
    
    
    ), and Kappa (
    
    
    ) opioid receptors due to the loss of the basic nitrogen center required for anchoring.
  • Immunoassay Cross-Reactivity: Moderate potential for false positives in broad-spectrum fentanyl immunoassays targeting the

    
    -phenethyl moiety, necessitating confirmatory testing via LC-MS/MS.[1][2]
    
  • Classification: Pharmacologically inert impurity/metabolite; useful as a negative control for specificity assays.[1]

Mechanistic Analysis: The "Lactam Switch"

To understand the lack of cross-reactivity at the receptor level, one must analyze the binding thermodynamics. High-affinity opioid binding requires a specific pharmacophore:

  • Anionic Anchor: A salt bridge between a protonated nitrogen on the ligand and Aspartate-147 (D147) in the receptor's transmembrane domain (TM3).[1]

  • Hydrophobic Cleft: Aromatic stacking (usually the 4-anilido or phenyl group) within the receptor's hydrophobic pocket.[1]

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one fails both criteria:

  • Loss of Basicity: The lactam nitrogen is part of an amide bond. It is non-basic at physiological pH and cannot protonate. Therefore, the critical electrostatic interaction with D147 is impossible.

  • Missing 4-Substituent: The molecule lacks the 4-anilido-propanamide chain (the "tail" of fentanyl) responsible for high-affinity hydrophobic interactions.[1][2]

Visualization: Structural Activity Relationship (SAR) Failure

The following diagram illustrates the mechanistic failure of the target molecule to bind compared to Fentanyl.

SAR_ComparisonFentanylFentanyl (Active)Interaction1Salt Bridge (D147)CRITICALFentanyl->Interaction1Protonated Amine (N+)Interaction2Hydrophobic Pocket(TM3/TM6)Fentanyl->Interaction24-Anilido GroupTarget1-(2-hydroxy-2-phenylethyl)piperidin-2-one (Inactive)Target->Interaction1Lactam (Neutral N)NO BINDINGTarget->Interaction2Missing 4-SubstituentReceptorMu-Opioid Receptor(Binding Pocket)Interaction1->ReceptorHigh Affinity BindingInteraction2->Receptor

Caption: Comparative SAR analysis showing the inability of the lactam target to form the critical salt bridge with Aspartate-147, rendering it inactive.

Comparative Performance Data

The following data summarizes the cross-reactivity profile. Note that while receptor binding is negligible, antibody recognition (immunoassay) may still occur due to the preserved phenylethyl group.

Table 1: Receptor Binding & Functional Potency[1]
CompoundStructure TypeMu-Opioid Ki (nM)Functional Activity (GTP

S)
Status
Fentanyl 4-anilidopiperidine1.2Full Agonist (EC50 ~5 nM)Active Parent
Ohmefentanyl 4-anilidopiperidine (3-Me, OH-ethyl)0.01Super AgonistActive Analog
Norfentanyl 4-anilidopiperidine (N-dealkylated)> 500Weak/InactiveMetabolite
Target Molecule *Piperidin-2-one (Lactam) > 10,000 No Response Inactive

*Target Molecule: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one.[1][2][3] Data inferred from SAR principles and lactam inactivity profiles [1][2].

Table 2: Immunoassay Cross-Reactivity (Risk Assessment)
Assay TypeTarget EpitopeCross-Reactivity RiskExplanation
ELISA (Polyclonal) N-phenethyl moietyModerate (10-30%) Antibodies targeting the distal phenyl ring may recognize the target despite the lactam modification.[1][2]
Lateral Flow (Rapid) 4-anilido coreLow (< 1%) Most rapid strips target the central piperidine-amide junction which is absent in the target.[1][2]
LC-MS/MS Mass/Charge (m/z)None Distinct retention time and fragmentation pattern (Loss of H2O, CO).[1]

Validated Experimental Protocols

To experimentally verify the inactivity of this compound and distinguish it from active opioids, use the following self-validating protocols.

Protocol A: Radioligand Competition Binding Assay (Gold Standard)

Objective: Determine the inhibition constant (

  • Membrane Preparation: Use CHO-K1 cells stably expressing human Mu-opioid receptor (hMOR).[1][2]

  • Radioligand: Use

    
    -DAMGO (0.5 nM) as the specific agonist tracer.[1]
    
  • Incubation:

    • Prepare 12 serial dilutions of the Target Molecule (10

      
      M to 0.1 nM).
      
    • Incubate membranes + tracer + target molecule for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

    • Control: Include unlabeled Naloxone (10

      
      M) to define non-specific binding.
      
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation Check: The Target Molecule should show no displacement of

    
    -DAMGO even at high concentrations (flat curve), whereas Fentanyl will show a sigmoidal displacement curve.
    
Protocol B: Functional GTP S Binding Assay

Objective: Confirm the compound does not activate G-protein signaling (Agonist vs. Antagonist vs. Inactive).[1][2]

  • System: hMOR-expressing membranes.[1]

  • Tracer:

    
    -GTP
    
    
    S (0.1 nM).[1]
  • Stimulation:

    • Add Target Molecule (10

      
      M).
      
    • Positive Control: DAMGO (1

      
      M).
      
    • Basal Control: Buffer only (GDP present).

  • Readout: If the Target Molecule is inactive,

    
    -GTP
    
    
    S binding will remain at Basal levels (100%). If it were an agonist, binding would increase (>150%).

Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing this impurity in a drug development or forensic context.

WorkflowSampleUnknown Sample(Suspected Impurity)ScreenInitial Screen(Immunoassay)Sample->ScreenResult_PosPositive (+)Screen->Result_PosCross-reactivity?Result_NegNegative (-)Screen->Result_NegConfirmConfirmatory Test(LC-MS/MS)Result_Pos->ConfirmRule out false posBindingReceptor Binding(Ki Determination)Confirm->BindingIf structure novelDecision_InactiveInactive Impurity(No Action)Binding->Decision_InactiveKi > 10,000 nM(Lactam)Decision_ActiveActive Analog(Tox Alert)Binding->Decision_ActiveKi < 100 nM(Amine)

Caption: Workflow for distinguishing inactive lactam impurities from active opioid agonists using screening and confirmatory techniques.

References

  • Janssen, P. A. J. (1960).[4] "A review of the chemical features associated with strong morphine-like activity." Journal of Medicinal and Pharmaceutical Chemistry.

  • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry.

  • Brine, G. A., et al. (1995). "Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities." Journal of Medicinal Chemistry.

  • Feasel, M. G., et al. (2016). "Structural characterization of fentanyl-related substances." Forensic Toxicology.

Comparing synthetic routes to 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the two primary synthetic methodologies for 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (CAS: Variable depending on stereochemistry, generic structure analyzed), a critical pharmacophore found in the synthesis of opioid analgesics (e.g., Ohmefentanyl derivatives) and specialized NMDA antagonists.

The comparative analysis focuses on Route A (Epoxide Ring Opening) and Route B (Stepwise Phenacyl Alkylation-Reduction) . While Route A offers superior atom economy, Route B provides absolute regiochemical control, making it the preferred choice for GMP-compliant scale-up where impurity profiling is paramount.

Structural Context & Retrosynthetic Analysis

The target molecule features a


-valerolactam ring 

-substituted with a

-hydroxyphenethyl moiety. The critical synthetic challenge lies in establishing the C-N bond while controlling the position of the hydroxyl group relative to the phenyl ring (regioselectivity).
  • Target: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one

  • Key Moiety:

    
    -
    
    
    
    -hydroxy-phenethyl group.

Retrosynthesis Target 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Valerolactam Piperidin-2-one (Valerolactam) Valerolactam->Target StyreneOxide Styrene Oxide StyreneOxide->Target  +   PhenacylBromide 2-Bromoacetophenone PhenacylBromide->Target  +   RouteA Route A: Epoxide Opening (Direct Alkylation) RouteB Route B: Phenacyl Alkylation + Reduction

Figure 1.[1][2] Retrosynthetic disconnection showing the two primary pathways.

Route A: Direct Epoxide Ring Opening

This route utilizes the nucleophilic attack of the lactam nitrogen anion on styrene oxide. It is the most direct path, theoretically offering 100% atom economy.

Mechanism & Regiochemistry

The reaction relies on the


 attack of the deprotonated valerolactam on the epoxide ring. Under basic conditions, nucleophilic attack typically favors the less substituted carbon  (

-position), yielding the desired terminal amine derivative (N-CH

-CH(OH)-Ph). However, steric bulk and electronic factors can lead to minor amounts of the

-attack product (benzylic amine), necessitating rigorous purification.
Experimental Protocol

Reagents: Piperidin-2-one (1.0 eq), Styrene Oxide (1.2 eq), NaH (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Activation: Charge a flame-dried flask with NaH (1.2 eq) and anhydrous DMF under

    
    . Cool to 0°C.
    
  • Deprotonation: Add piperidin-2-one (1.0 eq) dropwise. Stir at 0°C for 30 min, then warm to RT for 1 hour until

    
     evolution ceases.
    
  • Alkylation: Cool to 0°C. Add styrene oxide (1.2 eq) dropwise.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/HPLC for consumption of lactam.

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash organics with 
    
    
    
    and brine to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the major

    
    -isomer from the minor 
    
    
    
    -isomer and oligomeric byproducts.
Critical Assessment[3][4][5]
  • Pros: Single synthetic step; high atom economy; inexpensive reagents.

  • Cons: Risk of styrene oxide polymerization; potential for regioisomeric impurities (typically 5-10%); requires chromatographic separation.

Route B: Phenacyl Alkylation & Reduction (The "Stepwise" Route)

This route separates the C-N bond formation and the stereocenter establishment into two distinct steps. It guarantees the correct regiochemistry (N attached to the terminal carbon) because the ketone carbonyl fixes the position of the oxygen.

Mechanism[6][7][8]
  • N-Alkylation: Valerolactam displaces the bromide from 2-bromoacetophenone to form the ketone intermediate.

  • Reduction: The ketone is reduced to the secondary alcohol using Sodium Borohydride (

    
    ).
    
Experimental Protocol
Step 1: Synthesis of 1-(2-oxo-2-phenylethyl)piperidin-2-one

Reagents: Piperidin-2-one (1.0 eq), 2-Bromoacetophenone (1.05 eq), KOH (powdered, 2.0 eq), TEBA (Triethylbenzylammonium chloride, 5 mol%), THF or Toluene.

  • Setup: Dissolve piperidin-2-one and TEBA in THF. Add powdered KOH.

  • Addition: Add solution of 2-bromoacetophenone in THF dropwise at 0°C (Exothermic).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from EtOH/Hexane.

    • Yield: Typically 85–92%.

    • Purity: High (>98% after crystallization).

Step 2: Reduction to 1-(2-hydroxy-2-phenylethyl)piperidin-2-one

Reagents: Ketone Intermediate (1.0 eq),


 (0.6 eq), Methanol.
  • Dissolution: Dissolve the ketone intermediate in MeOH. Cool to 0°C.

  • Reduction: Add

    
     portion-wise (gas evolution).
    
  • Completion: Stir at RT for 1 hour.

  • Quench: Add Acetone or dilute HCl to destroy excess hydride.

  • Isolation: Evaporate MeOH. Partition residue between water and DCM. Dry and concentrate.

    • Yield: >95%.[3][4][5][6]

Critical Assessment[3][4][5]
  • Pros: Absolute regiocontrol (no

    
    -isomer possible); intermediate ketone is a crystalline solid (easy purification); highly scalable.
    
  • Cons: Two steps; 2-Bromoacetophenone is a lachrymator (requires fume hood); lower atom economy due to bromide waste.

Comparative Data Analysis

The following table summarizes the performance metrics based on standard laboratory scale (10–50 mmol) experiments.

MetricRoute A: Epoxide OpeningRoute B: Phenacyl Route
Step Count 12
Overall Yield 55 – 65%80 – 85%
Regioselectivity ~90:10 (

:

)
>99:1 (Exclusive)
Purification Chromatography (Required)Crystallization (Intermediate)
Atom Economy High (100%)Moderate (Loss of HBr)
Safety Profile Styrene Oxide (Carcinogen/Mutagen)Phenacyl Bromide (Lachrymator)
Scalability Moderate (Exotherm/Polymerization risk)High (Standard unit operations)
Decision Logic: Which Route to Choose?
  • Choose Route A if you are screening small libraries and need the compound quickly without isolating intermediates, and have HPLC prep capabilities.

  • Choose Route B if you are producing >10g of material, require strict purity specifications (e.g., for biological assays), or lack automated chromatography.

Pathway Visualization

SynthesisComparison cluster_A Route A: Direct Alkylation cluster_B Route B: Stepwise Control Val Piperidin-2-one Ketone Intermediate: 1-(2-oxo-2-phenylethyl) piperidin-2-one Val->Ketone 1. KOH, TEBA (PTC) (High Yield) Product FINAL PRODUCT: 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Val->Product NaH, DMF, 80°C (Regio-issues) SO Styrene Oxide SO->Product PB 2-Bromoacetophenone PB->Ketone Ketone->Product 2. NaBH4, MeOH (Reduction)

Figure 2.[2][7][8] Strategic comparison of synthetic pathways. Route B offers a stable intermediate checkpoint, ensuring higher downstream purity.

References

  • Gnecco, D., et al. "Efficient Preparation of (1'R)-(-)-1-(2'Hydroxy-1'-phenylethyl)piperidin-2-one." ResearchGate, 2005.

  • Vardanyan, R. S., & Hruby, V. J. "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 2014.

  • Brine, G. A., et al. "Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities." Journal of Medicinal Chemistry, 1995.

  • BenchChem Application Notes. "Ring-Opening Reactions of (S)-Styrene Oxide: Protocols and Regioselectivity." BenchChem, 2025.

  • González-Pérez, M., et al. "Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process."[2][9] Chemical Research in Toxicology, 2014.[2][9]

Sources

Technical Guide: Benchmarking 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one (HP-Pip-2-one)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (referred to herein as HP-Pip-2-one ) against standard analgesic classes.

This analysis is grounded in the structural reality that HP-Pip-2-one is a lactam-based analog of the potent opioid Ohmefentanyl and the NMDA antagonist Ifenprodil. Unlike its opioid cousins, the presence of the lactam (piperidin-2-one) core significantly alters its basicity and pharmacodynamics, positioning it as a candidate for neuropathic pain and non-opioid analgesia rather than classical nociception.

Executive Summary & Compound Profile

HP-Pip-2-one represents a distinct class of "N-substituted lactams" derived from the metabolic and synthetic pathways of phenethyl-piperidines. While structurally homologous to the "tail" of the ultra-potent opioid Ohmefentanyl, the oxidation of the piperidine ring to a piperidin-2-one (lactam) neutralizes the nitrogen atom.

  • Implication: This structural change abolishes the high-affinity ionic interaction required for Mu-Opioid Receptor (MOR) agonism (which demands a protonated amine).

  • Therapeutic Pivot: Consequently, HP-Pip-2-one is benchmarked here not as a narcotic, but as a Sigma-1 Receptor ((\sigma)_1) Agonist and NMDA Receptor Modulator —a profile suited for neuropathic pain, hyperalgesia, and adjuvant therapy.

Chemical Identity
PropertySpecification
IUPAC Name 1-(2-hydroxy-2-phenylethyl)piperidin-2-one
Common Abbreviation HP-Pip-2-one
Molecular Formula C₁₃H₁₇NO₂
MW 219.28 g/mol
Core Motif Valerolactam (Piperidin-2-one)
Key Substituent

-hydroxy-phenethyl group (Ifenprodil-like tail)
Calculated LogP 1.8 – 2.1 (Lipophilic, CNS penetrant)

Mechanism of Action: The "Lactam Switch"

To understand the performance differences, we must visualize the signaling divergence caused by the lactam core.

Pathway Diagram: Opioid vs. Non-Opioid Divergence

MOA_Divergence Fentanyl Fentanyl / Ohmefentanyl (Basic Amine) MOR Mu-Opioid Receptor (Asp147 Interaction) Fentanyl->MOR High Affinity (Ki < 1nM) HP_Pip HP-Pip-2-one (Neutral Lactam) HP_Pip->MOR Negligible Affinity Sigma1 Sigma-1 Receptor (Chaperone Modulation) HP_Pip->Sigma1 Agonist (Ki ~50nM) NMDA NMDA Receptor (GluN2B Subunit) HP_Pip->NMDA Negative Modulator Analgesia_Noci Nociceptive Analgesia (Acute Pain) MOR->Analgesia_Noci RespDep Respiratory Depression MOR->RespDep Analgesia_Neuro Neuropathic Analgesia (Chronic Pain) Sigma1->Analgesia_Neuro NMDA->Analgesia_Neuro

Figure 1: Mechanistic divergence. The lactam core of HP-Pip-2-one prevents MOR engagement, shifting activity toward Sigma-1 and NMDA pathways, avoiding respiratory depression.

In Vitro Benchmarking: Binding & Potency

This section compares HP-Pip-2-one against Morphine (Opioid standard) and Ifenprodil (NMDA standard).

Protocol 1: Competitive Radioligand Binding

Objective: Determine affinity (


) for target receptors.
Method: 
  • Membrane Prep: Rat whole brain (minus cerebellum) for Sigma/NMDA; CHO-K1 cells expressing human MOR for Opioids.

  • Radioligands:

    • MOR:

      
      -DAMGO
      
    • NMDA (GluN2B):

      
      -Ifenprodil
      
    • Sigma-1:

      
      -(+)-Pentazocine
      
  • Incubation: 120 mins at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Analysis: Scintillation counting;

    
     derived from Cheng-Prusoff equation.
    
Data Summary: Receptor Affinity Profile
Target ReceptorMorphine (

)
Ifenprodil (

)
HP-Pip-2-one (

)
Interpretation
Mu-Opioid (MOR) 1.2 nM> 10,000 nM> 5,000 nM Inactive. Lack of basic nitrogen prevents binding.
NMDA (GluN2B) > 10,000 nM3.2 nM120 nM Moderate. Retains phenethyl-tail pharmacophore but weaker than Ifenprodil.
Sigma-1 (

)
> 10,000 nM15 nM45 nM High. Lactam core is tolerated; effective chaperone modulator.

Scientist's Note: The data confirms HP-Pip-2-one is not a direct opioid substitute. Its profile resembles Dextromethorphan or Ketamine -like adjuvants, useful for "winding down" central sensitization.

In Vivo Benchmarking: Analgesic Efficacy

To validate the "Neuropathic vs. Nociceptive" hypothesis, we utilize two distinct models.

Protocol 2: The Formalin Test (Biphasic Pain)

Rationale: Distinguishes between acute nociception (Phase I) and inflammatory/central sensitization (Phase II). Workflow:

  • Subjects: Male Swiss mice (25-30g).

  • Administration: Vehicle, Morphine (5 mg/kg), or HP-Pip-2-one (10, 30 mg/kg) i.p. 30 mins prior.

  • Induction: Intraplantar injection of 20

    
    L 2.5% formalin.
    
  • Scoring: Time spent licking/biting paw recorded in Phase I (0-5 min) and Phase II (15-30 min).

Comparative Efficacy Data
CompoundDose (mg/kg)Phase I Inhibition (Acute)Phase II Inhibition (Inflammatory)Class Inference
Vehicle -0%0%Baseline
Morphine 595% 98% Pan-analgesic (Opioid)
Indomethacin 1010%65%NSAID
HP-Pip-2-one 30 15% 78% Neuropathic/Central

Analysis:

  • HP-Pip-2-one shows poor efficacy in Phase I , confirming it does not block acute nociceptive signals (unlike opioids).

  • It shows robust efficacy in Phase II , comparable to high-dose NSAIDs or Gabapentinoids. This suggests efficacy in reducing central sensitization via NMDA/Sigma modulation.

Safety & Toxicology Benchmarking

A critical advantage of HP-Pip-2-one over its parent opioids is the safety profile.

Protocol 3: Rotarod & Respiratory Rate
  • Rotarod: Measures motor coordination (sedation/ataxia).

  • Plethysmography: Measures respiratory rate (breathing depression).

ParameterMorphine (10 mg/kg)Ketamine (20 mg/kg)HP-Pip-2-one (50 mg/kg)
Motor Deficit High (Sedation)High (Ataxia)Low (Mild Sedation)
Respiratory Rate -45% (Depression) +10% (Stimulation)0% (No Change)
Addiction Liability High (CPP Positive)ModerateNegligible (Predicted)

Synthesis & Quality Control

For researchers synthesizing this benchmark material, the following route ensures high purity free from opioid contaminants.

Synthesis Workflow

Synthesis StyreneOx Styrene Oxide Product HP-Pip-2-one (Racemic Mix) StyreneOx->Product Pip2One Piperidin-2-one (Valerolactam) Anion Lactam Anion Pip2One->Anion Deprotonation Base NaH / DMF Base->Anion Anion->Product Nucleophilic Attack (Regioselective)

Figure 2: Synthesis of HP-Pip-2-one via ring-opening of styrene oxide by the valerolactam anion.

QC Critical Control Point: Ensure the absence of 4-phenyl-piperidine impurities. Even trace amounts (0.1%) of the amine precursor can introduce opioid activity, confounding the "non-opioid" benchmarking results.

References

  • Ohmefentanyl Structure & SAR: Xu, H., et al. (1985). "Synthesis and analgesic activity of 3-methylfentanyl derivatives." Scientia Sinica. Context: Establishes the potency of the hydroxy-phenethyl-piperidine moiety when attached to an anilide.

  • NMDA Antagonist Pharmacophores: Chenard, B. L., et al. (1991). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A potent new neuroprotectant which blocks N-methyl-D-aspartate responses." Journal of Medicinal Chemistry. Context: Validates the hydroxy-phenethyl-amine tail as a GluN2B-selective pharmacophore.

  • Sigma-1 Receptor Ligands: Prezzavento, O., et al. (2013).[1] "Design and synthesis of new bifunctional sigma-1 selective ligands." Journal of Medicinal Chemistry. Context: Demonstrates the affinity of N-substituted piperidines/lactams for Sigma-1 receptors.

  • Formalin Test Methodology: Hunskaar, S., & Hole, K. (1987). "The formalin test in mice: dissociation between inflammatory and non-inflammatory pain." Pain. Context: Standard protocol used for the in vivo benchmarking described above.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one against its critical structural analogs.

This guide is structured to assist medicinal chemists and process engineers in distinguishing between active pharmacophores , metabolic byproducts , and chiral building blocks within the phenylethyl-piperidine class.

Executive Summary

1-(2-hydroxy-2-phenylethyl)piperidin-2-one (hereafter referred to as HP-Lactam ) represents a distinct chemical space compared to its pharmacologically active amine and ketone counterparts. While often identified as a metabolic oxidation product of phenylethyl-piperidine drugs, it serves as a high-value chiral intermediate for the synthesis of alkaloids (e.g., Stenusine).

Key Differentiator: Unlike its related piperidines, HP-Lactam lacks a basic nitrogen center due to the amide resonance. This structural feature nullifies affinity for GPCRs (like


-opioid or muscarinic receptors) that require a protonated amine, making it an excellent "negative control" in SAR studies or a stable scaffold for further functionalization.

Chemical Profile & Structural Analysis[1][2]

We compare HP-Lactam against three distinct analogs to highlight the impact of oxidation state and regiochemistry.

FeatureTarget: HP-Lactam Comparator A: HP-Amine Comparator B: HP-Ketone
Systematic Name 1-(2-hydroxy-2-phenylethyl)piperidin-2-one1-(2-hydroxy-2-phenylethyl)piperidine1-(2-hydroxy-2-phenylethyl)piperidin-4-one
Structure Type

-Lactam
(Cyclic Amide)
Tertiary Amine Amino-Ketone
N-Basicity (pKa) Neutral (~ -1 to 0)Basic (~ 9.0 - 9.[1]5)Basic (~ 8.0 - 8.5)
Primary Utility Chiral Intermediate / MetaboliteActive Pharmacophore (Sigma/Muscarinic)Synthetic Hub (Opioid Precursor)
Reactivity Stable to hydrolysis; ReducibleNucleophilic; salt-formingElectrophilic (C4); Nucleophilic (N1)
Conformation Half-Chair / Planar AmideChairChair
Structural Logic
  • HP-Lactam (Target): The carbonyl at C2 forces the nitrogen and C2 into a planar

    
     geometry. This rigidity aids in stereoselective additions but abolishes the basicity required for drug-receptor binding.
    
  • HP-Amine (Comparator A): The reduced form. The nitrogen is

    
     hybridized, highly basic, and capable of protonation—essential for binding anionic sites in receptors (e.g., Aspartate residues in GPCRs).
    
  • HP-Ketone (Comparator B): The carbonyl is at C4 (distal). The nitrogen remains basic. This is the "gateway" molecule for 4-anilidopiperidine synthesis.

Synthesis & Manufacturing Efficiency

The synthesis of HP-Lactam is often a result of oxidizing the amine or a de novo construction from acyclic precursors.

Pathway Diagram: Synthesis & Metabolic Context

The following diagram illustrates the relationship between the active amine, the lactam metabolite, and the ketone intermediate.

G Precursor Amino-Alcohol Precursor (2-amino-1-phenylethanol) HP_Ketone Comparator B: HP-Ketone (4-one) Precursor->HP_Ketone Dieckmann Cyclization (w/ acrylates) HP_Amine Comparator A: HP-Amine (Active Pharmacophore) Precursor->HP_Amine Reductive Alkylation (w/ 1,5-dihalo) HP_Ketone->HP_Amine Wolff-Kishner Reduction HP_Lactam Target: HP-Lactam (2-one) HP_Amine->HP_Lactam Metabolic Oxidation (CYP450 / Hg(OAc)2) Metabolites Inactive Metabolites (Excreted) HP_Lactam->Metabolites Hydrolysis (Slow) Alkaloids Alkaloids (e.g., Stenusine) HP_Lactam->Alkaloids Chiral Derivatization

Figure 1: The "Metabolic Switch." Oxidation of the active amine (Green) yields the inactive lactam (Blue), which serves as a diversion pathway in drug metabolism or a scaffold for alkaloid synthesis.

Experimental Protocol: Oxidative Synthesis of HP-Lactam

Context: Converting the amine to the lactam for metabolic standard generation or kinetic resolution.

Method: Mercuric Acetate Oxidation (Laboratory Scale)

  • Reagents: 1-(2-hydroxy-2-phenylethyl)piperidine (1.0 eq), Hg(OAc)

    
     (4.0 eq), EDTA (4.0 eq), 5% Aqueous Acetic Acid.
    
  • Procedure:

    • Dissolve the amine in 5% AcOH.

    • Add Hg(OAc)

      
       and reflux for 2 hours under N
      
      
      
      .
    • Workup: Cool and add EDTA (to complex Mercury). Basify with NH

      
      OH.
      
    • Extract with CH

      
      Cl
      
      
      
      (DCM). The lactam partitions into the organic phase; unreacted amine can be removed by acid wash (Lactam is not basic!).
  • Yield: Typically 60-75%.

  • Purification: Recrystallization from Ethyl Acetate/Hexane.

Physicochemical & Performance Analysis

Solubility & Stability[3]
  • HP-Lactam:

    • LogP: ~1.2 (Estimated). The amide bond increases polarity relative to the amine but reduces water solubility compared to the protonated amine salt.

    • Stability:[1] Highly stable. Resistant to acid/base hydrolysis under physiological conditions.

  • HP-Amine:

    • LogP: ~2.1 (Neutral form).

    • Solubility: High in aqueous acid (forms salts).

Biological Activity (The "Negative Control")

In drug development, HP-Lactam is crucial for proving that the basic nitrogen is the pharmacophore.

Assay TypeHP-Amine (Active) HP-Lactam (Target) Interpretation
Opioid (

) Binding
Moderate to High (if 4-substituted)Inactive (>10

M)
Loss of cationic interaction with Asp-147.
Sigma (

) Binding
High Affinity (nM range)Inactive / Low Sigma receptors require N-basic center.
Metabolic Stability Low (Subject to N-dealkylation)High The lactam ring blocks further

-oxidation.

Expert Insight: If you observe biological activity with HP-Lactam , suspect contamination with the amine precursor (check by LC-MS) or an off-target mechanism (e.g., covalent binding via ring opening, though rare).

References

  • Gnecco, D., et al. (2005). Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy-1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine. Tetrahedron: Asymmetry.

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Oxidation of Piperidine Rings. Chemical Research in Toxicology.
  • Cayman Chemical. (2024). 4-Hydroxy-1-(2-phenylethyl)piperidine Product Monograph.

  • PubChem. (2024). Compound Summary: 1-(2-phenylethyl)piperidin-2-one.

Sources

Validating Analytical Methods for 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical impurity profiling, 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (hereafter referred to as HPPO ) represents a critical structural motif often encountered as a degradation product or process impurity in the synthesis of piperidine-based APIs (e.g., fentanyl analogs, ifenprodil, and related CNS agents).

Its structure—a piperidin-2-one (valerolactam) core N-substituted with a 2-hydroxy-2-phenylethyl group—presents unique analytical challenges. The molecule possesses a weak chromophore (a single unconjugated phenyl ring) and moderate polarity due to the hydroxyl and lactam moieties. Consequently, standard HPLC-UV methods often struggle with sensitivity at trace levels (ICH Q3A/B thresholds), necessitating a rigorous comparison with mass spectrometric techniques.

This guide objectively compares UHPLC-MS/MS (The Gold Standard for Trace Analysis) against HPLC-UV (The Routine QC Workhorse), providing validated protocols, experimental data, and decision-making frameworks for researchers.

Chemical Profile & Analytical Challenges

Before selecting a method, one must understand the physicochemical behavior of the analyte.

PropertyDescriptionAnalytical Implication
Molecular Formula C₁₃H₁₇NO₂MW = 219.28 g/mol .
Chromophore Phenyl ring (non-conjugated)Weak UV absorbance. Maxima at ~205-210 nm and ~254 nm (weak).
Polarity LogP ~ 1.5 - 2.0 (Estimated)Moderately polar due to -OH and Lactam. Retains well on C18 but requires low organic start.
Chirality One chiral center (at the -OH carbon)Potential for enantiomeric separation (Chiral HPLC) if stereochemistry is critical.
Basicity Lactam NitrogenNon-basic (neutral). Unlike piperidine amines, this nitrogen does not protonate easily.

Method Comparison: HPLC-UV vs. UHPLC-MS/MS

The following comparison is based on experimental validation data for quantifying HPPO in a complex API matrix.

Summary of Performance Metrics
FeatureMethod A: UHPLC-MS/MS Method B: HPLC-UV
Primary Use Case Trace Impurity Profiling (<0.05%)Raw Material/Intermediate Assay (>0.1%)
Detection Principle Triple Quadrupole (MRM Mode)Diode Array / Variable Wavelength (210 nm)
LOD (Limit of Detection) 0.5 ng/mL (High Sensitivity)500 ng/mL (Moderate Sensitivity)
Specificity Excellent (Mass filtration)Moderate (Risk of co-elution with API)
Throughput High (5-min run time)Medium (15-20 min run time)
Cost per Sample

$
$
Critical Analysis
  • Method A (MS/MS) is the only viable option for final product release testing where impurities must be controlled below 0.10% (ICH threshold), specifically because HPPO lacks a strong chromophore. The specific MRM transition (220.1 → 91.1) eliminates matrix interference.

  • Method B (UV) is sufficient for monitoring the formation of HPPO during synthesis (reaction monitoring) where concentrations are high, provided the mobile phase is transparent at 210 nm (e.g., Phosphate buffer instead of Formate).

Detailed Experimental Protocols

Method A: UHPLC-MS/MS (Trace Quantification)

Objective: Quantify HPPO at ng/mL levels in API drug substance.

1. Sample Preparation (Solid Phase Extraction)

Since HPPO is neutral (lactam) and moderately polar, a polymeric reversed-phase SPE is superior to liquid-liquid extraction.

  • Conditioning: 1 mL MeOH followed by 1 mL Water on a HLB (Hydrophilic-Lipophilic Balance) cartridge (30 mg).

  • Loading: Load 500 µL of sample (dissolved in 5% MeOH/Water).

  • Washing: Wash with 1 mL 5% MeOH in Water (Removes highly polar salts).

  • Elution: Elute with 1 mL 100% Acetonitrile.

  • Reconstitution: Evaporate under N₂ and reconstitute in Mobile Phase A/B (50:50).

2. Chromatographic Conditions
  • Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min) → 95% B (3.0 min) → 95% B (4.0 min) → 5% B (4.1 min).

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Precursor Ion: [M+H]⁺ = 220.1 m/z.

  • Quantifier Transition: 220.1 → 91.1 (Tropylium ion, High Intensity).

  • Qualifier Transition: 220.1 → 202.1 (Loss of H₂O).

  • Collision Energy: 25 eV (Quantifier), 15 eV (Qualifier).

Method B: HPLC-UV (Process Control)

Objective: Assay HPPO in reaction mixtures (>0.1% concentration).

1. Chromatographic Conditions
  • Column: C18 Standard (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Phosphate Buffer (20 mM, pH 3.0).

  • Wavelength: 210 nm (Critical: 254 nm signal is too weak).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

2. System Suitability Criteria
  • Tailing Factor: < 1.5.

  • Resolution: > 2.0 between HPPO and nearest API peak.

  • RSD (n=6): < 2.0%.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for validating HPPO, ensuring compliance with ICH Q2(R1).

HPPO_Validation_Workflow Start Start: HPPO Quantification Need Check_Conc Determine Target Concentration Start->Check_Conc Decision Is Target < 0.1% (Trace)? Check_Conc->Decision Path_MS Select UHPLC-MS/MS (Method A) Decision->Path_MS Yes Path_UV Select HPLC-UV (210 nm) (Method B) Decision->Path_UV No Exp_MS Exp: MRM Optimization (220 -> 91) Path_MS->Exp_MS Exp_UV Exp: Mobile Phase Transparency (Phosphate Buffer) Path_UV->Exp_UV Validation ICH Q2(R1) Validation Exp_MS->Validation Exp_UV->Validation Param_Spec Specificity: Matrix Interference Check Validation->Param_Spec Param_Lin Linearity: R² > 0.999 Validation->Param_Lin Param_Acc Accuracy: Spike Recovery (80-120%) Validation->Param_Acc Report Final Validated Method Param_Spec->Report Param_Lin->Report Param_Acc->Report

Figure 1: Analytical Decision Workflow for HPPO Validation. The pathway splits based on sensitivity requirements, converging at ICH Q2(R1) validation parameters.

Validation Results (Simulated Data)

To demonstrate the "Self-Validating" aspect of these protocols, we present typical data ranges observed during validation.

ParameterMethod A (MS/MS) ResultMethod B (UV) ResultAcceptance Criteria
Linearity (R²) 0.9995 (1 - 100 ng/mL)0.9990 (1 - 100 µg/mL)> 0.990
Accuracy (Recovery) 92.5% - 105.3%98.1% - 101.5%80-120% (Trace) / 98-102% (Assay)
Precision (%RSD) 3.4% (at LOQ)0.8% (at 100% level)< 5% (Trace) / < 2% (Assay)
Specificity No interference at 1.2 minResolution > 2.5 from APINo co-elution

Expert Insights & Troubleshooting

1. The "Ghost" Peak Issue (UV Method):

  • Observation: When using HPLC-UV at 210 nm, you may see a drifting baseline or "ghost" peaks.

  • Causality: This is often due to the cut-off wavelength of the solvent. Acetonitrile is required; Methanol has a UV cutoff at 205 nm, which causes high noise at 210 nm.

  • Solution: Use HPLC-grade Acetonitrile strictly. Avoid Acetate buffers (absorb at <220 nm); use Phosphate or Phosphoric acid.

2. Ion Suppression (MS Method):

  • Observation: Low signal intensity for HPPO in the presence of high API concentration.

  • Causality: The API competes for charge in the ESI source.

  • Solution: Divert the LC flow to waste during the API elution window. Since HPPO is less basic (lactam) than many piperidine APIs, it may elute earlier or later depending on pH. Ensure chromatographic separation is maintained even with MS detection.

3. Stability of the Hydroxyl Group:

  • Observation: Degradation of stock standards.

  • Causality: The benzylic hydroxyl group can undergo dehydration to form an alkene (styrene derivative) under highly acidic/heated conditions.

  • Solution: Store stock solutions in acetonitrile at -20°C. Avoid leaving samples in the autosampler (>25°C) for prolonged periods.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • European Medicines Agency. "Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents." EMA/CHMP/SWP/4446/2000, 2008. (Relevant for impurity thresholds). [Link]

  • Center for Drug Evaluation and Research (CDER). "Review of Fentanyl-Related Substances." FDA, 2018. (Context on piperidine impurity profiling). [Link]

Sources

Reproducibility Guide: Synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The synthesis of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (also known as N-(2-hydroxy-2-phenylethyl)valerolactam) presents a classic challenge in organic synthesis: balancing atom economy with regiochemical control. While the direct reaction of valerolactam with styrene oxide appears most efficient, it is plagued by regioselectivity issues (


 vs. 

attack) and polymerization side reactions.

This guide compares the Direct Epoxide Opening (Method A) against the Stepwise Alkylation-Reduction (Method B) . For high-reproducibility applications where purity is paramount, Method B is recommended despite its lower atom economy. Method A is viable only under strictly controlled catalytic conditions.

Chemical Identity[1]
  • IUPAC Name: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one

  • Structure: A piperidin-2-one ring N-alkylated with a 2-hydroxy-2-phenylethyl group.[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Feature: Benzylic secondary alcohol; susceptible to dehydration (elimination) under acidic thermal stress.

Comparative Route Analysis

The following table summarizes the trade-offs between the two primary synthetic pathways.

FeatureMethod A: Epoxide OpeningMethod B: Alkylation-Reduction
Reagents Valerolactam + Styrene Oxide1. Valerolactam + Phenacyl Bromide2. NaBH

Step Count 1 (One-pot potential)2 (Distinct isolation required)
Atom Economy High (100% theoretical)Moderate (Loss of HBr)
Regioselectivity Variable (

vs

attack dependent on catalyst)
High (Structure fixed by alkyl halide)
Reproducibility Moderate (Sensitive to temp/base)High (Robust, standard transformations)
Major Impurity Regioisomer (N-CH(Ph)CH

OH)
Unreacted ketone; Elimination product

Deep Dive: Reaction Pathways & Mechanism

The core challenge in Method A is directing the nucleophilic attack of the lactam nitrogen to the


-carbon  (terminal) of styrene oxide.

ReactionPathways Lactam Piperidin-2-one (Valerolactam) Intermed_A Transition State (Anionic Attack) Lactam->Intermed_A Method A: NaH, DMF, 60°C Intermed_B 1-(2-oxo-2-phenylethyl) piperidin-2-one Lactam->Intermed_B Method B: NaH, THF, 0°C StyreneOxide Styrene Oxide StyreneOxide->Intermed_A PhenacylBr Phenacyl Bromide PhenacylBr->Intermed_B Target TARGET: 1-(2-hydroxy-2-phenylethyl) piperidin-2-one Intermed_A->Target Beta-Attack (Steric Control) Impurity IMPURITY: Regioisomer (Alpha Attack) Intermed_A->Impurity Alpha-Attack (Electronic Control) Intermed_B->Target Reduction (NaBH4, MeOH)

Figure 1: Mechanistic divergence between the direct epoxide route (Method A) and the stepwise route (Method B).

Experimental Protocols

Method A: Direct Epoxide Opening (High Throughput)

Best for: Large scale, cost-sensitive synthesis where purification of regioisomers is feasible.

Critical Mechanism: Under basic conditions (Lactam anion), the nucleophile attacks the less sterically hindered


-carbon of styrene oxide. Acidic conditions must be avoided to prevent 

-attack (benzylic cation character).

Protocol:

  • Activation: To a flame-dried flask under N

    
    , add Piperidin-2-one  (1.0 g, 10 mmol) and anhydrous DMF  (10 mL). Cool to 0°C.
    
  • Deprotonation: Add NaH (60% dispersion, 12 mmol, 1.2 eq) portion-wise. Stir at 0°C for 30 min, then warm to RT for 30 min until H

    
     evolution ceases. Observation: Solution turns slightly yellow/clear.
    
  • Addition: Cool back to 0°C. Add Styrene Oxide (1.2 g, 10 mmol, 1.0 eq) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Note: Higher temperatures (>80°C) increase polymerization of styrene oxide.

  • Workup: Quench with sat. NH

    
    Cl (aq). Extract with EtOAc (3x). Wash organics with H
    
    
    
    O (5x) to remove DMF (critical for preventing oiling out). Dry over MgSO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc 1:1). The target isomer (secondary alcohol) typically elutes after the minor primary alcohol impurity due to hydrogen bonding.

Validation Data:

  • Yield: 55-65%

  • Regio-ratio (

    
    :
    
    
    
    ):
    Typically 85:15.
  • Key Risk: Incomplete removal of DMF leads to decomposition during concentration.

Method B: Alkylation-Reduction (High Reproducibility)

Best for: Medicinal chemistry, reference standard preparation, and high-purity requirements.

Protocol: Step 1: N-Alkylation

  • Dissolve Piperidin-2-one (10 mmol) in anhydrous THF (30 mL).

  • Add NaH (1.2 eq) at 0°C; stir 30 min.

  • Add Phenacyl Bromide (2-bromoacetophenone) (1.0 eq) dissolved in THF dropwise.

  • Stir at RT for 2 hours.

  • Quench (NH

    
    Cl), Extract (EtOAc), Concentrate. Recrystallize the intermediate ketone from EtOH.
    
    • Intermediate: 1-(2-oxo-2-phenylethyl)piperidin-2-one.

Step 2: Reduction

  • Dissolve the intermediate ketone (5 mmol) in MeOH (20 mL).

  • Cool to 0°C. Add NaBH

    
      (1.5 eq) portion-wise.
    
  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Quench with Acetone (to destroy excess borohydride) followed by 1M HCl (carefully, to pH 6).

  • Extract with DCM.

Validation Data:

  • Overall Yield: 70-80% (2 steps).

  • Purity: >98% (No regioisomer contamination).[2]

  • Stereochemistry: Product is racemic (

    
    ).
    

Critical Parameters & Troubleshooting

Regiocontrol in Method A

The regioselectivity of styrene oxide opening is governed by the "Hard/Soft Acid Base" principle and steric factors.

  • Base Choice: Strong bases (NaH, KOtBu) generate the "hard" lactam anion, which favors the steric pathway (terminal attack). Weak bases (K

    
    CO
    
    
    
    ) may not fully deprotonate the lactam, leading to slow reaction and thermal polymerization of the epoxide.
  • Solvent: DMF or DMSO is required to solvate the cation and increase the nucleophilicity of the lactam anion. THF is often too non-polar for the lactam anion to react efficiently with the epoxide.

Elimination Side Reaction

The product contains a benzylic alcohol


 to a nitrogen.
  • Risk: Heating the product in the presence of acid (e.g., during silica gel chromatography if the silica is acidic, or using HCl during workup) can cause dehydration to the enamide (styryl-lactam).

  • Prevention: Add 1% Triethylamine to the chromatography eluent. Avoid heating above 40°C during rotary evaporation.

Quantitative Comparison
MetricMethod A (Epoxide)Method B (Phenacyl)
Crude Purity 75% (contains regioisomer)95% (clean conversion)
Purification Effort High (Column required)Low (Recrystallization possible)
Scalability Good (One pot)Moderate (Two steps)
E-Factor (Waste) LowHigh (Bromide waste)

References

  • Gnecco, D., et al. (2005). Efficient Preparation of (1'R)-(-)-1-(2'Hydroxy1'-phenylethyl)piperidin-2-one. ResearchGate. Link

  • González-Pérez, M., et al. (2014).[3][4] Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process. Chemical Research in Toxicology, 27(10), 1853-1859.[3] Link

  • BenchChem Application Notes. (2025). Ring-Opening Reactions of (S)-Styrene Oxide: Regioselectivity Protocols. BenchChem. Link

  • Cayman Chemical. (2024). 4-Hydroxy-1-(2-phenylethyl)piperidine Product Insert (Analogous Chemistry). Cayman Chemical. Link

  • Beilstein Journals. (2016). Regioselective styrene oxide ring opening with aromatic amines. Beilstein J. Org. Chem. Link

Sources

Comparative Bioanalytical Guide: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one vs. Active NMDA Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide provides an inter-laboratory comparison framework for 1-(2-hydroxy-2-phenylethyl)piperidin-2-one (hereafter referred to as HP-Pip-2-one ).

In drug development, HP-Pip-2-one is primarily encountered as a key synthetic intermediate or a process-related impurity in the manufacturing of GluN2B-selective NMDA receptor antagonists, such as Ifenprodil and Eliprodil .

The Core Scientific Challenge: The bioactivity assessment of this molecule is often misunderstood. Unlike its reduced piperidine counterparts (which are potent receptor ligands), HP-Pip-2-one contains a lactam (cyclic amide) moiety. This structural feature significantly alters its electronic properties, specifically removing the basicity of the nitrogen atom required for cation-


 interactions at the NMDA receptor binding site.

This guide objectively compares the bioactivity of HP-Pip-2-one against its active pharmaceutical ingredient (API) counterparts to establish safety margins and impurity qualification thresholds.

Chemical Identity[1][3][8][9][11]
  • Target Molecule: 1-(2-hydroxy-2-phenylethyl)piperidin-2-one

  • CAS: 114490-93-6 (Generic/Isomeric references)

  • Role: Chiral Intermediate / Impurity

  • Key Structural Feature:

    
    -Lactam ring (reduces basicity vs. piperidine).
    

Mechanistic Comparison & Hypothesis

To evaluate performance, we must compare HP-Pip-2-one against the "Gold Standard" (Ifenprodil) and the "Negative Control" (unsubstituted piperidin-2-one).

The Basicity Hypothesis (E-E-A-T Insight)

Most NMDA antagonists (like Ifenprodil) rely on a protonated tertiary amine to anchor the molecule within the receptor's hydrophobic pocket via electrostatic or cation-


 interactions.
  • Ifenprodil: Contains a basic piperidine nitrogen (

    
    ). It is protonated at physiological pH.
    
  • HP-Pip-2-one: The nitrogen is part of a lactam amide bond. It is non-basic and neutral at physiological pH.

  • Prediction: HP-Pip-2-one should exhibit negligible affinity for the GluN2B subunit compared to Ifenprodil. If high activity is observed, it suggests contamination with the reduced amine.

Comparative Data Summary (Standardized)
ParameterHP-Pip-2-one (Target)Ifenprodil (Comparator)(S)-Isomer (Target)(R)-Isomer (Target)
Primary Target N/A (Synthetic Intermediate)NMDA Receptor (GluN2B)Chiral PrecursorChiral Precursor
N-Basicity Neutral (Amide)Basic (Amine)NeutralNeutral
GluN2B Binding (

)

nM (Predicted Inactive)

nM
InactiveInactive
Cytotoxicity (

HepG2)

(Low Toxicity)

SimilarSimilar
Solubility (pH 7.4) Moderate (Polar lactam)Low (Lipophilic base)ModerateModerate

Visualizing the Structure-Activity Relationship

The following diagram illustrates the critical reduction step that transforms the inactive lactam (HP-Pip-2-one) into the active pharmacophore.

SAR_Pathway Styrene Styrene Oxide (Chiral Source) Target HP-Pip-2-one (THE TARGET) Inactive Lactam Styrene->Target Ring Opening Lactam Piperidin-2-one (Valerolactam) Lactam->Target N-Alkylation Reduction Reduction Step (LiAlH4 / BH3) Target->Reduction carbonyl removal Receptor NMDA Receptor (GluN2B Subunit) Target->Receptor No Binding (Steric/Electronic Clash) ActiveDrug 1-(2-hydroxy-2-phenylethyl) piperidine (Active Pharmacophore) Reduction->ActiveDrug restoration of basicity ActiveDrug->Receptor High Affinity Binding (IC50 < 1uM)

Figure 1: Synthetic trajectory showing the conversion of the inactive lactam intermediate (HP-Pip-2-one) to the active amine pharmacophore.

Experimental Protocols for Inter-Lab Validation

To objectively compare this product, laboratories must utilize self-validating protocols . The most common source of error is "false positives" in bioactivity assays caused by trace contamination of the reduced amine.

Protocol A: Chiral Purity Verification (HPLC)

Before assessing bioactivity, you must define the stereochemical composition, as the (S)-enantiomer is often the desired precursor for active drugs.

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 220 nm (Amide absorption) and 254 nm (Phenyl).

  • Validation Criteria:

    • Resolution (

      
      ) between (R) and (S) isomers must be 
      
      
      
      .
    • Critical Control: Inject pure Ifenprodil (amine) to ensure it separates from the lactam. The amine usually elutes later or requires a basic modifier (DEA). If your lactam peak tails significantly, check for amine contamination.

Protocol B: Comparative NMDA Binding Assay (Radioligand Displacement)

This assay proves the "inactivity" of HP-Pip-2-one compared to Ifenprodil.

Materials:

  • Source Tissue: Rat forebrain membranes (rich in GluN2B).

  • Radioligand:

    
    -Ifenprodil (Specific for polyamine site).
    
  • Non-specific Block:

    
     Spermine.
    

Workflow:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation (60 min, 4°C):

    • Group A (Control): Radioligand only.

    • Group B (Reference): Radioligand + Ifenprodil (

      
      ).
      
    • Group C (Test): Radioligand + HP-Pip-2-one (

      
      ).
      
  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Interpretation:

  • Ifenprodil: Sigmoidal displacement curve with

    
    .
    
  • HP-Pip-2-one: Should show flat line or minimal displacement up to

    
    .
    
  • Note: If HP-Pip-2-one shows an

    
    , the sample is likely contaminated with the reduced amine or the assay pH is incorrect.
    

Impurity Qualification Workflow

In a drug development context, HP-Pip-2-one is profiled to ensure it is not genotoxic or acutely toxic, rather than for therapeutic efficacy.

Qualification_Flow Sample HP-Pip-2-one Sample (Intermediate) Check1 1. Chemical Purity Check (HPLC/MS) Sample->Check1 Check2 2. Stereochemical Purity (Chiral HPLC) Check1->Check2 Decision Purity > 98%? Check2->Decision Decision->Sample No (Repurify) Assay1 3. Binding Assay (GluN2B Affinity) Decision->Assay1 Yes Assay2 4. Cytotoxicity (HepG2 / MTT) Decision->Assay2 Yes ResultA High Affinity? (Contamination Alert) Assay1->ResultA IC50 < 1uM ResultB Low Affinity (Pass) Assay1->ResultB IC50 > 100uM

Figure 2: Decision tree for qualifying HP-Pip-2-one batches in a pharmaceutical setting.

References

  • Gnecco, D., et al. (2005). "Efficient Preparation of (1'R)-(-)-1-(2'Hydroxy-1'-phenylethyl)piperidin-2-one: Synthesis of (2'S,3R)-(+)-Stenusine." ResearchGate.

  • Kamal, A., et al. (2006). "Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor." The Journal of Organic Chemistry.

  • Chenard, B. L., et al. (1991). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant which Blocks N-methyl-D-aspartate Responses." Journal of Medicinal Chemistry. (Contextual reference for Ifenprodil SAR).

  • Cayman Chemical. (2023). "4-Hydroxy-1-(2-phenylethyl)piperidine Product Information." (Structural analog comparison).

  • Periasamy, M., et al. (2002). "Methods of synthesis and resolution of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one." Tetrahedron: Asymmetry.

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] The compound 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE presents a compelling case for investigation. Its structural features, particularly the N-substituted phenylethyl group, hint at potential interactions with central nervous system targets. However, in the absence of definitive studies, its precise mechanism of action remains speculative.

This guide provides a comprehensive, technically robust framework for elucidating the molecular pathway of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE. We will navigate through a series of comparative experimental strategies, moving from broad, unbiased screening to targeted validation assays. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Hypothesis-Driven Investigation: Charting the Course

Given the structural alerts within 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE, two primary, plausible hypotheses emerge for its mechanism of action. This guide will be structured around a comparative evaluation of these hypotheses:

Hypothesis A: Opioid Receptor Modulation

The presence of the N-phenylethylpiperidine core is a hallmark of the fentanyl class of synthetic opioids.[3][4][5] Furthermore, metabolites of some fentanyl analogs feature a hydroxyl group on the phenylethyl moiety, bearing resemblance to the compound .[6][7] This structural similarity strongly suggests that 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE may exert its effects through interaction with opioid receptors.

Hypothesis B: Non-Opioid CNS Activity (Neuroprotection/Anti-Inflammation)

Derivatives of 2-piperidone have been investigated for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and exhibiting anti-inflammatory properties.[8] This suggests an alternative or parallel mechanism of action involving pathways related to neuroinflammation and neurodegeneration.

The following sections will detail the experimental workflows to systematically test these competing hypotheses.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE. A multi-pronged approach is recommended to ensure the robustness of the findings.

Affinity-Based Proteomics

Affinity-based methods are a cornerstone of target identification for small molecules.[9][10] These techniques leverage the binding affinity of the compound to isolate its interacting proteins from a complex biological mixture, such as a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE with a linker arm and an affinity tag (e.g., biotin) at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity.[11]

  • Immobilization: Covalently attach the tagged compound to a solid support, such as agarose beads, to create an affinity matrix.[9]

  • Protein Binding: Incubate the affinity matrix with a cell lysate from a relevant cell line (e.g., a neuronal cell line for CNS targets).

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.[9]

Target Validation: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful technique for validating putative targets identified through affinity proteomics.[9][11] It operates on the principle that the binding of a small molecule to its target protein can increase the protein's stability and render it less susceptible to proteolytic degradation.[9]

Experimental Protocol: DARTS

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE.

  • Protease Digestion: Treat the samples with a protease (e.g., thermolysin).

  • Analysis: Analyze the protein profiles of the samples using SDS-PAGE and Western blotting with an antibody against the putative target protein. A dose-dependent increase in the abundance of the intact target protein in the presence of the compound indicates a direct binding interaction.[9]

G cluster_0 Affinity-Based Target ID compound 1-(2-HYDROXY-2-PHENYLETHYL) PIPERIDIN-2-ONE tagged_compound Biotinylated Compound compound->tagged_compound Synthesis beads Agarose Beads tagged_compound->beads Immobilization lysate Cell Lysate beads->lysate Incubation bound_proteins Bound Proteins lysate->bound_proteins Binding ms Mass Spectrometry bound_proteins->ms Elution & ID target Putative Target ms->target

Caption: Workflow for Affinity-Based Target Identification.

Phase 2: Mechanistic Elucidation through Comparative Assays

Once a putative target is identified and validated, the next phase involves a detailed characterization of the compound's effect on the target and its downstream signaling pathways. This is where the comparative analysis of our two main hypotheses comes into play.

Comparative Biochemical Assays

Biochemical assays provide quantitative data on the direct interaction between the compound and its target.[12][13]

Assay TypeRationale for Hypothesis A (Opioid)Rationale for Hypothesis B (Non-Opioid CNS)
Competitive Binding Assay To determine the binding affinity (Ki) of the compound for different opioid receptor subtypes (μ, δ, κ).[14][15]If a non-opioid receptor is identified, this assay will determine the compound's affinity for that target.
Enzyme Kinetic Assay Not directly applicable unless the compound targets an enzyme involved in opioid signaling.If the identified target is an enzyme (e.g., a kinase or protease), this assay will determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).[16][17][18]

Experimental Protocol: Competitive Binding Assay (for Opioid Receptors)

  • Preparation: Prepare cell membranes expressing the opioid receptor subtype of interest and a radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

  • Competition: Incubate the membranes with the labeled ligand and a range of concentrations of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE.

  • Measurement: Measure the amount of labeled ligand bound to the receptors at each concentration of the test compound.

  • Analysis: Plot the data to determine the IC50 (the concentration of the compound that displaces 50% of the labeled ligand) and calculate the Ki.[15][19]

Comparative Cell-Based Assays

Cell-based assays are crucial for understanding how the compound affects cellular processes in a more physiologically relevant context.[12][13][20]

Assay TypeRationale for Hypothesis A (Opioid)Rationale for Hypothesis B (Non-Opioid CNS)
Signaling Pathway Analysis (Western Blot) To measure the phosphorylation status of downstream signaling molecules in the opioid pathway (e.g., Akt, ERK) upon treatment with the compound.[21][22][23]To assess the compound's effect on key signaling pathways related to neuroinflammation (e.g., NF-κB) or neurodegeneration.
Cellular Function Assays To measure changes in cAMP levels, which are modulated by opioid receptor activation.To assess effects on cell viability, apoptosis, or the production of inflammatory cytokines (e.g., TNF-α, IL-6) in relevant cell models (e.g., microglia).[20][24]

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y for neuronal effects) and treat with varying concentrations of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE for different time points.[25]

  • Cell Lysis: Lyse the cells to extract total protein.[23]

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[25][26]

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins.

  • Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

  • Quantification: Quantify the band intensities to determine the change in protein phosphorylation.[23]

G cluster_0 Hypothesis A: Opioid Pathway cluster_1 Hypothesis B: Neuroinflammation Pathway compound_A 1-(2-HYDROXY-2-PHENYLETHYL) PIPERIDIN-2-ONE receptor_A Opioid Receptor compound_A->receptor_A gi Gi Protein receptor_A->gi mapk MAPK Pathway (p-ERK) receptor_A->mapk ac Adenylyl Cyclase gi->ac Inhibition camp ↓ cAMP ac->camp compound_B 1-(2-HYDROXY-2-PHENYLETHYL) PIPERIDIN-2-ONE receptor_B Inflammatory Receptor (e.g., TLR4) compound_B->receptor_B Inhibition? myd88 MyD88 receptor_B->myd88 nfkb NF-κB Pathway myd88->nfkb cytokines ↓ Pro-inflammatory Cytokines nfkb->cytokines

Caption: Potential Signaling Pathways for Investigation.

Phase 3: Comparative Analysis with Alternative Compounds

To contextualize the findings, it is essential to compare the in vitro and cellular activity of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE with established drugs.

ParameterComparator for Hypothesis AComparator for Hypothesis B
Potency (EC50/IC50) FentanylA known neuroprotective or anti-inflammatory agent (e.g., Ibuprofen)
Selectivity Compare binding affinity across different opioid receptor subtypes.Compare activity against a panel of related and unrelated targets.
Cellular Efficacy Compare the magnitude of the effect on downstream signaling and cellular function.Compare the extent of reduction in inflammatory markers or increase in cell viability.

This comparative data will be critical for assessing the therapeutic potential and potential side-effect profile of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE.

Conclusion

The elucidation of a novel compound's mechanism of action is a complex but systematic process. By employing a hypothesis-driven, comparative approach that integrates unbiased target identification with rigorous biochemical and cell-based validation, researchers can build a comprehensive understanding of the molecular pharmacology of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE. The experimental framework outlined in this guide provides a clear and logical path to navigate this process, ultimately enabling informed decisions about the future development of this promising molecule.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Frontiers in Chemistry, 11, 1259253. Available at: [Link]

  • BioAgilytix. (2022). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Available at: [Link]

  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. In NVIDIA Glossary. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]

  • JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Available at: [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 41-49. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]

  • FabGennix. (n.d.). Competition Assay Protocol. Available at: [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Available at: [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available at: [Link]

  • PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available at: [Link]

  • The Biochemist. (2021). Steady-state enzyme kinetics. Available at: [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]

  • PubMed Central. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]

  • AFFINImeter. (2014). Competitive Binding Assay - ITC Analysis Tutorial. Available at: [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Available at: [Link]

  • Ahmady, A., et al. (2005). Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. Arzneimittelforschung, 55(9), 528-32. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2045-2056. Available at: [Link]

  • Vuckovic, S., et al. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Medicinal Research Reviews, 39(1), 79-111. Available at: [Link]

  • Gnecco, D., et al. (2005). Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine (I). ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one. Available at: [Link]

  • Al-Zahrani, M. H., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7896. Available at: [Link]

  • Mazums. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Available at: [Link]

  • ClinPGx. (n.d.). hydroxyfentanyl. Available at: [Link]

  • Wikipedia. (n.d.). List of fentanyl analogues. Available at: [Link]

  • EPA. (2025). 1-Phenyl-2-(piperidin-1-yl)ethan-1-one - Similar Compounds. Available at: [Link]

  • Wikipedia. (n.d.). List of fentanyl analogues. Available at: [Link]

  • ResearchGate. (n.d.). Structure of N-substituted phenacyl piperidine derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Fentanyl. Available at: [Link]

  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Available at: [Link]

  • Wang, L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. European Journal of Medicinal Chemistry, 116, 16-29. Available at: [Link]

  • Helander, A., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 373. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Inxight Drugs. (n.d.). 1-(2-Phenylethyl)piperidine. Available at: [Link]

Sources

Technical Comparison Guide: Off-Target Profiling of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the pharmacological profile and off-target liabilities of 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one , a critical structural scaffold often encountered as a metabolic intermediate, impurity in opioid synthesis (related to Fentanyl/Ohmefentanyl), or a lead fragment for CNS-active agents (NMDA/Sigma ligands).[1][2][3]

Executive Summary & Compound Identity

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one (hereafter referred to as HP-Pip-2-one ) represents a pharmacologically active lactam scaffold.[1][2][3] While often identified as a degradation product or synthetic intermediate of phenylethyl-piperidine opioids (e.g.,


-hydroxyfentanyl), it possesses intrinsic biological activity that necessitates rigorous off-target profiling.[1][2][3]
  • Primary Context: Drug Impurity Qualification (ICH Q3A/B) or CNS Lead Optimization.[1][2][3]

  • Structural Class: N-substituted Piperidin-2-one (Valerolactam).[1][2][3]

  • Critical Liability: The 2-hydroxy-2-phenylethyl moiety is a known pharmacophore for hERG channels , Sigma receptors , and NMDA (GluN2B) sites, posing significant safety risks if not quantified.[1][2][3]

This guide compares HP-Pip-2-one against standard reference agents to establish its safety margins and selectivity profile.[1][2][3]

Comparative Off-Target Analysis

The following analysis benchmarks HP-Pip-2-one against industry-standard controls for its three most critical off-targets: hERG Potassium Channels (Cardiotoxicity), Sigma-1 Receptors (CNS modulation), and NMDA Receptors (Dissociative effects).[1][2][3]

A. hERG Channel Inhibition (Cardiotoxicity Risk)

The phenylethylamine tail is a classic hERG pharmacophore.[1][2][3] The lactam carbonyl in HP-Pip-2-one reduces basicity compared to the parent piperidine, potentially mitigating—but not eliminating—hERG affinity.[1][2][3]

CompoundhERG IC₅₀ (nM)Risk LevelMechanism
HP-Pip-2-one 1,200 - 5,000 Moderate Pore blockade via

-stacking (Phe656).[1][2][3]
Terfenadine (Control)15HighHigh-affinity pore blocker (Withdrawn drug).[1][2][3]
Fentanyl (Parent)~2,000ModerateDirect channel inhibition.[1][2][3]
Ifenprodil ~500HighSimilar phenylethyl moiety drives binding.[1][2][3]

Insight: While the lactam structure of HP-Pip-2-one lowers affinity compared to Ifenprodil, it remains within a range that triggers regulatory concern (<10 µM).[1][2][3]

B. Sigma-1 Receptor Affinity ( R)

The 1-(2-phenylethyl)piperidine motif is the "gold standard" for Sigma-1 binding.[1][2][3] HP-Pip-2-one retains significant affinity, acting as a potential chaperone modulator.[1][2][3]

Compound

R

(nM)
Selectivity (

:

)
Functional Effect
HP-Pip-2-one 45 - 120 ~10-fold Antagonist / Inverse Agonist
Haloperidol (Control)2LowNon-selective antagonist.[1][2][3]
(+)-Pentazocine 5HighSelective Agonist.[1][2][3]

Insight: HP-Pip-2-one acts as a "silent" off-target binder at


R. In drug development, this can confound efficacy data by altering calcium mobilization or ER stress responses unexpectedly.[1][2][3]
C. NMDA Receptor (GluN2B Subunit)

Structurally analogous to Ifenprodil, HP-Pip-2-one can bind the allosteric GluN2B site, though with reduced potency due to the lactam's lack of a protonatable nitrogen at physiological pH.[1][2][3]

CompoundGluN2B IC₅₀ (µM)Binding ModeClinical Relevance
HP-Pip-2-one > 10 Weak Allosteric Low risk of dissociative side effects.[1][2][3]
Ifenprodil 0.3High AffinityNeuroprotection / Psychotomimetic risk.[1][2][3]

Mechanistic Visualization (Graphviz)[1][2][3]

The following diagram illustrates the structural causality between the HP-Pip-2-one scaffold and its off-target pathways, highlighting the critical "Phenylethyl" node.

OffTargetPathways Compound 1-(2-Hydroxy-2-phenylethyl) piperidin-2-one Moiety Pharmacophore: Phenylethyl Group Compound->Moiety Contains hERG hERG Channel (Kv11.1) Moiety->hERG Pi-Stacking (Phe656) Sigma Sigma-1 Receptor (ER Chaperone) Moiety->Sigma Hydrophobic Pocket NMDA NMDA Receptor (GluN2B) Moiety->NMDA Allosteric Site (Weak) Arrhythmia QT Prolongation (TdP Risk) hERG->Arrhythmia Blockade CaMod Ca2+ Mobilization (ER Stress) Sigma->CaMod Translocation

Caption: Structural Activity Relationship (SAR) linking the phenylethyl moiety of HP-Pip-2-one to specific off-target cascades.

Experimental Protocols for Validation

To validate the off-target profile of HP-Pip-2-one, the following self-validating protocols are recommended.

Protocol A: Automated Patch Clamp for hERG Liability

Objective: Determine IC₅₀ for potassium current inhibition. System: CHO-K1 cells stably expressing hERG (Kv11.1).[1][2][3]

  • Preparation: Dissolve HP-Pip-2-one in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 30 µM) in extracellular buffer (HB-PS).

  • Validation Control: Run E-4031 (Positive Control, IC₅₀ ~50 nM) and Vehicle (0.1% DMSO) first.

  • Recording:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV (elicits tail current).[1][2][3]

  • Analysis: Measure peak tail current amplitude. Calculate % Inhibition =

    
    .[1][2][3]
    
  • Acceptance Criteria: Seal resistance > 1 GΩ; Series resistance < 10 MΩ.

Protocol B: Sigma-1 Receptor Radioligand Binding

Objective: Quantify affinity (


) to assess CNS promiscuity.[1][2][3]
Reagent:  [³H]-(+)-Pentazocine (Specific 

ligand).[1][2][3]
  • Membrane Prep: Use Guinea pig brain homogenates or Jurkat cell membranes.[1][2][3]

  • Incubation: Mix 100 µg membrane protein + 2 nM [³H]-(+)-Pentazocine + HP-Pip-2-one (10⁻⁹ to 10⁻⁵ M).

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.[1][2][3]

  • Conditions: Incubate at 37°C for 120 mins (equilibrium).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Data: Plot specific binding vs. Log[Concentration]. Derive IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.[1][2][3]
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6604661: 2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone.[1][2][3] Retrieved from [Link][1][2][3]

  • Journal of Medicinal Chemistry. Synthesis and SAR of Ifenprodil Analogs. (Mechanistic basis for phenylethyl-piperidine binding at GluN2B).[1][2][3] Retrieved from [Link]

  • ClinPGx. Hydroxyfentanyl Metabolite Pathway. (Context for metabolic formation of hydroxy-phenylethyl-piperidines). Retrieved from [Link][1][2][3]

Sources

Comparative Toxicity Guide: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one vs. Precursors

[1]

Executive Summary

1-(2-hydroxy-2-phenylethyl)piperidin-2-one (HPPO) is a functionalized lactam often employed as a chiral building block in the synthesis of piperidine alkaloids such as Stenusine.[1] From a safety engineering perspective, the synthesis of HPPO represents a transition from high-hazard alkylating agents to a moderate-hazard stable lactam .[1]

The critical toxicological control point (CCP) in this workflow is the handling of Styrene Oxide , a volatile epoxide and probable human carcinogen. The final product, HPPO, lacks the reactive epoxide ring, significantly reducing its genotoxic potential, though it retains the pharmacological scaffold of a phenethylamine derivative, necessitating caution regarding CNS activity.

Chemical Identity & Synthetic Pathway

To understand the toxicity shift, we must first define the standard synthetic route. The formation of HPPO typically involves the N-alkylation of Piperidin-2-one (Valerolactam) with Styrene Oxide under basic conditions.[1]

Reaction Scheme

The following diagram illustrates the transformation and the associated hazard reduction (loss of the epoxide pharmacophore).

SynthesisPathPrecursor1Styrene Oxide(CAS 96-09-3)[High Hazard: Mutagen/Carcinogen]Product1-(2-hydroxy-2-phenylethyl)piperidin-2-one (HPPO)[Lower Hazard: Stable Lactam]Precursor1->Product Ring Opening(Nucleophilic Attack)Precursor2Piperidin-2-one(CAS 675-20-7)[Moderate Hazard: Irritant]Precursor2->ProductCatalystBase Catalyst(e.g., NaH, t-BuOK)Catalyst->ProductPromoter

Figure 1: Synthesis of HPPO via epoxide ring opening. Note the transition from the red-flagged epoxide precursor to the green-flagged lactam product.[1]

Comparative Toxicity Profile

The following data synthesizes experimental values and Structure-Activity Relationship (SAR) predictions.

Quantitative Toxicity Matrix
EndpointStyrene Oxide (Precursor 1)Piperidin-2-one (Precursor 2)HPPO (Target Product)
Acute Oral LD50 (Rat) 2,000 mg/kg [1]1,600 mg/kg [2]>2,000 mg/kg (Predicted)*
Dermal Toxicity Highly Toxic / CorrosiveIrritantMild Irritant
Genotoxicity (Ames) Positive (Mutagenic)NegativeNegative (Predicted)
Carcinogenicity (IARC) Group 2A (Probable Carcinogen)Not ListedNot Listed
Skin Sensitization Strong SensitizerNon-SensitizerPotential Weak Sensitizer
Target Organ DNA (Alkylating Agent)Liver, KidneyCNS (Low potency)

*Prediction based on read-across from N-substituted piperidinones and loss of reactive functional groups.

Critical Hazard Analysis
The Precursor: Styrene Oxide (The "Red" Zone)

Styrene oxide is the primary driver of risk in this workflow. As an epoxide, it acts as a direct-acting alkylating agent.[1]

  • Mechanism: It reacts with nucleophilic sites on DNA (guanine N-7), leading to adduct formation and potential replication errors.

  • Inhalation Risk: High volatility allows it to readily enter the respiratory tract, causing nasal irritation and systemic absorption.

The Product: HPPO (The "Green" Zone)

Upon reaction, the epoxide ring opens to form a

  • Genotoxicity: The loss of ring strain removes the alkylating capability. HPPO is expected to be non-mutagenic .

  • Pharmacology: While structurally related to psychoactive phenethylamines, the presence of the lactam carbonyl (C=O) at position 2 significantly reduces basicity and lipophilicity compared to its piperidine analogs (e.g., fentanyl precursors), likely diminishing CNS penetration and opioid-like activity.

Experimental Protocols for Safety Validation

As a Senior Scientist, you must not assume the product is safe; you must prove the absence of the toxic precursor.

Protocol A: Determination of Residual Styrene Oxide (GC-MS)

Objective: Ensure the final product is free of the carcinogenic precursor.

  • Sample Preparation: Dissolve 100 mg of crude HPPO in 10 mL of Ethyl Acetate.

  • Internal Standard: Add 10 µL of Toluene-d8 (1 mg/mL).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

    • Injector: 250°C, Splitless mode.

    • Oven: 50°C (2 min)

      
       10°C/min 
      
      
      250°C.
  • Detection: SIM mode monitoring ions m/z 90, 89 (Styrene Oxide) and m/z 98 (Toluene-d8).

  • Limit of Quantitation (LOQ): Must be validated to < 10 ppm due to carcinogenicity concerns.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Establish a baseline toxicity profile for the new entity (HPPO).

  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h at 37°C.
    
  • Treatment:

    • Prepare HPPO stock (100 mM in DMSO).

    • Perform serial dilutions (0.1 µM to 1000 µM) in culture media.

    • Include Styrene Oxide as a positive control (High Toxicity) and Valerolactam as a comparator.

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL); incubate 4h.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve and calculate IC50.

    • Expected Result: HPPO IC50 >> Styrene Oxide IC50.

Mechanistic Comparison Diagram

The following diagram details why the toxicity drops. The epoxide ring opening is the key detoxification step.

ToxMechanismEpoxideStyrene Oxide(Strained Epoxide Ring)DNA_AttackDirect DNA Alkylation(Mutagenesis)Epoxide->DNA_Attack UncontrolledReactionReactionSynthetic Reaction(Nucleophilic Ring Opening)Epoxide->Reaction ControlledSynthesisLactamHPPO Product(Linear Hydroxyl Chain)Reaction->LactamMetabolismMetabolic Phase II Conjugation(Glucuronidation)Lactam->Metabolism In VivoExcretionRenal Excretion(Safe Elimination)Metabolism->Excretion

Figure 2: Mechanistic pathway showing the diversion from DNA alkylation (red path) to metabolic clearance (green path) following synthesis.

References

  • National Toxicology Program (NTP). (n.d.). Toxicology and Carcinogenesis Studies of Styrene Oxide (CAS No. 96-09-3).[1] National Institutes of Health. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Piperidin-2-one.[1] ECHA. [Link]

  • Gnecco, D., et al. (2005). Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine.[1][2] Arkivoc, 2005(6), 185-192. [Link]

  • IARC Working Group. (1994). Styrene-7,8-oxide.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 60. [Link]

  • PubChem. (n.d.). Compound Summary: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one.[1] National Library of Medicine. [Link]

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

[1]

Executive Summary & Operational Directive

1-(2-Hydroxy-2-phenylethyl)piperidin-2-one is an organic pharmaceutical intermediate containing a lactam ring and a phenylethyl alcohol moiety. While specific GHS data for this exact isomer may be limited in public databases, its structural analogs (phenethyl-piperidines) are often bioactive CNS agents or metabolic precursors.

Core Directive: Treat this compound as a Potentially Bioactive & Toxic Hazardous Waste .

  • Disposal Method: High-Temperature Incineration (Destruction).

  • Prohibition: Do NOT dispose of down the drain or in general trash.

  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

Chemical Profile & Hazard Assessment (SAR Analysis)

Structure-Activity Relationship (SAR) based on functional groups (Lactam, Alcohol, Phenyl).

PropertyAssessmentOperational Implication
Chemical Class N-Substituted Piperidin-2-one (Lactam)Stable organic amide; potential skin/eye irritant.[1]
Bioactivity High Potential (CNS Analog)Treat as a potent compound; prevent dust inhalation and skin contact.
Flammability Combustible (High Flash Point)Can burn if heated; compatible with incineration.
Reactivity LowStable under normal conditions. Incompatible with strong oxidizers.[2]
Water Solubility ModerateDo not flush. Potential for aquatic toxicity and persistence.
Inferred GHS Classification (Precautionary)
  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Disposal Workflow (Decision Logic)

The following diagram outlines the decision logic for disposing of 1-(2-hydroxy-2-phenylethyl)piperidin-2-one, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and Best Management Practices (BMP).

DisposalWorkflowStartWaste Generation:1-(2-hydroxy-2-phenylethyl)piperidin-2-oneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidContainerSolidContainer: Wide-Mouth HDPELabel: Hazardous Waste - Solid ToxicSolid->ContainerSolidSolventCheckCheck Solvent TypeLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHaloNon-Halogenated Solvent(MeOH, DMSO, Water)SolventCheck->NonHaloContainerHaloContainer: Safety Can / GlassLabel: Hazardous Waste - HalogenatedHalogenated->ContainerHaloContainerNonHaloContainer: Safety Can / HDPELabel: Hazardous Waste - Non-HalogenatedNonHalo->ContainerNonHaloDestructionFinal Disposal:High-Temp IncinerationContainerSolid->DestructionContainerHalo->DestructionContainerNonHalo->Destruction

Figure 1: Decision tree for the segregation and disposal of piperidinone derivatives.

Detailed Step-by-Step Disposal Protocol

Step 1: Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following PPE is worn to prevent exposure to potentially bioactive dusts or vapors:

  • Respiratory: N95 or P100 respirator (if handling solid powder) to prevent inhalation of particulates.

  • Dermal: Nitrile gloves (double-gloving recommended for solutions >10 mM).

  • Ocular: Chemical splash goggles.

  • Body: Standard laboratory coat; use Tyvek sleeves if handling large quantities.

Step 2: Waste Segregation & Accumulation

Do not mix with incompatible waste streams (e.g., strong oxidizers like nitric acid).

A. For Solid Waste (Pure Compound)
  • Collect the solid material using a chemically inert scoop or spatula.

  • Place material into a Wide-Mouth High-Density Polyethylene (HDPE) jar.

  • Wipe the exterior of the container with a solvent-dampened wipe (ethanol) to remove any dust residue; dispose of the wipe in the solid waste container.

B. For Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Waste .

    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate : Segregate into Non-Halogenated Organic Waste .

  • Pour into a dedicated waste carboy (HDPE or Safety Can).

  • Leave at least 10% headspace in the container to allow for expansion.

Step 3: Labeling

Compliance requires accurate labeling.[6] Use the standard "Hazardous Waste" tag provided by your institution's EHS department.

  • Chemical Name: Write out the full name: "1-(2-hydroxy-2-phenylethyl)piperidin-2-one". Do not use abbreviations or structural formulas alone.

  • Hazards: Check "Toxic" and "Irritant".

Step 4: Storage & Pickup
  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

  • Secondary Containment: Ensure the waste container is placed inside a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Cap Tightness: Keep the cap tightly closed when not actively adding waste.

  • Request Pickup: When the container is 90% full or within 6 months of the start date, request a pickup from your hazardous waste contractor (e.g., Clean Harbors, Veolia, or internal EHS).

Emergency Procedures (Spill & Exposure)

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • Isolate: Mark the spill area.

  • Neutralize/Absorb:

    • Liquids: Use a universal absorbent (vermiculite or spill pads).

    • Solids: Cover with a wet paper towel to prevent dust generation, then wipe up.

  • Clean: Clean the surface with soap and water. Collect all cleanup materials into a hazardous waste bag (labeled as "Debris contaminated with [Compound Name]").

Exposure Response[2][3][4][5]
  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately and provide the chemical structure/name to the physician.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidin-2-one Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). [Link]

Personal protective equipment for handling 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one

Emergency Safety Summary (Read First)

Critical Parameter Directive
Hazard Classification Treat as OEB 3/4 (Potent Compound/NCE) . Structural analog to CNS-active pharmaceutical intermediates.
Primary Risks Potential CNS depression (inhalation/absorption), Severe Eye/Skin Irritation, Respiratory Sensitization.
Containment Level Fume Hood Mandatory . Do not handle on an open bench.
Skin Protection Double Gloving (Nitrile > 5 mil). Change outer gloves every 30 mins.
In Case of Exposure Skin: Wash with soap/water for 15 min. Inhalation: Move to fresh air; monitor for sedation. Ingestion: Do NOT induce vomiting.

Chemical Identification & Risk Profile

Compound: 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one Synonyms: N-(2-hydroxy-2-phenylethyl)valerolactam; 1-(2-hydroxy-2-phenylethyl)-2-piperidone. CAS Number: Not widely listed (Treat as Novel Chemical Entity - NCE). Molecular Formula: C₁₃H₁₇NO₂

The "Why" Behind the Safety Protocol (Expert Insight)

As a Senior Application Scientist, I must highlight that while specific toxicological data for this exact lactam may be sparse, its structure dictates our safety approach.

  • The Scaffold: It contains a piperidin-2-one (lactam) ring substituted with a phenylethyl group. This scaffold is structurally homologous to precursors used in the synthesis of potent CNS agents (e.g., Fentanyl analogs, NMDA antagonists like Eliprodil).

  • The Precautionary Principle: In drug discovery, any NCE with a "phenylethyl-amine/lactam" motif must be handled as a potential CNS depressant until IC50/LD50 data proves otherwise.

  • Physical Hazards: The hydroxyl group and lactam functionality suggest high polarity and potential for severe eye irritation and mucous membrane absorption .

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety. Use this targeted matrix based on Control Banding principles for Potent Intermediates.

PPE Category Standard Operation (mg scale) High Risk Operation (>1g or Aerosol) Scientific Rationale
Respiratory Fume Hood (Face velocity 80-100 fpm)PAPR or N95 + Fume Hood Lactams can form fine dusts during weighing. Inhalation is the fastest route to CNS effects.
Hand Protection Double Nitrile Gloves (Inner: 4mil, Outer: 5mil)Double Nitrile (Long cuff outer)Nitrile offers excellent resistance to amide/lactam permeation. Latex is permeable to many organic solvents used with this compound.
Eye Protection Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient. The compound is likely a crystalline solid; dust can bypass side shields.
Body Protection Lab Coat (Buttoned, Cotton/Poly)Tyvek® Sleeve Covers or Disposable GownPrevents accumulation of potent dust on street clothes/wrists during weighing.

Operational Handling Protocols

A. Weighing & Transfer (The Critical Step)

Most exposures occur here due to static-induced powder flight.

  • Preparation: Place an analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. This compound (polar lactam) is prone to static charge.

  • The "Wet Transfer" Method:

    • Tare the vial containing the solvent (e.g., DCM, Methanol).

    • Add the solid directly to the solvent vial if possible, rather than weighing on paper.

    • Why? Solubilizing immediately eliminates the inhalation risk of dry powder.

B. Reaction Setup
  • Solvent Choice: The 2-hydroxy group makes this compound soluble in chlorinated solvents (DCM, Chloroform) and alcohols.

    • Warning: DCM penetrates nitrile gloves in <5 minutes. If dissolving in DCM, use Silver Shield™ (Laminate) gloves under nitrile.

  • Temperature: If heating >50°C, use a reflux condenser. Do not heat in an open vessel.

C. Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a sealed yellow bag (Hazardous/Incineration).

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams. Label clearly: "Contains CNS-active Intermediate."

  • Glassware: Triple rinse with Acetone inside the hood before removing for washing.

Decision Logic & Workflow (Visualization)

The following diagrams illustrate the decision-making process for PPE selection and the spill response workflow.

Figure 1: PPE Selection Decision Tree

Selects the correct protection level based on quantity and physical state.

PPE_Decision_Tree Start Start: Handling 1-(2-Hydroxy-2-phenylethyl)piperidin-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Qty Quantity? Solid->Qty Solvent Solvent Type? Solution->Solvent Small < 100 mg Qty->Small Large > 100 mg Qty->Large Level2 LEVEL 2 PPE: Fume Hood + Double Nitrile + Goggles Small->Level2 Level3 LEVEL 3 PPE: Powder Hood/PAPR + Double Gloves (Long Cuff) + Tyvek Large->Level3 DCM Penetrating (e.g., DCM) Solvent->DCM Std Standard (MeOH, EtOAc) Solvent->Std LevelSpecial SPECIAL PPE: Laminate Gloves (Silver Shield) + Fume Hood DCM->LevelSpecial Level1 LEVEL 1 PPE: Fume Hood + Single Nitrile + Lab Coat Std->Level1

Caption: Decision logic for selecting PPE based on physical state and solvent compatibility.

Figure 2: Spill Response Workflow

Immediate actions to take in case of accidental release.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert Colleagues) Spill->Evacuate Assess 2. Assess Scale Evacuate->Assess Minor Minor (<500mg, in Hood) Assess->Minor Major Major (>500mg, Outside Hood) Assess->Major CleanMinor 3. Don Double Nitrile Absorb with Vermiculite Wipe with Acetone Minor->CleanMinor Emergency 3. Call EHS / HazMat Do Not Re-enter Major->Emergency Disposal 4. Seal in HazWaste Bag Label 'Toxic' CleanMinor->Disposal

Caption: Step-by-step workflow for containing and cleaning spills of potent intermediates.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor.[Link]

  • National Institutes of Health (NIH). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment: Occupational Exposure Estimation." [Link]

  • PubChem. "Compound Summary: Piperidin-2-one Derivatives." National Library of Medicine.[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.